Ethylenediamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.ClH/c3-1-2-4;/h1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPRFJJTHMING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)[NH3+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15467-15-9, 18299-54-2, 107-15-3 (Parent) | |
| Record name | Ethylenediamine hydrochloric acid salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15467-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18299-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenediamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
96.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-18-6, 15467-15-9, 18299-54-2 | |
| Record name | Ethylenediamine, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenediamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-aminoethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylenediamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethylenediamine hydrochloride chemical structure and properties
An In-depth Technical Guide to Ethylenediamine (B42938) Dihydrochloride (B599025)
Abstract: This technical guide provides a comprehensive overview of ethylenediamine dihydrochloride (CAS RN: 333-18-6), a chemical compound with significant utility in pharmaceutical synthesis, coordination chemistry, and various industrial applications.[1][2][3] This document details its chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic characterization. Furthermore, it outlines its applications in research and drug development, safety and toxicology, and provides detailed experimental protocols for its synthesis and analysis. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Ethylenediamine dihydrochloride is the salt formed from the reaction of ethylenediamine with two equivalents of hydrochloric acid.[2] It consists of an ethylenediamine cation ([H₃N(CH₂)₂NH₃]²⁺) and two chloride anions (Cl⁻). The basic structure is composed of two primary amine groups attached to an ethane (B1197151) backbone.[2][4]
The IUPAC name for this compound is ethane-1,2-diamine;dihydrochloride.[5][6] It is also commonly known as ethylenediammonium dichloride and 1,2-diaminoethane dihydrochloride.[3][5][7]
Table 1: Chemical Identifiers and Formula
| Identifier | Value | Reference |
| CAS Number | 333-18-6 | [5][8] |
| Molecular Formula | C₂H₁₀Cl₂N₂ | [5][8][9] |
| Molecular Weight | 133.02 g/mol | [5][7][9][10] |
| IUPAC Name | ethane-1,2-diamine;dihydrochloride | [5][6][8] |
| InChI | 1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H | [9] |
| InChIKey | OHHBFEVZJLBKEH-UHFFFAOYSA-N | [9] |
| Canonical SMILES | C(CN)N.Cl.Cl | [3][11] |
| Synonyms | Ethylenediammonium dichloride, 1,2-Diaminoethane dihydrochloride, Chlor-ethamine | [3][5][12] |
Physical and Chemical Properties
Ethylenediamine dihydrochloride is a white to off-white crystalline solid or powder at room temperature.[4][8][10][13] It is hygroscopic, meaning it readily absorbs moisture from the air.[5][10] The compound is stable under normal temperatures and pressures.[10][13][14] It is incompatible with strong oxidizing agents.[10][13][14]
One of its most notable properties is its high solubility in water.[3][8] When dissolved, it dissociates into its constituent ions.[8] The solubility in water is reported to be 300 g/L at 20 °C.[6][13] It is also soluble in ethanol (B145695).
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [4][8][10][13] |
| Melting Point | >300 °C (decomposes) | [10][15] |
| Water Solubility | 300 g/L (at 20 °C) | [6][13] |
| pH | 5 (100 g/L aqueous solution at 20°C) | [10][13] |
| Sensitivity | Hygroscopic | [5][10] |
| Stability | Stable under normal conditions | [10][14] |
Synthesis and Manufacturing
Industrially, ethylenediamine is produced by reacting 1,2-dichloroethane (B1671644) (ethylene dichloride) with ammonia (B1221849) in an aqueous medium under pressure at elevated temperatures (around 180 °C).[16] This reaction generates hydrogen chloride, which forms a salt with the amine. The free amine is then liberated by adding sodium hydroxide.[16]
Ethylenediamine dihydrochloride is subsequently formed by the reaction of ethylenediamine with two equivalents of hydrochloric acid.[2] A laboratory-scale synthesis can be achieved by carefully adding ethylenediamine to a solution of hydrochloric acid, often followed by precipitation using a less polar solvent like ethanol or acetone (B3395972).[17] A continuous process for manufacturing involves reacting ethylene (B1197577) chloride with an excess of ammonia in a reaction tower.[18]
Crystal Structure and Molecular Geometry
The crystal structure of ethylenediamine dihydrochloride has been determined using X-ray diffraction methods.[19] The compound crystallizes in the monoclinic space group P2₁/c.[19] Within the crystal, the ethylenediamine moiety adopts a trans conformation with a center of symmetry.[19] The molecules are interconnected by a three-dimensional network of N-H···Cl hydrogen bonds.[19]
Table 3: Crystal Structure Parameters
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [19] |
| Space Group | P2₁/c | [19] |
| Unit Cell Dimensions | a = 4.44 Å, b = 6.88 Å, c = 9.97 Å, β = 92° | [19] |
| C-C Bond Distance | 1.54 Å | [19] |
| C-N Bond Distance | 1.48 Å | [19] |
| C-C-N Bond Angle | 109.07° | [19] |
| N-H···Cl H-bond Distances | 3.14 Å, 3.16 Å, 3.22 Å | [19] |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the identification and characterization of ethylenediamine dihydrochloride.
-
Infrared (IR) Spectroscopy: The IR spectrum of ethylenediamine dihydrochloride is available in the NIST WebBook.[9][20] Key absorptions include N-H stretching and bending vibrations, C-H stretching, and C-N stretching bands. The C-N stretching band, which appears around 1060 cm⁻¹ in the free ligand, shifts upon complexation, indicating coordination.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum shows signals corresponding to the methylene (B1212753) (-CH₂-) and amine (-NH₃⁺) protons.[11] In DMSO-d₆, the -NH₂ protons of the free ligand appear around 1.2-1.4 ppm, while the -CH₂- protons are observed around 3.2 ppm.[21]
-
¹³C NMR: The carbon-13 NMR spectrum of the parent ethylenediamine shows a single peak for the two equivalent methylene carbons.[22]
-
Applications in Research and Drug Development
Ethylenediamine dihydrochloride is a versatile compound in research and pharmaceutical settings.[1] Its primary utility stems from its bifunctional nature and its ability to act as a chelating agent.[1][8]
-
Pharmaceutical Synthesis: It serves as a crucial precursor and intermediate in the synthesis of numerous drugs and bioactive compounds.[1] For instance, many antihistamines, such as hydroxyzine (B1673990) and tripelennamine, are derived from an ethylenediamine core structure.[12][16] It is also used in the synthesis of the bronchodilator aminophylline, where it helps solubilize the active ingredient, theophylline.[16]
-
Coordination Chemistry: As a bidentate ligand (abbreviated 'en'), ethylenediamine readily forms stable complexes with various metal ions by donating electron pairs from its two nitrogen atoms.[2][16] This chelating property is valuable in creating diagnostic agents, catalysts, and in controlling metal ion activity in biological systems.[1][2]
-
Biochemical Research: In laboratory settings, it is used as a buffering agent to maintain stable pH and as a chelating agent to bind metal ions, thereby influencing the activity of metal-dependent enzymes.[1][2] It has also been employed in fluorimetric determination methods for catecholamines.[13]
-
Other Applications: It is used as a stabilizer in some topical steroid creams, an epoxy-curing agent, and in the synthesis of fungicides and dyes.[12][13]
Safety and Toxicology
Ethylenediamine dihydrochloride is classified as harmful if swallowed and can cause skin and serious eye irritation.[23][24] It is also a known skin and respiratory sensitizer, meaning it may cause allergic reactions upon contact or inhalation.[23][24]
Table 4: Toxicological Data
| Parameter | Value | Species | Reference |
| LD₅₀ (Oral) | 1620 mg/kg | Mouse | [14][25] |
| LD₅₀ (Dermal) | >6400 mg/kg | Rabbit | [14][25] |
| Primary Hazards | Skin Irritant, Eye Irritant, Skin & Respiratory Sensitizer | N/A | [23][24] |
| GHS Hazard Statements | H302, H315, H317, H319, H334, H335 | N/A | [23] |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection in case of dust generation.[14][23] Facilities should be equipped with an eyewash station and a safety shower.[14]
Experimental Protocols
A. Synthesis of Ethylenediamine Dihydrochloride (Laboratory Scale)
-
Objective: To synthesize ethylenediamine dihydrochloride from ethylenediamine and hydrochloric acid.
-
Materials: Ethylenediamine (99%), concentrated hydrochloric acid (~37%), ethanol, acetone, beaker, magnetic stirrer, ice bath, Buchner funnel, filter paper.
-
Methodology:
-
In a fume hood, prepare a dilute solution of hydrochloric acid by slowly adding a stoichiometric amount of concentrated HCl to chilled ethanol in a beaker placed in an ice bath.
-
While stirring vigorously, slowly add a solution of ethylenediamine (1 equivalent) in ethanol dropwise to the cold HCl solution. The reaction is highly exothermic.[17] Maintain the temperature below 10°C.
-
A white precipitate of ethylenediamine dihydrochloride will form immediately.
-
Continue stirring in the ice bath for 30 minutes after the addition is complete to ensure full precipitation.
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold acetone to remove any unreacted starting materials and excess acid.[17]
-
Dry the product in a vacuum oven at a low temperature (e.g., 50°C) to a constant weight.
-
B. Characterization by Infrared (IR) Spectroscopy
-
Objective: To obtain the IR spectrum of the synthesized ethylenediamine dihydrochloride and identify key functional groups.
-
Materials: Synthesized ethylenediamine dihydrochloride, KBr (IR grade), mortar and pestle, hydraulic press, FTIR spectrometer.
-
Methodology (KBr Pellet Technique):
-
Thoroughly dry the synthesized sample to remove any moisture, as water has strong IR absorptions.
-
Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the resulting spectrum, identifying characteristic peaks for N-H, C-H, and C-N bonds, and compare with a reference spectrum.[20]
-
C. Characterization by ¹H NMR Spectroscopy
-
Objective: To obtain the proton NMR spectrum of the synthesized product to confirm its structure.
-
Materials: Synthesized ethylenediamine dihydrochloride, deuterated solvent (e.g., D₂O or DMSO-d₆), NMR tubes, NMR spectrometer.
-
Methodology:
-
Dissolve a small amount (~5-10 mg) of the dried sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the presence of the methylene (-CH₂-) and ammonium (B1175870) (-NH₃⁺) protons, consistent with the ethylenediamine dihydrochloride structure.[11][21]
-
References
- 1. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 3. CAS 333-18-6: Ethylenediamine dihydrochloride | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylenediamine dihydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 7. scbt.com [scbt.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Ethylenediamine dihydrochloride [webbook.nist.gov]
- 10. chemwhat.com [chemwhat.com]
- 11. Ethylenediamine dihydrochloride(333-18-6) 1H NMR spectrum [chemicalbook.com]
- 12. chemotechnique.se [chemotechnique.se]
- 13. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. 333-18-6 CAS | ETHYLENEDIAMINE DIHYDROCHLORIDE | Amines & Amine Salts | Article No. 03726 [lobachemie.com]
- 16. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 17. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. US2760979A - Process for manufacturing ethylenediamine hydrochloride - Google Patents [patents.google.com]
- 19. koreascience.kr [koreascience.kr]
- 20. Ethylenediamine dihydrochloride [webbook.nist.gov]
- 21. tsijournals.com [tsijournals.com]
- 22. Ethylenediamine(107-15-3) 13C NMR spectrum [chemicalbook.com]
- 23. lobachemie.com [lobachemie.com]
- 24. fishersci.com [fishersci.com]
- 25. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of Ethylenediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine (B42938) dihydrochloride (B599025) (CAS No: 333-18-6) is a stable, water-soluble salt of the versatile organic compound ethylenediamine. Its bifunctional nature, stemming from the two primary amine groups, makes it a valuable building block in the synthesis of a wide array of chemical compounds, including pharmaceuticals, chelating agents, and corrosion inhibitors. A thorough understanding of its physical properties is paramount for its effective application in research, development, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of ethylenediamine dihydrochloride, complete with experimental methodologies and structured data for ease of reference.
Core Physical and Chemical Properties
Ethylenediamine dihydrochloride is a white to off-white crystalline solid that is known to be hygroscopic.[1] It is highly soluble in water and has a high melting point, indicating its ionic nature and the strong intermolecular forces present in its crystal lattice.
Quantitative Physical Properties
The key physical properties of ethylenediamine dihydrochloride are summarized in the table below. These values represent a synthesis of data from various sources and should be considered in the context of the experimental conditions under which they were determined.
| Property | Value | Notes |
| Molecular Formula | C₂H₁₀Cl₂N₂ | Composed of an ethylenediamine molecule and two molecules of hydrogen chloride. |
| Molecular Weight | 133.02 g/mol | Calculated from the atomic weights of its constituent elements.[1] |
| Appearance | White to off-white crystalline powder/solid | The crystalline nature is a key characteristic.[1] |
| Melting Point | >300 °C (with decomposition) | Some sources indicate a decomposition range of 188-198 °C. The high melting point is characteristic of an ionic salt. |
| Boiling Point | Decomposes | Not applicable as the compound decomposes at temperatures above its melting point. |
| Density | 1.46 g/cm³ | This is the most commonly cited value.[1] |
| Solubility in Water | 300 g/L at 20 °C | Highly soluble in water due to its ionic nature.[1] |
| pKa Values | pKa₁: ~6.85 - 7.5, pKa₂: ~9.92 - 10.7 | These values correspond to the two protonated amine groups of the ethylenediammonium ion.[2] The range reflects variations in experimental conditions. |
| Hygroscopicity | Hygroscopic | Tends to absorb moisture from the air, requiring storage in a dry environment.[1] |
Crystal Structure
Ethylenediamine dihydrochloride possesses a monoclinic crystal structure. X-ray diffraction studies have determined its space group to be P2₁/c. The unit cell dimensions are reported as a = 4.44 Å, b = 6.88 Å, and c = 9.97 Å, with a β angle of 92°. In the solid state, the ethylenediamine moiety adopts a trans conformation. The crystal structure is stabilized by a network of N-H···Cl hydrogen bonds.
Spectroscopic Properties
Infrared (IR) Spectroscopy
The infrared spectrum of ethylenediamine dihydrochloride is characterized by the vibrational modes of the ethylenediammonium dication. Key expected absorptions include:
-
N-H Stretching: Strong, broad bands in the region of 3200-2800 cm⁻¹, characteristic of the ammonium (B1175870) groups (-NH₃⁺).
-
C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range.
-
N-H Bending (Asymmetric and Symmetric): Bands around 1600-1500 cm⁻¹.
-
C-N Stretching: Peaks in the fingerprint region, typically around 1200-1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of ethylenediamine dihydrochloride in a suitable deuterated solvent (e.g., D₂O) would be expected to show a singlet for the four equivalent methylene (B1212753) protons (-CH₂-). The protons on the nitrogen atoms will likely exchange with the deuterium (B1214612) in D₂O, often resulting in their signal being broadened or absent. The chemical shift of the methylene protons will be downfield compared to free ethylenediamine due to the deshielding effect of the positively charged ammonium groups.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of ethylenediamine dihydrochloride. These protocols are based on standard laboratory techniques for the analysis of solid chemical compounds.
Determination of Melting Point
The melting point of ethylenediamine dihydrochloride can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry ethylenediamine dihydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting/decomposition point.
-
Observation: The temperature at which the first signs of melting or decomposition (e.g., darkening, shrinking, or liquefaction) are observed is recorded as the onset of the melting range. The temperature at which the substance is completely decomposed or liquefied is recorded as the end of the range. Given that the substance decomposes, a distinct melting point may not be observed.
Determination of Aqueous Solubility
The solubility of ethylenediamine dihydrochloride in water can be determined by preparing a saturated solution and measuring its concentration.
Methodology:
-
Preparation of Saturated Solution: An excess amount of ethylenediamine dihydrochloride is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature (e.g., 20 °C) for a sufficient period to ensure equilibrium is reached (typically 24 hours).
-
Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid.
-
Concentration Determination: The concentration of ethylenediamine dihydrochloride in the filtered saturated solution is determined. This can be achieved through various methods, such as gravimetric analysis (evaporating the solvent and weighing the residue) or titration of the chloride ions with a standardized silver nitrate (B79036) solution.
-
Calculation: The solubility is expressed as grams of solute per 100 mL or per liter of solvent.
Determination of pKa Values by Potentiometric Titration
The pKa values of the two protonated amine groups in ethylenediamine dihydrochloride can be determined by potentiometric titration with a strong base.
Methodology:
-
Sample Preparation: A precisely weighed amount of ethylenediamine dihydrochloride is dissolved in a known volume of deionized water.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The curve will show two equivalence points corresponding to the deprotonation of the two ammonium groups. The pKa values are determined from the pH at the half-equivalence points.
Visualizations
Dissociation Pathway of Ethylenediamine Dihydrochloride
The following diagram illustrates the stepwise dissociation of the ethylenediammonium dication in an aqueous solution, which is the chemical species present when ethylenediamine dihydrochloride is dissolved in water.
Caption: Stepwise dissociation of the ethylenediammonium ion in water.
Safety and Handling
Ethylenediamine dihydrochloride is classified as harmful if swallowed and causes skin and eye irritation. It may also cause an allergic skin reaction and respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. As it is hygroscopic, care should be taken to minimize its exposure to atmospheric moisture.
References
An In-depth Technical Guide to Ethylenediamine Hydrochloride (CAS Number: 333-18-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine (B42938) hydrochloride, with the CAS number 333-18-6, is the dihydrochloride (B599025) salt of ethylenediamine. It is a versatile and widely utilized compound in various scientific and industrial fields, including pharmaceuticals, organic synthesis, and coordination chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key experimental protocols, and diverse applications, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
Ethylenediamine hydrochloride is a white crystalline solid that is highly soluble in water.[3] Its chemical behavior is largely defined by the presence of two protonated amine groups, which allows it to act as a weak acid, a buffering agent, and a bidentate ligand in coordination chemistry.[1][2]
General Properties
| Property | Value | Reference |
| CAS Number | 333-18-6 | [4] |
| Molecular Formula | C₂H₁₀Cl₂N₂ | [4] |
| Molecular Weight | 133.02 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Odor | Slight ammonia-like | [3] |
Physical and Chemical Data
| Property | Value | Reference |
| Melting Point | >300 °C | [5] |
| Solubility in Water | 300 g/L at 20 °C | [3] |
| pH | 5 (100g/l, H₂O, 20℃) | [3] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [5] |
| Hygroscopicity | Hygroscopic | [3] |
Synthesis of this compound
The industrial synthesis of ethylenediamine, the precursor to its hydrochloride salt, is primarily achieved through two main routes. The dihydrochloride salt is then typically formed by reacting ethylenediamine with hydrochloric acid.[2][3]
Industrial Production of Ethylenediamine
1. Reaction of 1,2-dichloroethane (B1671644) with ammonia: This process is conducted under pressure at 180 °C in an aqueous medium. The reaction generates hydrogen chloride, which forms a salt with the amine. The addition of sodium hydroxide (B78521) liberates the free amine, which is then recovered by fractional distillation. By-products such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA) are also formed.[6]
2. Reaction of ethanolamine (B43304) with ammonia: This alternative route involves passing the gaseous reactants over a bed of nickel heterogeneous catalysts.[6]
Laboratory Scale Synthesis of this compound
A common laboratory method involves the direct reaction of ethylenediamine with hydrochloric acid.[3]
Materials:
-
Ethylenediamine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (B145695) or other suitable alcohol (for precipitation)
-
Beaker or flask
-
Stirring apparatus
-
Cooling bath (e.g., ice bath)
Protocol:
-
Dissolve ethylenediamine in a suitable solvent such as ethanol in a beaker.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the ethylenediamine solution while stirring continuously. This reaction is exothermic and can be vigorous, so controlled addition and cooling are essential.
-
The ethylenediamine dihydrochloride salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the white crystals by filtration.
-
Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Dry the crystals in a vacuum oven.
Experimental Protocols
Synthesis of Tris(ethylenediamine)cobalt(III) Chloride
This protocol describes the synthesis of a coordination complex where ethylenediamine acts as a bidentate ligand.
Materials:
-
CoCl₂·6H₂O
-
Ethylenediamine dihydrochloride
-
Sodium hydroxide pellets
-
Water
-
100 ml beaker
-
Mortar and pestle
-
Stirring apparatus
Protocol:
-
Finely grind 6.0 g (25 mmol) of CoCl₂·6H₂O using a mortar and pestle.
-
Dissolve the ground CoCl₂·6H₂O in 20 mL of water in a 100 ml beaker with stirring.
-
Add 13.3 g (100 mmol) of ethylenediamine dihydrochloride to the solution. The solution will become pink and cloudy.
-
Slowly add 6.75 g (170 mmol) of sodium hydroxide pellets to the stirring solution. Each pellet will initially turn blue and then dissolve.
-
Continue stirring until the reaction is complete, resulting in the formation of the tris(ethylenediamine)cobalt(III) chloride complex.[7]
Preparation of an this compound Buffer Solution
This compound can be used to prepare buffer solutions with a pH range of approximately 6.70-7.00 at 25 °C.[8]
Materials:
-
Ethylenediamine dihydrochloride
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
pH meter
-
Volumetric flask
-
Stirring apparatus
Protocol:
-
Weigh the desired amount of ethylenediamine dihydrochloride to achieve the target buffer concentration.
-
Dissolve the ethylenediamine dihydrochloride in deionized water in a volumetric flask.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Carefully add a solution of NaOH (to increase pH) or HCl (to decrease pH) dropwise while stirring until the desired pH of 6.70-7.00 is reached.
-
Once the target pH is stable, add deionized water to the final volume mark on the volumetric flask.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the buffer solution in a tightly sealed container in a cool, ventilated place.[8]
Analytical Determination of Ethylenediamine as an Impurity
This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for quantifying ethylenediamine in tripelennamine (B1683666) hydrochloride, using phthalaldehyde as a derivatizing agent.[9]
Materials:
-
Tripelennamine hydrochloride sample
-
Phthalaldehyde
-
Methanol (diluent)
-
Helium (carrier gas)
-
GC-MS system with a DB-5MS column (30 m × 0.25 mm × 0.25 μm)
-
Sonicator
Protocol:
-
Sample Preparation: Accurately weigh the tripelennamine hydrochloride sample and dissolve it in methanol.
-
Derivatization: Add phthalaldehyde to the sample solution. Sonicate the mixture for 10 minutes at room temperature. This reaction forms (1z,5z)-3,4-dihydrobenzo[f][9][10]diazocine.[9]
-
GC-MS Analysis:
-
Quantification: Create a calibration curve using standards of known ethylenediamine concentrations that have undergone the same derivatization process. Determine the concentration of ethylenediamine in the sample by comparing its peak area to the calibration curve.[9]
Applications in Research and Drug Development
This compound and its parent compound, ethylenediamine, have a broad range of applications.
Pharmaceutical Applications
-
Precursor in Drug Synthesis: It serves as a versatile building block in the synthesis of various pharmaceuticals, including antihistamines, local anesthetics, and antimalarial drugs.[3][7] Its bifunctional nature, with two amine groups, allows for the construction of complex molecules.[7]
-
Drug Formulation: It is used as a pH adjuster and a stabilizer for active pharmaceutical ingredients in medication formulations.[1] For instance, it is a component of the bronchodilator drug aminophylline, where it helps to solubilize the active ingredient, theophylline.[6]
-
Chelating Agent: Its ability to chelate metal ions can be utilized in drug formulations where scavenging of metal ions is necessary.[1]
Research Applications
-
Coordination Chemistry: Ethylenediamine is a classic bidentate ligand used in the synthesis and study of coordination complexes.[1][6]
-
Enzyme Studies: As a chelating agent, it can be used to study the role of metal ions in enzyme activity and metabolic pathways by binding to and sequestering these ions.[10]
-
Organic Synthesis: It is a precursor for the synthesis of a wide range of organic compounds, including polymers and other nitrogen-containing molecules.[1]
Safety and Handling
This compound is considered a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[12] In case of inadequate ventilation, wear respiratory protection.[11]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[9][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. It is hygroscopic and should be protected from moisture.[9]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]
-
In case of skin contact: Wash off with soap and plenty of water.[9]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]
-
Conclusion
This compound is a compound of significant importance in both industrial and research settings. Its unique chemical properties, particularly its ability to act as a bidentate ligand and a versatile synthetic building block, have established its role in the development of pharmaceuticals, the study of coordination chemistry, and various analytical applications. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in scientific endeavors.
References
- 1. US2760979A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 2. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 3. US4902831A - Preparation of ethylenediamine derivatives - Google Patents [patents.google.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. digicollections.net [digicollections.net]
- 6. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 7. Synthesis and structure determination of racemic (Δ/Λ)-tris(ethylenediamine)cobalt(III) trichloride hemi(hexaaquasodium chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. codowchem.com [codowchem.com]
- 9. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]
- 11. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
Synthesis and preparation of ethylenediamine hydrochloride
An In-depth Technical Guide to the Synthesis and Preparation of Ethylenediamine (B42938) Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine dihydrochloride (CAS 333-18-6), the dihydrochloride salt of ethylenediamine, is a versatile chemical compound with significant applications in organic synthesis, coordination chemistry, and the pharmaceutical industry.[1] It serves as a precursor for various active pharmaceutical ingredients and as a stabilizer in formulations.[1][2] This guide provides a comprehensive overview of the primary synthesis methodologies for ethylenediamine dihydrochloride, offering detailed experimental protocols for both industrial and laboratory-scale preparations. It includes a comparative analysis of different synthetic routes, quantitative data on reaction conditions and yields, and detailed characterization information.
Introduction
Ethylenediamine (C₂H₄(NH₂)₂) is a potent bidentate chelating agent and a fundamental building block in chemical synthesis.[1] The formation of its dihydrochloride salt, C₂H₄(NH₃⁺Cl⁻)₂, enhances its stability and modifies its solubility, making it a convenient form for storage and use in various applications. The compound typically appears as a white, crystalline, hygroscopic powder.[3][4] This document outlines the core methods for its preparation: the industrial-scale reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849), which produces the salt as an intermediate, and the direct neutralization of ethylenediamine with hydrochloric acid, a common laboratory procedure.
Synthesis Methodologies
There are two primary routes for the synthesis of ethylenediamine dihydrochloride, each suited for different scales of production.
Industrial Production: Ammonolysis of 1,2-Dichloroethane
The dominant industrial method for producing ethylenediamine and its hydrochloride salt involves the reaction of 1,2-dichloroethane (ethylene dichloride) with ammonia in an aqueous medium under high temperature and pressure.[5] This process generates ethylenediamine dihydrochloride as the initial product, alongside hydrochlorides of by-products like diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA).
The overall reaction is as follows: ClCH₂CH₂Cl + 4 NH₃ → H₂NCH₂CH₂NH₂ + 2 NH₄Cl
The ethylenediamine formed then reacts with the hydrogen chloride generated in situ (from the reaction of ammonia and dichloroethane) or is subsequently treated to form the dihydrochloride salt. A large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine by-products.[6]
Logical Flow of Industrial Production
Caption: Industrial synthesis workflow from 1,2-dichloroethane.
Laboratory-Scale Synthesis: Direct Acid-Base Neutralization
For laboratory applications, the most straightforward method is the direct reaction of ethylenediamine with hydrochloric acid. This is an exothermic acid-base neutralization. The reaction's vigor is highly dependent on the concentration of the reactants; using concentrated hydrochloric acid with pure ethylenediamine can be extremely vigorous and difficult to control, leading to spattering and sublimation of the product.[7] Therefore, controlled addition and the use of a solvent are highly recommended.
The reaction is: H₂NCH₂CH₂NH₂ + 2 HCl → ⁺H₃NCH₂CH₂NH₃⁺ 2Cl⁻
Experimental Workflow for Laboratory Synthesis
Caption: General workflow for laboratory preparation.
Experimental Protocols
Protocol 1: Industrial Continuous Process (Example)
This protocol is based on a patented continuous process for reacting ethylene (B1197577) chloride with ammonia.[6]
Materials and Equipment:
-
Reaction Tower (e.g., 5 m height, 10 L content)
-
Ethylene Chloride (1,2-Dichloroethane)
-
Ammonia (Anhydrous)
-
Water
-
High-pressure pumps
-
Heating system for the tower
-
Expansion and boiling apparatus for ammonia recovery
Procedure:
-
The reaction tower is pre-filled with aqueous ammonia and heated to the reaction temperature (e.g., 100°C). The overall process can be run between 50-200°C.[6]
-
Ethylene chloride is continuously introduced under pressure into the upper part of the tower at a specified rate (e.g., 0.5 kg/hr ).[6]
-
Simultaneously, ammonia (e.g., 0.3 kg/hr ) and water (e.g., 0.2 L/hr) are continuously introduced under pressure into the lower part of the tower.[6]
-
The ethylene chloride, being denser, descends counter-current to the rising ammonia solution, reacting to form ethylenediamine hydrochloride.
-
The reaction liquid containing the product is continuously drawn off from the upper part of the tower.
-
The collected solution is processed by expansion and boiling to distill off and recover the excess ammonia.
-
The remaining solution yields this compound.
Protocol 2: Controlled Laboratory Synthesis
This protocol is a safer, controlled version of the direct neutralization method.
Materials and Equipment:
-
Ethylenediamine (≥99%)
-
Concentrated Hydrochloric Acid (~37%)
-
Ethanol (B145695) (95% or absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve 6.01 g (0.10 mol) of ethylenediamine in 100 mL of ethanol. Place the flask in an ice bath on a magnetic stirrer and begin gentle stirring.
-
Stoichiometry: Prepare a solution of hydrochloric acid. For the dihydrochloride, 0.20 mol of HCl is required. This corresponds to approximately 16.5 mL of 37% concentrated HCl (density ~1.18 g/mL). Dilute this amount of concentrated HCl with 20 mL of ethanol in a dropping funnel.
-
Reaction: Add the ethanolic HCl solution dropwise from the dropping funnel to the stirred ethylenediamine solution over 30-45 minutes. Maintain the temperature of the reaction mixture below 10°C using the ice bath. A white precipitate will form.
-
Completion: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes. Check the pH of the solution to ensure it is acidic.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crystals on the filter with two 20 mL portions of cold ethanol to remove any unreacted starting material or excess HCl.[2]
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C or in a desiccator under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of Synthesis Parameters
| Parameter | Industrial Process (Continuous)[6][8][9] | Laboratory Protocol (Batch) |
| Starting Materials | 1,2-Dichloroethane, Ammonia, Water | Ethylenediamine, Hydrochloric Acid, Ethanol |
| Temperature | 50 - 200°C (Optimum ~120-160°C) | 0 - 10°C |
| Pressure | High Pressure (e.g., 4-6 MPa) | Atmospheric |
| Reactant Ratio | Large molar excess of Ammonia (e.g., 24:1 to 30:1) | ~2.05 : 1 molar ratio of HCl to Ethylenediamine |
| Typical Yield | High throughput; up to 64% yield of EDA reported.[9] | Typically >90% (based on ethylenediamine) |
| Purity | Contains polyamine by-products initially. | High purity after crystallization. |
| Scale | Kilogram to Ton scale | Gram to Kilogram scale |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Chemical Formula | C₂H₁₀Cl₂N₂ | [10] |
| Molecular Weight | 133.02 g/mol | [2][10] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | >300 °C (decomposes) | [4][11][12] |
| Solubility | Highly soluble in water (~300 g/L at 20°C) | [4][12] |
| ¹H NMR (D₂O) | δ ~3.4 ppm (singlet) | [13] |
| ¹³C NMR | Data available in spectral databases | |
| Infrared (IR) | Spectra available in NIST database | [10] |
| Crystal System | Monoclinic | [14] |
| Space Group | P2₁/c | [14] |
| C-C Bond Length | 1.54 Å | [14] |
| C-N Bond Length | 1.48 Å | [14] |
Safety and Handling
Ethylenediamine dihydrochloride is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[12] It is also a known skin and respiratory sensitizer, meaning it can cause allergic reactions upon repeated exposure.[2][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[4] It is incompatible with strong oxidizing agents.[4][11]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The synthesis of ethylenediamine dihydrochloride can be effectively achieved on both industrial and laboratory scales. The industrial ammonolysis of 1,2-dichloroethane provides a high-throughput route where the hydrochloride is a key intermediate. For research and development purposes, direct neutralization of ethylenediamine with hydrochloric acid in a suitable solvent is a reliable and high-yielding method. Proper control of reaction conditions, particularly temperature, is essential for safety and product purity in the laboratory setting. The well-characterized, stable nature of this salt makes it a valuable reagent for a wide range of applications in chemical and pharmaceutical development.
References
- 1. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 2. 333-18-6 CAS | ETHYLENEDIAMINE DIHYDROCHLORIDE | Amines & Amine Salts | Article No. 03726 [lobachemie.com]
- 3. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 333-18-6 CAS MSDS (Ethylenediamine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1,2-ETHYLENEDIAMINE - Ataman Kimya [atamanchemicals.com]
- 6. US2760979A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethylenediamine dihydrochloride [webbook.nist.gov]
- 11. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. Ethylenediamine dihydrochloride(333-18-6) 1H NMR spectrum [chemicalbook.com]
- 14. koreascience.kr [koreascience.kr]
Solubility of Ethylenediamine Dihydrochloride in Aqueous and Organic Media: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethylenediamine (B42938) dihydrochloride (B599025) (CAS 333-18-6), a compound of significant interest in various chemical and pharmaceutical applications. This document details its solubility in water and a range of organic solvents, outlines established experimental protocols for solubility determination, and presents logical workflows for these procedures.
Introduction
Ethylenediamine dihydrochloride, the salt of the organic compound ethylenediamine and hydrochloric acid, is a white crystalline solid. Its solubility is a critical physicochemical property influencing its application in synthesis, formulation, and biological systems. The presence of two protonated amine groups and two chloride counter-ions imparts a high degree of polarity to the molecule, governing its behavior in different solvent systems. Understanding its solubility is paramount for its effective use in research and development.
Solubility Data
The solubility of ethylenediamine dihydrochloride is highest in polar protic solvents, particularly water, due to its ionic nature and the potential for strong solute-solvent interactions, including hydrogen bonding. Its solubility in organic solvents is less well-documented in publicly available literature, but it is generally considered to be less soluble in non-polar and some polar aprotic solvents.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for ethylenediamine dihydrochloride in water and various organic solvents.
Table 1: Solubility in Aqueous Solution
| Solvent | Temperature (°C) | Solubility | Units |
| Water | 20 | 300 | g/L[1][2][3] |
| Water | Not Specified | 100 | mg/mL[4] |
Table 2: Solubility in Organic Solvents
| Solvent | Temperature (°C) | Solubility | Units |
| Ethanol (95%) | Not Specified | Soluble | - |
| Methanol | Not Specified | Data not available | - |
| Acetone | Not Specified | Data not available | - |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available | - |
| Dimethylformamide (DMF) | Not Specified | Data not available | - |
| Toluene | Not Specified | Data not available | - |
Note: The term "soluble" is a qualitative description and generally implies a solubility of 10-100 mg/mL.
Factors Influencing Solubility
The solubility of ethylenediamine dihydrochloride is influenced by several factors:
-
Polarity of the Solvent: As a highly polar, ionic compound, it exhibits the highest solubility in polar solvents like water. The principle of "like dissolves like" is a key determinant.
-
Temperature: The solubility of most solids in liquids increases with temperature. For ethylenediamine dihydrochloride in water, warming the solvent can facilitate the dissolution process.[1]
-
pH of the Solution: In aqueous solutions, the pH can influence the equilibrium between the protonated and non-protonated forms of ethylenediamine, although as a dihydrochloride salt, it is expected to remain fully protonated over a wide pH range.
-
Presence of Other Solutes: The presence of other salts or organic molecules can affect the solubility through common ion effects or changes in the solvent properties.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many applications. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like ethylenediamine dihydrochloride.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely used and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation: An excess amount of solid ethylenediamine dihydrochloride is added to a known volume of the solvent in a sealed, thermostatically controlled container (e.g., a flask or vial).
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated supernatant is then carefully separated from the solid phase by filtration (using a filter that does not interact with the solute or solvent) or centrifugation.
-
Quantification: The concentration of ethylenediamine dihydrochloride in the clear, saturated solution is determined using a suitable analytical method. Given its structure, methods such as titration, HPLC with a suitable detector, or gravimetric analysis after solvent evaporation can be employed.
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L, mg/mL, or g/100g ).
Polythermal Method
The polythermal method involves determining the temperature at which a solution of a known concentration becomes saturated.
Methodology:
-
Preparation: A series of samples are prepared with known concentrations of ethylenediamine dihydrochloride in the chosen solvent.
-
Heating and Observation: Each sample is slowly heated while being stirred. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.
-
Cooling and Observation (Optional but Recommended): The clear solution can then be slowly cooled, and the temperature at which the first crystals appear (the metastable zone width) can also be recorded to provide additional information about the crystallization behavior.
-
Data Analysis: The solubility is plotted as a function of temperature to generate a solubility curve.
Gravimetric Analysis for Quantification
Gravimetric analysis is a straightforward method for determining the concentration of a non-volatile solute in a saturated solution.
Methodology:
-
Sample Collection: A precise volume or mass of the saturated solution, obtained from the isothermal shake-flask method, is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Solvent Evaporation: The solvent is evaporated from the solution, typically by gentle heating in an oven or on a hot plate at a temperature below the decomposition point of the solute.
-
Drying to Constant Weight: The container with the solid residue is then dried in an oven at a suitable temperature until a constant weight is achieved. This ensures all the solvent has been removed.
-
Calculation: The mass of the dissolved solid is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be calculated based on the initial volume or mass of the solution taken.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Isothermal Shake-Flask Method.
Caption: Workflow for the Polythermal Method.
Caption: Workflow for Gravimetric Analysis Quantification.
Conclusion
Ethylenediamine dihydrochloride is a highly water-soluble compound, a characteristic dictated by its ionic nature. While its solubility in water is well-quantified, there is a notable lack of specific quantitative data for its solubility in common organic solvents in the readily available scientific literature. For researchers and formulation scientists, the experimental protocols outlined in this guide provide a robust framework for determining the solubility of ethylenediamine dihydrochloride in various solvents and under different conditions, enabling a more comprehensive understanding of its physicochemical properties for specific applications. The provided workflows offer a clear visual guide to these experimental processes. Further research to quantify the solubility of this compound in a broader range of organic solvents would be highly beneficial to the scientific community.
References
Ethylenediamine Dihydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the molecular characteristics, synthesis, and multifaceted applications of ethylenediamine (B42938) dihydrochloride (B599025), a crucial reagent in scientific research and pharmaceutical development.
Ethylenediamine dihydrochloride, a salt of the versatile organic compound ethylenediamine, is a white crystalline solid with significant utility across various scientific disciplines. Its unique properties as a chelating agent, a precursor in organic synthesis, and a buffering agent make it an indispensable tool for researchers, scientists, and professionals in drug development. This technical guide provides a detailed overview of its chemical and physical properties, synthesis, and key applications, supported by experimental insights and safety protocols.
Core Molecular and Physical Characteristics
Ethylenediamine dihydrochloride is characterized by a specific molecular formula and weight, which are fundamental to its stoichiometric use in chemical reactions. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 133.02 g/mol | [1] |
| Appearance | White crystalline solid | |
| Solubility | Highly soluble in water | |
| Melting Point | >300 °C |
Synthesis of Ethylenediamine Dihydrochloride
The synthesis of ethylenediamine dihydrochloride is a straightforward acid-base reaction. The process involves the reaction of ethylenediamine with two equivalents of hydrochloric acid.[1] This reaction protonates both amine groups of the ethylenediamine molecule, forming the dihydrochloride salt.
A common laboratory-scale synthesis protocol is as follows:
Materials:
-
Ethylenediamine (C₂H₈N₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a fume hood, dissolve a known quantity of ethylenediamine in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add two molar equivalents of concentrated hydrochloric acid dropwise to the cooled ethylenediamine solution while stirring continuously. The reaction is exothermic.
-
A white precipitate of ethylenediamine dihydrochloride will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete reaction.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified ethylenediamine dihydrochloride in a desiccator under vacuum.
Caption: Synthesis of Ethylenediamine Dihydrochloride.
Applications in Research and Drug Development
Ethylenediamine dihydrochloride's utility stems from the reactivity of the ethylenediamine moiety and the stability of the salt form.
Chelation Chemistry
Ethylenediamine is a bidentate ligand, meaning it can form two coordinate bonds to a single metal ion through its two nitrogen atoms. This ability to "chelate" or "grab" metal ions is a cornerstone of its application. The dihydrochloride salt is often used as a stable source of the ethylenediamine ligand in solution.
The chelation process is crucial in various contexts:
-
Controlling Metal Ion Reactivity: By sequestering metal ions, ethylenediamine can prevent them from participating in unwanted side reactions.
-
Formation of Metal Complexes: It is a fundamental building block in coordination chemistry for the synthesis of novel metal complexes with specific catalytic or material properties.
Caption: Chelation of a Metal Ion by Ethylenediamine.
Use as a Buffer Solution
Due to the protonated amine groups, ethylenediamine dihydrochloride can act as a buffering agent in aqueous solutions, helping to maintain a stable pH. This property is valuable in various biochemical and enzymatic assays where pH control is critical for reaction kinetics and protein stability.
Role in Organic Synthesis
Ethylenediamine dihydrochloride serves as a precursor in the synthesis of more complex organic molecules. Its bifunctional nature, with two amine groups, makes it a versatile building block for creating heterocyclic compounds and other nitrogen-containing molecules of interest in medicinal chemistry.
Experimental Protocols
Fluorimetric Determination of Catecholamines
Ethylenediamine dihydrochloride is utilized in a modified ethylenediamine condensation method for the fluorimetric determination of catecholamines. While a detailed, universally applicable protocol is difficult to provide as it depends on the specific sample matrix and instrumentation, the general principle involves the following steps:
Principle: Catecholamines are oxidized to form fluorescent trihydroxyindole derivatives. Ethylenediamine is used to condense with these derivatives, enhancing and stabilizing the fluorescence for quantification.
General Workflow:
-
Sample Preparation: Biological samples (e.g., plasma, urine) are pre-treated to remove interfering substances. This may involve protein precipitation and solid-phase extraction.
-
Oxidation: The catecholamines in the prepared sample are oxidized using an oxidizing agent (e.g., potassium ferricyanide) under controlled pH conditions.
-
Condensation and Stabilization: An alkaline solution of ethylenediamine dihydrochloride and a stabilizing agent (e.g., ascorbic acid) is added. This mixture is incubated to allow for the condensation reaction to proceed, forming a stable, fluorescent product.
-
Fluorimetric Measurement: The fluorescence of the resulting solution is measured using a fluorometer at specific excitation and emission wavelengths.
-
Quantification: The concentration of catecholamines in the sample is determined by comparing the fluorescence intensity to a standard curve prepared with known concentrations of catecholamine standards.
Synthesis of 1,3,5-tris(4,5-dihydro-1H-imidazol-2-yl)benzene
Ethylenediamine dihydrochloride is a key reagent in the synthesis of certain imidazole-containing compounds. The synthesis of 1,3,5-tris(4,5-dihydro-1H-imidazol-2-yl)benzene, a tripodal ligand, can be achieved through the reaction of a trinitrile precursor with ethylenediamine dihydrochloride.
General Reaction Scheme:
-
A suitable starting material, such as 1,3,5-tricyanobenzene, is reacted with ethylenediamine. The dihydrochloride salt can be used with a base to generate the free amine in situ.
-
The reaction is typically carried out in a high-boiling point solvent under reflux conditions.
-
The cyclization reaction forms the three 4,5-dihydro-1H-imidazol-2-yl rings attached to the central benzene (B151609) core.
-
The product is then isolated and purified using appropriate techniques such as crystallization or chromatography.
Safety and Handling
Ethylenediamine dihydrochloride is a hazardous substance and requires careful handling to minimize risks.
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause respiratory irritation.
Recommended Handling and Storage:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, use a respirator.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of ethylenediamine dihydrochloride for professionals in research and drug development. Its versatile chemical nature, coupled with its accessibility, ensures its continued importance in scientific innovation. Adherence to proper safety protocols is paramount when working with this compound.
References
Navigating Quality: A Technical Guide to the Purity and Assay of Commercial Ethylenediamine Hydrochloride
For Immediate Release
[City, State] – Ethylenediamine (B42938) hydrochloride, a critical building block in pharmaceutical synthesis, demands rigorous quality control to ensure the safety and efficacy of final drug products. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the purity and assay of commercial ethylenediamine hydrochloride, including detailed experimental protocols and data analysis.
This compound (CAS 333-18-6) is the dihydrochloride (B599025) salt of ethylenediamine, a versatile organic compound widely used as a precursor in the synthesis of active pharmaceutical ingredients (APIs), chelating agents, and corrosion inhibitors.[1] Given its reactive nature and potential to introduce impurities into the manufacturing process, stringent analysis of its purity and impurity profile is a cornerstone of pharmaceutical quality assurance.
Typical Purity and Commercial Specifications
Commercial this compound is typically available in high purity grades, often exceeding 98%. The table below summarizes the specifications from various commercial suppliers. It is crucial for users to obtain a lot-specific Certificate of Analysis (CoA) for detailed information.
| Supplier/Grade | Purity Specification | Key Impurities Noted |
| Analytical Research Grade | min 99% | Not specified |
| Certified® Reagent | 99.8% | Not specified |
| Tokyo Chemical Industry | >98.0% (by titration) | Not specified |
| Analyzed Reagent ACS | 98+% (anhydrous basis) | Loss on drying: 4.24% |
Common Impurities in Commercial this compound
The manufacturing process of ethylenediamine can lead to the formation of several impurities. The primary route of synthesis involves the reaction of 1,2-dichloroethane (B1671644) with ammonia, which can result in the formation of higher polyethylene (B3416737) amines and other by-products.[2] Common impurities may include:
-
Higher Polyethylene Amines: Diethylenetriamine (DETA), Triethylenetetramine (TETA), and Tetraethylenepentamine (TEPA) are common process-related impurities.
-
Piperazine and its derivatives: Cyclic by-products that can form during synthesis.
-
Residual Reactants and Solvents: Unreacted 1,2-dichloroethane or ethanolamine (B43304) (from an alternative synthesis route) may be present.[2]
-
Water: this compound is hygroscopic and can absorb atmospheric moisture.
-
Ammonium Chloride: A potential by-product from the reaction with ammonia.
The presence of these impurities can have a significant impact on the quality and safety of the final pharmaceutical product, making their detection and quantification critical.
Analytical Methods for Assay and Impurity Profiling
A multi-tiered approach employing various analytical techniques is essential for the comprehensive quality control of this compound.
Titrimetric Analysis for Assay
Potentiometric titration is a robust and widely used method for determining the overall purity (assay) of this compound. As a dihydrochloride salt of a diamine, it behaves as a diprotic acid in solution and can be titrated with a strong base.
Objective: To determine the assay of this compound by potentiometric titration with standardized sodium hydroxide.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample and record the weight.
-
Dissolve the sample in 50 mL of deionized water in a 100 mL beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Fill the buret with the standardized 0.1 M NaOH solution.
-
Begin stirring the solution at a moderate speed.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small increments (e.g., 0.5 mL) and record the pH after each addition.
-
As the pH begins to change more rapidly, reduce the increment size to 0.1 mL to accurately determine the equivalence points. Two equivalence points are expected, corresponding to the neutralization of the two hydrochloride ions.
-
Continue the titration until the pH has stabilized at a high value.
-
Plot the pH versus the volume of NaOH added to obtain the titration curve. The equivalence points are the points of inflection on the curve. Alternatively, the first or second derivative of the titration curve can be used to precisely locate the equivalence points.
Calculation: The purity of this compound can be calculated using the volume of NaOH consumed at the second equivalence point.
Where:
-
V = Volume of NaOH solution used at the second equivalence point (L)
-
M = Molarity of the NaOH solution (mol/L)
-
F = Molar mass of this compound (133.02 g/mol ) / 2 (since two moles of NaOH react with one mole of ethylenediamine dihydrochloride)
-
W = Weight of the sample (g)
Chromatographic Methods for Impurity Profiling
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and quantification of volatile and non-volatile impurities, respectively. Due to the polar nature and low UV absorbance of ethylenediamine and its related amine impurities, derivatization is often required for effective chromatographic analysis.
Objective: To identify and quantify volatile impurities in this compound.
Derivatization Agent: Phthalaldehyde is a suitable derivatizing agent that reacts with primary amines to form a more volatile and readily detectable derivative.[3][4]
Materials:
-
This compound sample
-
Methanol (GC grade)
-
Phthalaldehyde solution (in methanol)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in methanol.
-
Derivatization: To the sample solution, add an excess of the phthalaldehyde solution. Allow the reaction to proceed for a specified time (e.g., 10 minutes) at room temperature with sonication to form the derivative.[3]
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is often suitable.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[3]
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the derivatized amines.
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library of known compounds. Quantify the impurities using an internal or external standard method.
Objective: To identify and quantify non-volatile impurities and assess the purity of this compound.
Derivatization Agent: 1-Naphthyl isothiocyanate can be used to induce UV activity in ethylenediamine and its related impurities.
Materials:
-
This compound sample
-
Mobile Phase A: pH 3 ortho-phosphoric acid and triethylamine (B128534) buffer
-
Mobile Phase B: Methanol
-
Derivatizing reagent: 1-Naphthyl isothiocyanate solution
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample and Standard Preparation: Prepare solutions of the this compound sample and reference standards at known concentrations.
-
Derivatization: Mix the sample/standard solutions with the 1-naphthyl isothiocyanate solution and allow the reaction to complete.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks. Impurities are identified and quantified by comparing their retention times and peak areas to those of the reference standards.
Quality Control Workflow and Logical Relationships
A robust quality control workflow is essential for ensuring the consistent quality of incoming this compound. The following diagrams illustrate the key stages and decision points in the process.
References
- 1. US2760979A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermochemical Properties of Ethylenediamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of ethylenediamine (B42938) dihydrochloride (B599025) (C₂H₁₀Cl₂N₂). The information presented is essential for understanding the stability, reactivity, and energy characteristics of this compound, which is crucial for its application in pharmaceutical synthesis and other chemical processes. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides a visual representation of the experimental workflow.
Core Thermochemical Data
The thermochemical properties of ethylenediamine dihydrochloride have been investigated through calorimetric methods. The following tables summarize the available quantitative data.
Table 1: Standard Molar Enthalpy of Formation
| Thermochemical Property | Value (kJ/mol) |
| Standard Molar Enthalpy of Formation (ΔfHₘ°) | -540.74 ± 1.33[1] |
Table 2: Low-Temperature Heat Capacities
The low-temperature heat capacities of ethylenediamine dihydrochloride were measured over a temperature range of 78 K to 370 K using a precision automated adiabatic calorimeter.[1] The experimental data were fitted to a polynomial equation as a function of temperature.[1] However, the specific polynomial equation and the raw data are not publicly available in the referenced abstract. For illustrative purposes, a sample data structure is provided below.
| Temperature (K) | Molar Heat Capacity (Cp,m) (J·K⁻¹·mol⁻¹) |
| T₁ | Cp,m₁ |
| T₂ | Cp,m₂ |
| T₃ | Cp,m₃ |
| ... | ... |
| Tₙ | Cp,mₙ |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Table 3: Standard Molar Entropy and Gibbs Free Energy of Formation
The standard molar entropy (Sₘ°) and the standard molar Gibbs free energy of formation (ΔfGₘ°) can be derived from the low-temperature heat capacity data. The entropy is calculated by integrating the heat capacity data from 0 K to the standard temperature (298.15 K), and the Gibbs free energy of formation is then calculated using the standard enthalpy of formation and the standard entropy. As the specific heat capacity data is not available, these values could not be calculated for this guide.
| Thermochemical Property | Value (kJ·mol⁻¹) |
| Standard Molar Entropy (Sₘ°) at 298.15 K | Not Available |
| Standard Molar Gibbs Free Energy of Formation (ΔfGₘ°) at 298.15 K | Not Available |
Experimental Protocols
The determination of the thermochemical properties of ethylenediamine dihydrochloride involves precise calorimetric measurements. The following sections detail the methodologies for the key experiments.
Determination of Low-Temperature Heat Capacity by Adiabatic Calorimetry
Objective: To measure the molar heat capacity (Cp,m) of solid ethylenediamine dihydrochloride as a function of temperature.
Methodology:
-
Sample Preparation: A high-purity, crystalline sample of ethylenediamine dihydrochloride is synthesized, typically via a solvothermal method, and its structure is confirmed by X-ray crystallography.[1] The sample is then dried under vacuum to remove any residual solvent.
-
Calorimeter: A precision automated adiabatic calorimeter is employed for the measurements.[1] This instrument is designed to minimize heat exchange with the surroundings, ensuring that the heat supplied to the sample is accurately measured.
-
Measurement Procedure:
-
A precisely weighed sample is placed in a sample container within the calorimeter.
-
The calorimeter is cooled to the starting temperature (e.g., 78 K).
-
A known quantity of electrical energy (heat) is supplied to the sample, causing a small, incremental increase in temperature.
-
The temperature change is measured with high precision using a calibrated thermometer (e.g., a platinum resistance thermometer).
-
The system is allowed to reach thermal equilibrium before the next energy input.
-
This process is repeated over the desired temperature range (e.g., 78 K to 370 K) to obtain a series of heat capacity values at different temperatures.
-
-
Data Analysis: The molar heat capacity at each temperature is calculated using the formula:
-
Cp,m = (Q / ΔT) / n
-
where Q is the heat supplied, ΔT is the resulting temperature change, and n is the number of moles of the sample.
-
-
Data Fitting: The collected heat capacity data is then fitted to a polynomial equation of the form Cp,m = a + bT + cT² + ..., allowing for the calculation of smoothed heat capacity values at any temperature within the experimental range.[1]
Determination of Standard Molar Enthalpy of Formation using Isoperibol Solution-Reaction Calorimetry and Hess's Law
Objective: To determine the standard molar enthalpy of formation (ΔfHₘ°) of ethylenediamine dihydrochloride.
Methodology:
-
Thermochemical Cycle Design: A suitable thermochemical cycle is designed based on Hess's Law. This involves a chemical reaction where ethylenediamine dihydrochloride is a reactant or product, and the enthalpies of dissolution of all reactants and products in a specific solvent can be measured. For ethylenediamine dihydrochloride, a reaction with a strong base like NaOH is often used.[1]
-
Calorimeter: An isoperibol solution-reaction calorimeter is used. This type of calorimeter maintains a constant temperature in the surrounding jacket while measuring the temperature change of the reaction vessel.
-
Calibration: The calorimeter is calibrated by measuring the heat of a well-known reaction, such as the dissolution of potassium chloride (KCl) in water, to determine the heat capacity of the calorimetric system.
-
Enthalpy of Dissolution Measurements:
-
Reactants: The standard molar enthalpies of dissolution for each reactant in the chosen solvent (e.g., 1.0 mol/L NaOH solution) are measured.[1] This involves dissolving a precisely weighed amount of each reactant in the solvent within the calorimeter and measuring the resulting temperature change.
-
Products: The standard molar enthalpies of dissolution for each product in the same solvent are also measured in separate experiments.
-
-
Data Analysis: The enthalpy of each dissolution process (ΔH_sol) is calculated from the measured temperature change and the heat capacity of the calorimeter.
-
Application of Hess's Law: The standard molar enthalpy of formation of ethylenediamine dihydrochloride is then calculated using Hess's Law, by combining the measured enthalpies of dissolution with the known standard enthalpies of formation of the other reactants and products in the thermochemical cycle.
Visualizations
The following diagrams illustrate the experimental workflow for determining the thermochemical properties of ethylenediamine dihydrochloride.
Caption: Experimental workflow for determining thermochemical properties.
Caption: Thermochemical cycle for enthalpy of formation determination.
References
The Unseen Catalyst: Ethylenediamine Hydrochloride as a Cornerstone in Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethylenediamine (B42938) hydrochloride, a seemingly simple molecule, plays a critical and often unheralded role as a chemical intermediate in a vast array of synthetic processes. Its bifunctional nature, possessing two primary amine groups, makes it a versatile building block for the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide delves into the synthesis, key reactions, and significant applications of ethylenediamine hydrochloride, providing detailed experimental protocols, quantitative data, and visual representations of its utility in modern chemistry.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis. As the dihydrochloride (B599025) salt of ethylenediamine, it is a white, crystalline solid that is highly soluble in water.[1][2] This high solubility is a key attribute, facilitating its use in aqueous reaction media.[1]
| Property | Value | Reference |
| Molecular Formula | C₂H₁₀Cl₂N₂ | [3] |
| Molecular Weight | 133.02 g/mol | [3] |
| Melting Point | >300 °C | [2][4] |
| Solubility in Water | 300 g/L (20 °C) | [4] |
| Appearance | White crystalline solid | [2][3] |
| pKa | (for ethylenediamine) pKa1 = 6.85, pKa2 = 9.93 |
Spectroscopic data is crucial for the identification and quality control of this compound. Key spectral features are summarized below.
| Spectroscopy | Data Highlights | Reference |
| ¹H NMR | A single peak corresponding to the methylene (B1212753) protons (CH₂) and a broad peak for the ammonium (B1175870) protons (NH₃⁺). | [3][5] |
| ¹³C NMR | A single peak for the two equivalent methylene carbons. | [3] |
| IR | Characteristic peaks for N-H stretching of the ammonium group, C-H stretching, and N-H bending. | [3][6] |
Synthesis of this compound: From Industrial Scale to Laboratory Practice
The industrial production of ethylenediamine primarily involves the reaction of 1,2-dichloroethane (B1671644) with ammonia (B1221849) under high pressure and temperature.[7] The resulting ethylenediamine is then neutralized with hydrochloric acid to form the dihydrochloride salt.
Industrial Manufacturing Process
A common industrial method is a continuous process where ethylene (B1197577) chloride and an excess of aqueous ammonia are reacted in a tower at temperatures ranging from 50-200 °C.[8] The excess ammonia is employed to minimize the formation of secondary and tertiary amine byproducts.[8] The resulting solution containing this compound is then drawn off and purified.[8]
A patent describes a process where 0.5 kg of ethylene chloride, 0.3 kg of ammonia, and 0.2 L of water are continuously introduced into a 10 L reaction tower heated to 100 °C, yielding approximately 0.6 kg of this compound.[8]
Laboratory Scale Synthesis
While direct synthesis from ethylene dichloride and ammonia can be performed in a laboratory setting, a more common and convenient laboratory preparation involves the direct neutralization of ethylenediamine with hydrochloric acid.
Experimental Protocol: Synthesis of Ethylenediamine Dihydrochloride from Ethylenediamine and Hydrochloric Acid
Materials:
-
Ethylenediamine (1.0 mol, 60.10 g)
-
Concentrated Hydrochloric Acid (~12 M, 2.0 mol, ~167 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker (1 L)
-
Büchner funnel and filter paper
Procedure:
-
In a 1 L beaker, dissolve 60.10 g of ethylenediamine in 200 mL of distilled water.
-
Place the beaker in an ice bath and begin stirring the solution.
-
Slowly add ~167 mL of concentrated hydrochloric acid to the ethylenediamine solution dropwise using a dropping funnel. The reaction is highly exothermic, and the temperature should be carefully monitored and maintained below 20 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.
-
To induce precipitation of the dihydrochloride salt, add 200 mL of cold ethanol to the solution and stir vigorously.
-
Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two 50 mL portions of cold ethanol to remove any unreacted starting materials or excess acid.
-
Dry the crystals in a vacuum oven at 60 °C to a constant weight.
Expected Yield: The theoretical yield is 133.02 g. A typical experimental yield for this procedure is in the range of 90-95%.
Role as a Key Chemical Intermediate in Pharmaceutical Synthesis
This compound's true value lies in its role as a versatile intermediate for the synthesis of a wide range of pharmaceuticals. Its two nucleophilic amine groups can readily participate in various chemical transformations, making it a foundational component in the synthesis of drugs such as aminophylline (B1665990) and various antihistamines.[9][10]
Synthesis of Aminophylline
Aminophylline, a bronchodilator used in the treatment of asthma, is a 2:1 complex of theophylline (B1681296) and ethylenediamine.[9] Ethylenediamine serves to increase the solubility of theophylline in water.
Experimental Protocol: Synthesis of Anhydrous Aminophylline
Materials:
-
Theophylline (0.04 mol, 7.2 g)
-
Ethylenediamine (0.02 mol, 1.2 g)
-
Tetrahydrofuran (THF) (36 mL)
-
Four-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a 250 mL four-necked round-bottom flask, add 7.2 g of theophylline and 36 mL of tetrahydrofuran.
-
Stir the mixture at 20 °C until a uniform suspension is formed.
-
At 20 °C, add 1.2 g of ethylenediamine dropwise to the suspension.
-
After the addition is complete, heat the mixture to reflux and maintain reflux for 1 hour.
-
Following the reflux period, rapidly cool the reaction mixture in an ice bath to 5 °C to induce crystallization.
-
Maintain the temperature at 5 °C for 1 hour to ensure complete crystallization.
-
Filter the resulting solid aminophylline. The filtrate can be concentrated to recover the THF.
-
Dry the filter cake under vacuum at 40 °C for 1 hour.
Expected Yield: 7.96 g (94.76%).
Synthesis of Antihistamines: The Case of Triprolidine
Many first-generation antihistamines are derivatives of ethylenediamine.[10] Triprolidine, a potent H1 receptor antagonist, can be synthesized using a multi-step process where an ethylenediamine derivative is a key component. A common synthetic route involves a Mannich reaction followed by a Grignard reaction and subsequent dehydration.[11]
Experimental Workflow: Synthesis of Triprolidine Hydrochloride
Biological Implications: From H1 Receptor Antagonism to Cytotoxic Activity
The ethylenediamine scaffold is not only a synthetic convenience but also a pharmacophoric element in many bioactive molecules. Derivatives of ethylenediamine have been shown to exhibit a range of biological activities, including antihistaminic and cytotoxic effects.
Mechanism of H1 Receptor Antagonists
Ethylenediamine-based antihistamines function as inverse agonists at the histamine (B1213489) H1 receptor.[12] The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[13] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).[13][14] This signaling cascade ultimately leads to the physiological effects of an allergic reaction. H1 antagonists block this pathway by preventing histamine from binding to its receptor.[14]
Cytotoxic Effects of Ethylenediamine Derivatives
Recent research has explored the potential of ethylenediamine derivatives as anticancer agents. Certain N,N'-Bis(2-hydroxybenzyl) ethylenediamine dihydrochloride salts have demonstrated concentration-dependent cytotoxic activity against human lung, breast, and prostate cancer cell lines.[15] These compounds were found to induce cell cycle arrest and a loss of mitochondrial membrane potential, suggesting an apoptotic mechanism of cell death.[15]
Conclusion
This compound is a fundamentally important chemical intermediate with a broad spectrum of applications, particularly in the synthesis of pharmaceuticals. Its straightforward synthesis, high reactivity, and the diverse biological activities of its derivatives ensure its continued relevance in both academic research and industrial drug development. The detailed protocols and mechanistic insights provided in this guide aim to equip researchers and scientists with the necessary knowledge to effectively utilize this versatile compound in their synthetic endeavors. As the quest for novel therapeutics continues, the humble ethylenediamine scaffold is poised to remain a key player in the design and synthesis of the medicines of tomorrow.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 333-18-6 CAS | ETHYLENEDIAMINE DIHYDROCHLORIDE | Amines & Amine Salts | Article No. 03726 [lobachemie.com]
- 3. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]
- 5. Ethylenediamine dihydrochloride(333-18-6) 1H NMR [m.chemicalbook.com]
- 6. Ethylenediamine dihydrochloride [webbook.nist.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. US2760979A - Process for manufacturing this compound - Google Patents [patents.google.com]
- 9. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 10. H1 & H2 receptor antagonist | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. H1 antagonist - Wikipedia [en.wikipedia.org]
- 13. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Ethylenediamine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethylenediamine (B42938) hydrochloride and its free base, ethylenediamine, in various aspects of pharmaceutical synthesis. This document details its application as a versatile building block for active pharmaceutical ingredients (APIs), a chelating agent in formulations, and a linker in drug conjugates. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate practical application in a laboratory setting.
Introduction to Ethylenediamine in Pharmaceutical Synthesis
Ethylenediamine is a widely utilized organic compound in pharmaceutical chemistry, valued for its bifunctional nature as a primary diamine.[1] It serves as a crucial intermediate and building block in the synthesis of a diverse range of pharmaceutical agents. Its two primary amine groups offer reactive sites for the construction of more complex molecules, including heterocyclic compounds, which are prevalent in many drug classes.[2][3]
Ethylenediamine hydrochloride is the salt form, which is often preferred for its stability and ease of handling. In aqueous solutions, it can act as a buffering agent and a source of ethylenediamine. The compound's ability to form stable complexes with metal ions through chelation is another key property leveraged in pharmaceutical formulations to enhance stability and prevent degradation.[4][5]
Key Applications and Experimental Protocols
Synthesis of Active Pharmaceutical Ingredients (APIs)
Ethylenediamine is a fundamental component in the synthesis of several important APIs. Two prominent examples are aminophylline (B1665990), a bronchodilator, and the chelating agent Edetate Disodium (B8443419) (EDTA).
Aminophylline is a 2:1 complex of theophylline (B1681296) and ethylenediamine, where ethylenediamine serves to increase the aqueous solubility of theophylline.[6] This enhanced solubility is crucial for its therapeutic use in treating airway obstruction from asthma or COPD.[6]
Reaction Scheme:
2 Theophylline + Ethylenediamine → Aminophylline
Experimental Protocol: Anhydrous Aminophylline Synthesis [1]
This protocol describes the synthesis of anhydrous aminophylline in a laboratory setting.
Materials:
-
Theophylline (C₇H₈N₄O₂)
-
Ethylenediamine (C₂H₈N₂)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a 250 mL four-necked round-bottom flask, add 7.2 g (0.04 mol) of theophylline.
-
Add 36 mL of anhydrous tetrahydrofuran to the flask and stir at 20°C until a uniform mixture is achieved.
-
At 20°C, add 1.2 g (0.02 mol) of ethylenediamine dropwise to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux and maintain reflux for 1 hour.
-
Rapidly cool the reaction mixture in an ice bath to 5°C to induce crystallization.
-
Maintain the temperature at 5°C for 1 hour to ensure complete crystallization.
-
Filter the resulting solid product. The filtrate can be concentrated to recover the tetrahydrofuran.
-
Dry the collected filter cake in a vacuum oven at 40°C under 0.08 MPa for 1 hour.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Theophylline | 180.17 | 7.2 | 0.04 | 2 |
| Ethylenediamine | 60.10 | 1.2 | 0.02 | 1 |
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |
| Aminophylline | 8.4 | 7.96 | 94.76 | 99.987 |
Experimental Workflow: Aminophylline Synthesis
Edetate disodium is a widely used chelating agent in the pharmaceutical industry.[5] It is synthesized from ethylenediamine, formaldehyde, and a source of cyanide. The following protocol is a laboratory-scale adaptation of an industrial process.[7]
Reaction Scheme:
H₂NCH₂CH₂NH₂ + 4 CH₂O + 4 NaCN + 4 H₂O → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 4 NH₃[8]
(NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂Na)₂ + 2 H⁺ → (NaO₂CCH₂)₂NCH₂CH₂N(CH₂CO₂H)₂ + 2 Na⁺
Experimental Protocol: Disodium EDTA Synthesis [9][7]
Materials:
-
Ethylenediamine (99.4%)
-
Sodium hydroxide (B78521) (30% solution)
-
Hydroxyacetonitrile (35% solution)
-
Hydrogen peroxide
-
Ethylenediaminetetraacetic acid (EDTA) for pH adjustment
-
Activated carbon
-
Sulfuric acid
Procedure:
-
In a 250 mL three-necked flask equipped with a thermometer, condenser, and stirrer, mix 15.1 g of ethylenediamine and 173.3 g of 30% sodium hydroxide solution.
-
Heat the mixture to 85°C.
-
Over 5 hours, add 163 g of 35% hydroxyacetonitrile solution dropwise while maintaining the temperature at 85°C.
-
After the addition is complete, raise the temperature to 110°C and maintain for 30 minutes.
-
Add 130 g of water and 0.2 g of hydrogen peroxide.
-
Adjust the pH of the reaction solution to 5-6 by adding solid EDTA.
-
Add activated carbon to the solution for decolorization and stir.
-
Filter the solution to remove the activated carbon.
-
Adjust the pH of the decolorized solution to 3.5-4.5 with the addition of more solid EDTA.
-
Concentrate the solution, then allow it to crystallize.
-
Separate the crystals by filtration and dry to obtain the disodium EDTA product.
-
The mother liquor can be acidified with sulfuric acid to precipitate EDTA, which can be used for pH adjustments in subsequent batches.
Quantitative Data:
| Reactant | Amount (g) | Role |
| Ethylenediamine | 15.1 | Starting material |
| Sodium Hydroxide (30%) | 173.3 | Reagent and pH control |
| Hydroxyacetonitrile (35%) | 163 | Reagent |
| Product | Theoretical Yield (g) | Actual Yield (g) |
| Disodium EDTA | Approx. 195 | 147.5 |
Ethylenediamine as a Linker in Drug Conjugates
Ethylenediamine and its derivatives are valuable as linkers in the development of drug conjugates.[4] These linkers can connect a cytotoxic payload to a targeting moiety, such as an antibody, to create antibody-drug conjugates (ADCs). The following is a representative protocol for the synthesis of an ibuprofen-ethylenediamine conjugate, demonstrating the use of ethylenediamine as a simple linker.[4]
Reaction Scheme:
Ibuprofen-COOH + H₂N-CH₂-CH₂-NH₂ --(Carbodiimide coupling)--> Ibuprofen-CONH-CH₂-CH₂-NH₂
Experimental Protocol: Synthesis of Ibuprofen-Ethylenediamine Conjugate [4]
Materials:
-
Ethylenediamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnetic stirrer
Procedure:
-
Dissolve ibuprofen in anhydrous dichloromethane in a round-bottom flask.
-
Add an equimolar amount of EDC to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid group of ibuprofen.
-
In a separate flask, dissolve a molar excess of ethylenediamine in anhydrous dichloromethane.
-
Slowly add the ethylenediamine solution to the activated ibuprofen solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Reactant | Role |
| Ibuprofen | Active Pharmaceutical Ingredient |
| Ethylenediamine | Linker |
| EDC | Coupling Agent |
| Product | Expected Outcome |
| Ibuprofen-ethylenediamine conjugate | Purified conjugate with an amide bond |
Logical Relationship: Drug Conjugate Synthesis
Chelation in Pharmaceutical Formulations
Ethylenediamine and its derivatives, most notably EDTA, are excellent chelating agents.[5] In pharmaceutical formulations, chelation is used to sequester metal ions that can catalyze oxidative degradation of the API, thereby improving the stability and shelf-life of the drug product.[4]
Mechanism of Chelation:
EDTA can form stable, water-soluble complexes with a wide range of metal ions.[5] The EDTA molecule envelops the metal ion, forming multiple coordinate bonds between the metal and the nitrogen and oxygen atoms of EDTA.[10]
Experimental Protocol: Preparation of a 0.5 M EDTA Stock Solution (pH 8.0) [9]
This protocol is for the preparation of a standard EDTA solution used in various laboratory applications, including as a component in buffers for biological and pharmaceutical research.
Materials:
-
Disodium EDTA dihydrate (C₁₀H₁₄N₂Na₂O₈·2H₂O)
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
To prepare 1 L of 0.5 M EDTA solution, add 186.1 g of disodium EDTA dihydrate to 800 mL of deionized water in a beaker.
-
Stir vigorously on a magnetic stirrer. The disodium EDTA will not dissolve completely until the pH is adjusted.
-
Slowly add NaOH pellets to the solution while monitoring the pH. Approximately 20 g of NaOH will be required.
-
Continue adding NaOH until the pH of the solution reaches 8.0. The EDTA will fully dissolve at this point.
-
Transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with deionized water.
-
Sterilize the solution by autoclaving if required for the intended application.
Quantitative Data:
| Component | Molar Mass ( g/mol ) | Amount for 1 L | Final Concentration |
| Disodium EDTA dihydrate | 372.24 | 186.1 g | 0.5 M |
| Sodium Hydroxide | 40.00 | ~20 g | For pH 8.0 |
Chelation Mechanism Diagram
Safety and Handling
Ethylenediamine and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is corrosive and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
Conclusion
This compound and its free base are indispensable reagents in pharmaceutical synthesis. Their versatility as building blocks for APIs, their function as linkers in drug conjugates, and their utility as chelating agents in formulations underscore their importance in modern drug development. The protocols and data presented in these application notes provide a practical foundation for researchers and scientists to effectively utilize these compounds in their work.
References
- 1. CN108794476A - A kind of preparation process of aminophylline anhydrous - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]
- 4. Synthesis, pharmacological activity and hydrolytic behavior of ethylenediamine and benzathine conjugates of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 6. CN101723842A - Method for preparing ethylene diamine tetraacetic acid (EDTA) disodium salt - Google Patents [patents.google.com]
- 7. Process for preparing EDTA disodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 8. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
Application of Ethylenediamine Hydrochloride as a Chelating Agent: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine (B42938) hydrochloride (en·2HCl) is the dihydrochloride (B599025) salt of ethylenediamine, a bidentate chelating ligand. The presence of two primary amine groups allows it to form stable, five-membered chelate rings with various metal ions.[1] This property makes it a versatile tool in a range of scientific and industrial applications, from analytical chemistry and synthesis to pharmaceutical formulations. This document provides detailed application notes and protocols for the use of ethylenediamine hydrochloride as a chelating agent.
This compound dissociates in aqueous solutions, releasing protons and forming the ethylenediamine ligand, which is then available for chelation.[2] The equilibrium between the protonated and free amine forms is pH-dependent, making pH a critical parameter in its application as a chelating agent.
Chelation Chemistry of this compound
Ethylenediamine (en) is a bidentate ligand that coordinates to metal ions through its two nitrogen atoms. The chelation reaction can be represented as:
Mn+ + x(H2NCH2CH2NH2) ⇌ [M(H2NCH2CH2NH2)x]n+
The stability of the resulting metal-ethylenediamine complex is described by the formation constant (Kf) or stability constant (log K). Higher log K values indicate a more stable complex. The chelate effect, where a bidentate ligand like ethylenediamine forms a more stable complex than two equivalent monodentate ligands, is a key principle behind its effectiveness.[3]
When using this compound, the protonation of the amine groups must be considered. The stepwise protonation constants (log K) for ethylenediamine are approximately 10.05 and 7.31 at 30°C in 1 M KCl.[4] This means that at acidic pH, the amine groups will be protonated, and the concentration of the free ethylenediamine ligand available for chelation will be low. As the pH increases, the amine groups deprotonate, making the ligand more available to chelate metal ions.
Quantitative Data
The stability of metal complexes with ethylenediamine is crucial for its application as a chelating agent. The following table summarizes the stepwise formation constants (log K) for various metal ions with ethylenediamine. Note that these values are for ethylenediamine (en) and the effective stability at a given pH for this compound will depend on the protonation of the ligand.
| Metal Ion | log K₁ | log K₂ | log K₃ | Ionic Strength (M) | Temperature (°C) | Reference |
| Cu²⁺ | 10.55 | 9.05 | - | 0.5 (KNO₃) | 25 | [4] |
| Ni²⁺ | 7.45 | 6.24 | 4.34 | 0.5 (KNO₃) | 25 | [4] |
| Co²⁺ | 5.89 | 4.83 | 3.10 | 0.5 (KNO₃) | 25 | [4] |
| Zn²⁺ | 5.71 | 5.00 | - | 0.5 (KNO₃) | 25 | [4] |
| Cd²⁺ | 5.48 | 4.56 | - | 0.5 (KNO₃) | 25 | [4] |
| Fe²⁺ | 4.28 | 3.27 | 2.05 | 0.5 (KNO₃) | 25 | [4] |
| Mn²⁺ | 2.73 | 2.07 | 0.88 | 0.5 (KNO₃) | 25 | [4] |
Protonation Constants of Ethylenediamine
| Constant | log K | Ionic Strength (M) | Temperature (°C) | Reference |
| K₁ (en + H⁺ ⇌ enH⁺) | 10.22 | 0.2 | 25 | [5] |
| K₂ (enH⁺ + H⁺ ⇌ enH₂²⁺) | 7.36 | 0.2 | 25 | [5] |
Application Notes and Protocols
Synthesis of Metal-Ethylenediamine Complexes
This compound is a convenient starting material for the synthesis of various metal-ethylenediamine complexes. The hydrochloride salt is often more stable and less hazardous to handle than the free base. The following protocol describes the synthesis of tris(ethylenediamine)nickel(II) chloride, [Ni(en)₃]Cl₂.
Protocol: Synthesis of Tris(ethylenediamine)nickel(II) Chloride ([Ni(en)₃]Cl₂)
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethylenediamine dihydrochloride (en·2HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
150 mL beaker
-
Stirring rod
-
Graduated cylinders
-
Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)
-
Dessicator
Procedure:
-
In a 150-mL beaker, dissolve approximately 2.0-2.5 g of NiCl₂·6H₂O in a minimal amount of deionized water (maximum 5 mL).[6]
-
In a separate beaker, prepare a solution of ethylenediamine by dissolving a stoichiometric equivalent of ethylenediamine dihydrochloride and two equivalents of sodium hydroxide in deionized water. For every 1 mole of NiCl₂·6H₂O, you will need 3 moles of ethylenediamine.
-
Slowly add the ethylenediamine solution to the nickel(II) chloride solution while stirring continuously.[6]
-
To the reaction mixture, add approximately 25 mL of acetone in 5 mL increments, with thorough mixing after each addition.[6]
-
Continue stirring until a precipitate begins to form.[6]
-
Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.
-
Collect the violet precipitate by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with small portions of cold acetone to remove any unreacted starting materials and water.[7]
-
Dry the product in a desiccator.
-
Calculate the theoretical and percent yield of [Ni(en)₃]Cl₂.
Fluorimetric Determination of Catecholamines
Ethylenediamine can be used in a condensation reaction with oxidized catecholamines to form fluorescent products, allowing for their sensitive quantification. This method is particularly useful for the determination of norepinephrine (B1679862).
Protocol: Fluorimetric Determination of Norepinephrine
This protocol is based on the ethylenediamine condensation method.[3]
Materials:
-
Norepinephrine standard solutions
-
Sample containing norepinephrine (e.g., biological fluid extract)
-
Mercury(II) nitrate (B79036) solution (0.30%)
-
Acetone (15%)
-
Ethylenediamine solution (1.0 M)
-
Fluorometer
-
Test tubes
Procedure:
-
To 200 µL of the standard or sample solution in a test tube, add 200 µL of 0.30% mercury(II) nitrate solution. This step oxidizes the norepinephrine.
-
Add 400 µL of 15% acetone. Acetone enhances the fluorescence intensity.[3]
-
Add 200 µL of 1.0 M ethylenediamine solution. This initiates the condensation reaction to form the fluorescent product.[3]
-
Mix the solution thoroughly and allow the reaction to proceed for a specified time (optimization may be required).
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 420 nm and an emission wavelength of 507 nm.[3]
-
Construct a calibration curve using the fluorescence intensities of the norepinephrine standard solutions.
-
Determine the concentration of norepinephrine in the sample by comparing its fluorescence intensity to the calibration curve.
Quantitative Analysis of Metal Ions in Aqueous Solutions
This compound can be used as a chelating agent for the spectrophotometric determination of metal ions, such as copper(II), in water samples. The formation of the colored metal-ethylenediamine complex allows for quantification using a spectrophotometer.
Protocol: Spectrophotometric Determination of Copper(II)
Materials:
-
Copper(II) standard solutions
-
Water sample containing an unknown concentration of copper(II)
-
This compound solution (concentration to be optimized)
-
Buffer solution (to maintain optimal pH for complex formation)
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Determination of Optimal Wavelength (λmax):
-
Prepare a solution containing a known concentration of copper(II) and an excess of this compound solution at the optimal pH.
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax) for the Cu(II)-ethylenediamine complex.[8]
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions with known concentrations of copper(II).[1]
-
To each standard solution, add the same amount of this compound solution and buffer to maintain the optimal pH.
-
Dilute each solution to a final volume in a volumetric flask.
-
Measure the absorbance of each standard solution at the predetermined λmax.[1]
-
Plot a graph of absorbance versus copper(II) concentration to create a calibration curve.[1]
-
-
Analysis of Unknown Sample:
-
Take a known volume of the water sample and treat it in the same way as the standard solutions (add this compound and buffer, and dilute to the same final volume).
-
Measure the absorbance of the sample at λmax.
-
Use the calibration curve to determine the concentration of copper(II) in the sample.[1]
-
Use as a Metal Scavenger in Pharmaceutical Formulations
In drug development and formulation, trace metal impurities can catalyze degradation of active pharmaceutical ingredients (APIs). This compound can be used as a metal scavenger to chelate these metal ions, thereby improving the stability of the formulation.[2]
Protocol: Evaluation of this compound as a Metal Scavenger
Objective: To assess the effectiveness of this compound in preventing the degradation of a metal-sensitive API.
Materials:
-
Active Pharmaceutical Ingredient (API) susceptible to metal-catalyzed degradation
-
A solution containing a known concentration of a catalytic metal ion (e.g., Cu²⁺, Fe³⁺)
-
This compound
-
A suitable solvent system for the API
-
HPLC or other suitable analytical method for quantifying the API
-
Incubation chamber with controlled temperature and humidity
Procedure:
-
Sample Preparation:
-
Control Group: Prepare a solution of the API in the chosen solvent system.
-
Degradation Group: Prepare a solution of the API and the metal ion catalyst in the solvent system.
-
Stabilized Group: Prepare a solution of the API, the metal ion catalyst, and a specific concentration of this compound in the solvent system. (Several concentrations of the chelating agent may be tested).
-
-
Stability Study:
-
Store all sample solutions in the incubation chamber under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period.
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw aliquots from each sample group.
-
-
Analysis:
-
Analyze the concentration of the API in each aliquot using a validated HPLC method.
-
Monitor for the appearance of degradation products.
-
-
Data Evaluation:
-
Compare the degradation rate of the API in the "Degradation Group" to that in the "Stabilized Group."
-
A significant reduction in the degradation rate in the presence of this compound indicates its effectiveness as a metal scavenger.
-
Conclusion
This compound is a valuable and versatile chelating agent with a broad range of applications in scientific research and drug development. Its effectiveness is rooted in the ability of the ethylenediamine ligand to form stable complexes with metal ions. The protocols and data presented in this document provide a framework for utilizing this compound in various experimental settings. Successful application of these methods requires careful consideration of experimental parameters, particularly pH, due to the protonation equilibria of the amine functional groups.
References
- 1. scribd.com [scribd.com]
- 2. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Chemistry 110 - Experiment 5 Addenda [home.miracosta.edu]
- 7. studylib.net [studylib.net]
- 8. sci-arch.org [sci-arch.org]
The Versatile Role of Ethylenediamine Hydrochloride in the Synthesis of Coordination Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethylenediamine (B42938) hydrochloride serves as a important and versatile starting material in the synthesis of a wide array of coordination compounds. Its utility stems from its nature as a stable, water-soluble salt that can be readily converted in situ to ethylenediamine, a classic bidentate ligand. Ethylenediamine, often abbreviated as 'en', is renowned for its ability to form stable chelate rings with a variety of metal ions, influencing the resulting complex's geometry, stability, and reactivity.[1][2] This report provides detailed application notes and experimental protocols for the synthesis of coordination compounds using ethylenediamine hydrochloride, with a focus on applications in catalysis and materials science.
Fundamental Principles
Ethylenediamine dihydrochloride (B599025) is the salt form of ethylenediamine, formed by the reaction of the diamine with two equivalents of hydrochloric acid.[3] In solution, it acts as a weak acid, and its primary role in the synthesis of coordination compounds is to serve as a precursor to the ethylenediamine ligand. The hydrochloride form offers advantages in terms of stability and ease of handling compared to the free base, which is a fuming liquid.[2][3]
The ethylenediamine ligand is a bidentate chelating agent, meaning it binds to a central metal ion through its two nitrogen atoms.[2] This chelation results in the formation of a stable five-membered ring, a structural motif that is fundamental to the stability of many coordination complexes. The coordination of ethylenediamine to a metal center can significantly impact the electronic and steric properties of the resulting complex, which in turn dictates its potential applications.[4]
Applications in Coordination Chemistry
Coordination compounds synthesized using ethylenediamine and its derivatives have found applications in diverse fields:
-
Catalysis: Chiral Werner complexes featuring substituted ethylenediamine ligands have emerged as effective catalysts for enantioselective organic reactions. The N-H bonds of the coordinated amine can act as hydrogen bond donors to activate substrates.[4]
-
Drug Development: Platinum-based complexes with ethylenediamine ligands have been investigated as analogues to cisplatin, a widely used anticancer drug. These analogues aim to overcome issues of toxicity and drug resistance.[1]
-
Materials Science: Ethylenediamine is a key building block for coordination polymers and metal-organic frameworks (MOFs). These materials exhibit interesting structural topologies and properties, with potential applications in gas storage, separation, and sensing.[5][6]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of representative coordination compounds using ethylenediamine or its hydrochloride salt as a ligand source.
Synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride Hydrochloride
This protocol details the synthesis of a classic cobalt(III) coordination complex. The synthesis involves the oxidation of cobalt(II) to cobalt(III) in the presence of ethylenediamine.[7][8]
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
10% aqueous solution of ethylenediamine
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Acetone
Equipment:
-
Evaporating dish
-
Hot plate
-
Magnetic stirrer and stir bar
-
Beaker (600 mL)
-
Wire gauze
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Watch glass
Procedure:
-
In a fume hood, dissolve approximately 1 g of CoCl₂·6H₂O in 2.5 mL of distilled water in an evaporating dish.
-
With gentle swirling, add 4 mL of 10% ethylenediamine solution to the cobalt salt solution.
-
Place a magnetic stir bar in the solution and stir on a cold hotplate.
-
Slowly and carefully add 3 mL of concentrated HCl to the stirring solution.
-
Set up a steam bath by heating a 600 mL beaker half-full of water on a hot plate.
-
Place the evaporating dish on the steam bath and heat to reduce the volume of the solution until a thick layer of dark green crystals forms. This may take 45-90 minutes.[7]
-
Cool the slurry to room temperature and then in an ice bath for 15-20 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals twice with 2 mL of ice-cold distilled water, followed by two 3 mL portions of acetone.[7]
-
Dry the product on the filter and then transfer it to a watch glass to air dry completely.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of trans-Dichlorobis(ethylenediamine)cobalt(III) Chloride Hydrochloride.
Synthesis of Dichloro(ethylenediamine)platinum(II) - A Cisplatin Analogue
This protocol describes the synthesis of a platinum(II) complex with ethylenediamine, which has been investigated as a potential alternative to the anticancer drug cisplatin.[1]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Ethylenediamine
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
Procedure:
-
Dissolve potassium tetrachloroplatinate(II) and ethylenediamine in a 1:1 molar ratio in deionized water to achieve a final concentration of 0.11 M for each reagent.
-
Stir the solution at room temperature (approximately 20°C) for about 20 minutes. A precipitate will form.
-
Centrifuge the mixture at 13,600 x g for 10 minutes.
-
Discard the supernatant.
-
Dry the resulting solid product.
Diagram of the Synthetic Pathway:
Caption: Reaction scheme for the synthesis of Dichloro(ethylenediamine)platinum(II).
Synthesis of a Cadmium(II)-Ethylenediamine Coordination Polymer
This protocol outlines the synthesis of a two-dimensional coordination polymer where ethylenediamine acts as a bridging ligand between cadmium(II) centers.[5][9]
Materials:
-
Cadmium(II) chloride hydrate (B1144303) (CdCl₂·H₂O) or Cadmium(II) bromide (CdBr₂)
-
Ethylenediamine
-
2-Propanol
-
Deionized water
Equipment:
-
Beakers
-
Hot plate
-
Stirring rod
-
Filtration apparatus
Procedure:
-
Prepare an aqueous solution containing 8 mmol of the cadmium(II) halide (e.g., 1.82 g of CdCl₂·H₂O).
-
Heat the solution to 60-70 °C.
-
Add 8 mmol (0.53 mL) of ethylenediamine dropwise to the heated solution. A white precipitate will form immediately.[5][9]
-
Allow the precipitate to age in the solution for a few days.
-
Collect the precipitate by filtration.
-
Wash the solid with 2-propanol.
-
Dry the final product at 60 °C.
Data Presentation
The following tables summarize key quantitative data for the synthesized coordination compounds.
Table 1: Synthesis and Yield Data
| Compound | Metal Salt Precursor | Ligand Source | Solvent | Yield (%) | Reference |
| trans-[Co(en)₂Cl₂]Cl·HCl | CoCl₂·6H₂O | Ethylenediamine (10% aq.) | Water | - | [7] |
| [Pt(en)Cl₂] | K₂[PtCl₄] | Ethylenediamine | Deionized Water | 20.5 | [1] |
| [Pd(en)Cl₂] | K₂[PdCl₄] | Ethylenediamine | Deionized Water | 49.1 | [1] |
| [Cd(en)Cl₂]n | CdCl₂·H₂O | Ethylenediamine | Water | - | [5][9] |
Table 2: Spectroscopic and Crystallographic Data
| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | Crystal System | Space Group | Reference |
| [Pt(en)Cl₂] | - | - | - | - | [1] |
| [Cd(en)Cl₂]n | - | - | Orthorhombic | Pbam | [5][9] |
| [Ni(en)(5'GMPH)₂(H₂O)₂]·6.5H₂O | - | - | Monoclinic | P2₁ | [10] |
| [Ni(en)(5'IMPH)₂(H₂O)₂]·13H₂O | - | - | Tetragonal | P4₁22 | [10] |
Logical Relationships
The choice of this compound as a starting material is governed by its stability and ease of handling. The in situ generation of the ethylenediamine ligand is a key step that initiates the coordination process. The diagram below illustrates the logical flow from the precursor to the final coordination compound and its potential applications.
Caption: Logical relationship from this compound to its applications in coordination chemistry.
Conclusion
This compound is a valuable and convenient precursor for the synthesis of a multitude of coordination compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich coordination chemistry of the ethylenediamine ligand and to develop new materials and molecules with tailored properties for a range of applications, from catalysis to medicine. The stability and bidentate nature of the ethylenediamine ligand continue to make it a cornerstone of inorganic synthesis.
References
- 1. ajuronline.org [ajuronline.org]
- 2. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 4. Octahedral Werner complexes with substituted ethylenediamine ligands: a stereochemical primer for a historic series of compounds now emerging as a mod ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00604C [pubs.rsc.org]
- 5. Ethylenediamine as a bridging ligand: structure solution of two cadmium(II)-based coordination polymers from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vpultz.sites.truman.edu [vpultz.sites.truman.edu]
- 8. shms-prod.s3.amazonaws.com [shms-prod.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structures and spectroscopic studies of ternary compounds of Ni(II) with ethylenediamine and 5'GMP and 5'IMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethylenediamine Hydrochloride in Fluorimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ethylenediamine (B42938) hydrochloride in fluorimetric analysis. The primary application highlighted is the sensitive determination of catecholamines, a class of neurotransmitters crucial in various physiological processes and implicated in numerous diseases.
Introduction
Ethylenediamine, often used as its more stable dihydrochloride (B599025) salt, is a versatile reagent in fluorimetric analysis. Its primary utility lies in its ability to condense with oxidized analytes, particularly catecholamines, to form highly fluorescent products. This reaction, often referred to as the ethylenediamine condensation method, provides a sensitive and specific means of quantifying low concentrations of these important biomolecules in various biological and pharmaceutical samples.
The foundational work by Weil-Malherbe and Bone established a chemical method for the estimation of catecholamines, which has since been modified and adapted for spectrofluorimetric analysis. The general principle involves the oxidation of catecholamines (e.g., norepinephrine (B1679862), epinephrine (B1671497), dopamine) to their corresponding quinones, followed by a condensation reaction with ethylenediamine to yield a fluorescent lutine derivative.
Key Applications
The principal application of ethylenediamine hydrochloride in fluorimetric analysis is the quantitative determination of catecholamines, including:
-
Norepinephrine (Noradrenaline)
-
Epinephrine (Adrenaline)
This method is applicable to various sample matrices, such as:
-
Pharmaceutical formulations (e.g., injection solutions)
-
Biological fluids (e.g., urine, plasma)
Data Presentation
The following tables summarize the quantitative data for the fluorimetric determination of catecholamines using the ethylenediamine condensation method.
| Analyte | Linearity Range | Limit of Detection (LOD) | Excitation Wavelength (λex) | Emission Wavelength (λem) | Recovery | Reference |
| Norepinephrine | 0.01 µM - 0.014 mM | 2.5 nM | 420 nm | 507 nm | 95 - 98.62% (in urine) | [1] |
| Epinephrine | Not Specified | < 0.4 nmol/L | Not Specified | Not Specified | Not Specified | [2][3] |
| Dopamine | Not Specified | 0.5 pg | Not Specified | Not Specified | Not Specified | [4] |
Note: The quantitative data for epinephrine and dopamine using the direct ethylenediamine condensation method are not as explicitly detailed in the provided search results as for norepinephrine. The cited detection limits for epinephrine and dopamine are from HPLC methods using a related derivatizing agent (1,2-diphenylethylenediamine).
Experimental Protocols
Fluorimetric Determination of Norepinephrine in Pharmaceutical Injections
This protocol is adapted from a method describing the spectrofluorimetric estimation of norepinephrine using ethylenediamine.[1]
a. Materials and Reagents:
-
Ethylenediamine dihydrochloride
-
Norepinephrine standard
-
Mercury (II) nitrate (B79036) solution
-
Phosphate (B84403) buffer (pH 7.0)
-
Deionized water
-
Norepinephrine injection solution
b. Instrumentation:
-
Spectrofluorometer
-
pH meter
-
Volumetric flasks and pipettes
c. Preparation of Reagents:
-
Norepinephrine stock solution (e.g., 1 mM): Accurately weigh and dissolve norepinephrine bitartrate (B1229483) in deionized water.
-
Ethylenediamine solution (concentration to be optimized): Dissolve ethylenediamine dihydrochloride in deionized water.
-
Mercury (II) nitrate solution (oxidizing agent): Prepare a solution of appropriate concentration in deionized water.
d. Standard Curve Preparation:
-
Prepare a series of dilutions of the norepinephrine stock solution in phosphate buffer (pH 7.0) to obtain concentrations within the expected linear range (e.g., 0.01 µM to 15 µM).
-
To a fixed volume of each standard dilution, add the mercury (II) nitrate solution and allow the oxidation to proceed for a specified time at a controlled temperature.
-
Add the ethylenediamine solution to the oxidized standards.
-
Incubate the mixture to allow for the condensation reaction to complete.
-
Add acetone to enhance the fluorescence intensity.[1]
-
Measure the fluorescence intensity of each solution using an excitation wavelength of 420 nm and an emission wavelength of 507 nm.[1]
-
Plot the fluorescence intensity versus the norepinephrine concentration to construct the standard curve.
e. Sample Analysis:
-
Dilute the norepinephrine injection solution with phosphate buffer (pH 7.0) to bring the expected concentration within the range of the standard curve.
-
Treat the diluted sample in the same manner as the standards (oxidation, condensation with ethylenediamine, and addition of acetone).
-
Measure the fluorescence intensity of the sample.
-
Determine the concentration of norepinephrine in the sample by interpolating from the standard curve.
General Considerations for Analysis of Biological Samples (e.g., Urine)
-
Sample Pre-treatment: Biological samples often require a pre-treatment step to remove interfering substances. This may include:
-
Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate catecholamines from the sample matrix.
-
Hydrolysis: For the determination of total catecholamines (free and conjugated), an acid hydrolysis step is necessary to release the free amines.
-
-
Internal Standard: The use of an internal standard, such as α-methylnorepinephrine, is recommended to account for variations in extraction efficiency and instrument response.[4]
-
Interference: Dopamine can interfere with the determination of norepinephrine. A first derivative synchronous fluorimetric method can be employed to eliminate this interference.[1]
Mandatory Visualizations
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the general chemical pathway for the fluorimetric determination of catecholamines using the ethylenediamine condensation method.
Experimental Workflow
The following diagram outlines the general experimental workflow for the fluorimetric analysis of catecholamines in a sample.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of catecholamines in human plasma by high-performance liquid chromatography: comparison between a new method with fluorescence detection and an established method with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethylenediamine Hydrochloride as a Precursor for EDTA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of ethylenediaminetetraacetic acid (EDTA) using ethylenediamine (B42938) or its hydrochloride salt as a primary precursor. The information compiled is intended to guide researchers in the selection and execution of appropriate synthetic routes for obtaining EDTA for various research and development applications.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid widely utilized for its ability to chelate metal ions. Its utility spans numerous fields, from industrial processes and analytical chemistry to medicine and biotechnology. The synthesis of EDTA is primarily achieved through the carboxymethylation of ethylenediamine. While industrial processes often use ethylenediamine directly, its hydrochloride salt can be a more stable and easier-to-handle precursor in a laboratory setting. In the described alkaline reaction conditions, ethylenediamine hydrochloride is deprotonated in situ to yield the reactive free diamine.
This document outlines the predominant synthetic strategies for EDTA, including the historical Munz synthesis (using chloroacetic acid) and the industrially prevalent cyanomethylation routes (Bersworth and Singer syntheses).
Comparative Synthesis Data
The following table summarizes key quantitative parameters for the different EDTA synthesis methods, providing a basis for selecting a method based on desired purity, yield, and handling of reagents.
| Synthesis Method | Key Reactants | Typical Yield | Purity Considerations | Key Advantages | Key Disadvantages |
| Munz Synthesis | Ethylenediamine, Chloroacetic Acid, NaOH | Moderate | Contaminated with NaCl[1] | Avoids the use of cyanides | Product contaminated with significant amounts of sodium chloride, making purification challenging.[1][2] |
| Bersworth Synthesis (Single-Step Cyanomethylation) | Ethylenediamine, Formaldehyde (B43269), Sodium Cyanide | High | Contaminated with Nitrilotriacetic Acid (NTA)[1][2] | Single-step process, commercially dominant.[1][2] | Product is contaminated with NTA, requiring acidification for purification of EDTA.[2] |
| Singer Synthesis (Two-Step Cyanomethylation) | Ethylenediamine, Formaldehyde, Hydrogen Cyanide | >96%[2] | High Purity | Produces a very pure form of EDTA salt.[1][2] | Two-step process involving the isolation of the intermediate, ethylenedinitrilotetraacetonitrile (EDTN). |
Experimental Protocols
Protocol 1: Munz Synthesis of EDTA (Chloroacetic Acid Method)
This method, originally described by F. Munz in 1935, avoids the use of cyanides but results in a product contaminated with sodium chloride.[1][2]
Materials:
-
Ethylenediamine dihydrochloride (B599025)
-
Monochloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a fume hood, prepare a solution of sodium hydroxide in deionized water in a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel.
-
Add ethylenediamine dihydrochloride to the stirred sodium hydroxide solution. The sodium hydroxide will neutralize the hydrochloride salt to generate the free ethylenediamine.
-
In a separate beaker, dissolve monochloroacetic acid in deionized water and place it in the dropping funnel.
-
Slowly add the monochloroacetic acid solution to the ethylenediamine solution while maintaining the temperature of the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the free acid form of EDTA.
-
Collect the precipitated EDTA by vacuum filtration and wash with cold deionized water.
-
Further purification can be achieved by recrystallization from hot water.
Protocol 2: Bersworth Synthesis of Tetrasodium (B8768297) EDTA (Single-Step Cyanomethylation)
This is a widely used industrial method that produces the tetrasodium salt of EDTA. It is crucial that this synthesis is performed in a well-ventilated fume hood due to the use of sodium cyanide.
Materials:
-
Ethylenediamine dihydrochloride
-
Formaldehyde (37% solution)
-
Sodium cyanide (NaCN)
-
Sodium hydroxide (NaOH)
-
Sulfuric or Hydrochloric acid
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve sodium hydroxide in deionized water in a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and two dropping funnels.
-
Add ethylenediamine dihydrochloride to the stirred sodium hydroxide solution to generate the free diamine.
-
Place the formaldehyde solution in one dropping funnel and a solution of sodium cyanide in deionized water in the other.
-
Simultaneously and slowly, add the formaldehyde and sodium cyanide solutions to the ethylenediamine solution. Maintain the temperature of the reaction mixture below 30°C using an ice bath.
-
After the addition is complete, continue stirring at room temperature for several hours. Ammonia (B1221849) gas will be evolved during the reaction.
-
The resulting solution contains the tetrasodium salt of EDTA (Na₄EDTA) and the sodium salt of the NTA impurity.
-
To isolate the free acid EDTA, cool the solution and slowly add sulfuric or hydrochloric acid to a pH of 2-3.[2]
-
The precipitated EDTA is collected by vacuum filtration, washed with cold deionized water, and can be recrystallized from hot water for higher purity.
Protocol 3: Singer Synthesis of EDTA (Two-Step Cyanomethylation via EDTN)
This two-step process yields a very pure form of EDTA by first synthesizing and isolating the intermediate, ethylenedinitrilotetraacetonitrile (EDTN), which is then hydrolyzed.[2] This procedure involves the use of highly toxic hydrogen cyanide and should only be performed by trained personnel with appropriate safety measures in place.
Part A: Synthesis of Ethylenedinitrilotetraacetonitrile (EDTN)
Materials:
-
Ethylenediamine
-
Formaldehyde (37% solution)
-
Hydrogen cyanide (HCN)
-
Sulfuric acid
Procedure:
-
In a specialized, well-ventilated fume hood, form an adduct of ethylenediamine and formaldehyde under controlled temperature conditions.
-
In a separate reaction vessel, prepare a mixture of sulfuric acid, formaldehyde, and hydrogen cyanide.
-
Slowly add the ethylenediamine-formaldehyde adduct to the acidic cyanide mixture. The reaction is exothermic and requires careful temperature control.
-
The EDTN will precipitate from the reaction mixture.
-
Isolate the solid EDTN by filtration and wash thoroughly with water to remove impurities.
Part B: Hydrolysis of EDTN to Tetrasodium EDTA
Materials:
-
Ethylenedinitrilotetraacetonitrile (EDTN) from Part A
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a solution of sodium hydroxide in deionized water in a round-bottom flask equipped with a condenser and stirrer.
-
Add the washed EDTN to the sodium hydroxide solution.
-
Heat the mixture to reflux. The hydrolysis will proceed with the evolution of ammonia gas.
-
Continue heating until the evolution of ammonia ceases.
-
The resulting solution contains highly pure tetrasodium EDTA. This can be used as is or acidified to precipitate the free acid form of EDTA as described in the previous protocols.
Synthesis Workflows and Logical Relationships
Signaling Pathways and Logical Relationships
The synthesis of EDTA from ethylenediamine is a multi-step process involving the sequential addition of functional groups to the nitrogen atoms of the ethylenediamine backbone. The logical relationship for the formation of EDTA can be visualized as a stepwise progression.
References
Application Notes and Protocols: Ethylenediamine Hydrochloride as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine (B42938) hydrochloride, the dihydrochloride (B599025) salt of ethylenediamine, is a versatile chemical compound with applications across various scientific disciplines. In the realm of materials science and corrosion engineering, it presents itself as a noteworthy corrosion inhibitor, particularly for metals such as steel and aluminum in acidic environments. The efficacy of ethylenediamine-based compounds as corrosion inhibitors stems from the presence of nitrogen atoms with lone-pair electrons, which facilitate adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1][2] This document provides detailed application notes, experimental protocols, and a summary of performance data to guide researchers in the evaluation and utilization of ethylenediamine hydrochloride as a corrosion inhibitor.
Mechanism of Action
The primary mechanism by which this compound inhibits corrosion is through the adsorption of the ethylenediamine molecule onto the metal surface.[3][4] In aqueous solutions, ethylenediamine dihydrochloride dissociates, making the ethylenediamine molecule available to interact with the metal. The nitrogen atoms in the ethylenediamine molecule act as adsorption centers by donating their lone-pair electrons to the vacant d-orbitals of the metal atoms. This interaction can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the protonated amine groups, or chemisorption, which involves the formation of coordinate bonds between the nitrogen atoms and the metal.[4][5] Often, a combination of both adsorption types is observed.
This adsorbed layer of ethylenediamine molecules forms a protective film on the metal surface, which acts as a barrier, isolating the metal from the corrosive environment. This barrier impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[4][6] Consequently, ethylenediamine-based inhibitors are often classified as mixed-type inhibitors.[4][6] The stability and effectiveness of this protective film are influenced by factors such as the concentration of the inhibitor, the temperature, the pH of the corrosive medium, and the type of metal being protected.[3][7][8]
Data Presentation
The following tables summarize the performance of ethylenediamine and its derivatives as corrosion inhibitors under various conditions. It is important to note that the data presented here is primarily for ethylenediamine (EDA) and its derivatives, and the performance of this compound is expected to be comparable due to the dissociation of the salt in solution to yield the active ethylenediamine molecule.
Table 1: Corrosion Inhibition Efficiency of Ethylenediamine and its Derivatives
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Ethylenediamine | Aluminum Alloys (2S, 57S, 65S) | 1.0 N Hydrochloric Acid | 43.5 ml/l | 35-55 | ~100 | [7] |
| Ethylenediamine | Mild Steel | Bioethanol (E100) | 2000 ppm | 25 ± 2 | ~85 | [9] |
| N,N'-bis(1-phenylethanol)ethylenediamine | Steel | Hydrochloric Acid | Not Specified | Not Specified | High | [5] |
| N-substituted methyl ethylenediamine derivatives | 20# Steel | 1 M Hydrochloric Acid | Not Specified | Not Specified | Excellent | [4] |
Table 2: Influence of Concentration on Corrosion Inhibition
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Ethylenediamine | Aluminum Alloy (2S) | Hydrochloric Acid | Up to 17.4 ml/l | Accelerates Corrosion | [7] |
| Ethylenediamine | Mild Steel | Bioethanol (E100) | 200, 500, 1000, 1500, 2000 ppm | Increases with concentration | [10] |
Experimental Protocols
Weight Loss Method
This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency of a corrosion inhibitor.[1][11]
Materials:
-
Metal coupons (e.g., mild steel, aluminum) of known dimensions
-
Corrosive solution (e.g., 1 M HCl)
-
This compound
-
Analytical balance (accurate to 0.1 mg)
-
Water bath or thermostat
-
Beakers
-
Acetone
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive solution with and without different concentrations of this compound.
-
Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24, 48, 72 hours).
-
Cleaning: After the exposure period, remove the coupons from the solutions, rinse with distilled water, clean with a soft brush to remove corrosion products, rinse again with distilled water, then with acetone, and finally dry in a desiccator.
-
Final Weighing: Accurately weigh the cleaned and dried coupons (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (k * ΔW) / (A * t * ρ), where k is a constant (8.76 x 10^4), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of the metal in g/cm³.[12]
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), and to understand the kinetic aspects of the anodic and cathodic reactions.[3][13]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive solution with and without the inhibitor.
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Cell Setup: Assemble the three-electrode cell with the corrosive solution.
-
Open Circuit Potential (OCP): Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100, where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film formed by the inhibitor.[5][7]
Materials and Equipment:
-
Same as for Potentiodynamic Polarization.
Procedure:
-
Cell Setup and Stabilization: Follow the same initial steps as in the PDP method to set up the electrochemical cell and stabilize the OCP.
-
Impedance Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The Nyquist plot for a simple corrosion system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.
-
The data is often fitted to an equivalent electrical circuit to model the electrochemical interface and extract parameters like R_ct and the double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE %): IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100, where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition.
References
- 1. scribd.com [scribd.com]
- 2. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 3. kosartech.com [kosartech.com]
- 4. chesci.com [chesci.com]
- 5. ijcsi.pro [ijcsi.pro]
- 6. farsi.msrpco.com [farsi.msrpco.com]
- 7. researchgate.net [researchgate.net]
- 8. store.astm.org [store.astm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 13. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Ethylenediamine Hydrochloride in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of ethylenediamine (B42938) hydrochloride and its free base form, ethylenediamine, in polymer chemistry. It includes comprehensive application notes, detailed experimental protocols for key synthetic procedures, and quantitative data presented in structured tables for easy comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
I. Application Notes
Ethylenediamine, often used as its more stable dihydrochloride (B599025) salt and neutralized in situ, is a versatile building block in polymer chemistry due to its bifunctional nature, containing two primary amine groups.[1][2] This allows it to act as a monomer, a curing agent, a crosslinking agent, and an initiator core for dendritic polymers.[2][3] Its high reactivity and ability to form strong bonds make it a crucial component in the synthesis of a variety of polymers with diverse applications, including in drug delivery, coatings, and adhesives.[4][5]
Monomer in Polyamide and Polyurethane Synthesis
Ethylenediamine is a fundamental monomer in the synthesis of polyamides and polyurethanes.
-
Polyamides: It readily reacts with dicarboxylic acids or their derivatives (e.g., diacid chlorides) through condensation polymerization to form polyamides.[6][7] A notable application is in the synthesis of hyperbranched polyamides through methods like solid-state polymerization with ethylenediaminetetraacetic acid (EDTA), which can produce polymers with a very low dispersity index.[1][3]
-
Polyurethanes: While less common than diols, diamines like ethylenediamine can react with diisocyanates to form polyureas, which are often considered a class of polyurethanes.[8][9] It can also be used in non-isocyanate routes to produce polyurethanes by reacting with cyclic carbonates.[10]
Initiator Core for Dendrimer Synthesis
Ethylenediamine is a widely used initiator core for the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers.[4][11] The synthesis begins with the ethylenediamine core, and subsequent generations are built by a repeating two-step reaction sequence: a Michael addition of methyl acrylate (B77674) followed by amidation with an excess of ethylenediamine.[4][11] This iterative process allows for precise control over the size, shape, and surface functionality of the resulting dendrimer, making PAMAM dendrimers highly valuable for applications such as drug and gene delivery.[4][5]
Curing Agent for Epoxy Resins
Ethylenediamine and its derivatives are effective curing agents (hardeners) for epoxy resins.[12][13] The primary amine groups of ethylenediamine react with the epoxide groups of the resin in a ring-opening addition reaction.[14] This process forms a highly cross-linked, three-dimensional thermoset polymer network, resulting in a hard, durable material with excellent adhesion and chemical resistance.[15] The curing process can often be carried out at room temperature.[14] Modified ethylenediamines are also used to enhance specific properties of the cured epoxy, such as pot life and mechanical strength.[16]
Crosslinking Agent
The bifunctional nature of ethylenediamine allows it to act as a crosslinking agent to modify the properties of various polymers. It can be used to crosslink polymers containing functional groups that are reactive towards amines, such as carboxyl groups or esters. This crosslinking introduces covalent bonds between polymer chains, which can improve the mechanical strength, thermal stability, and solvent resistance of the material.
II. Experimental Protocols
Synthesis of PAMAM Dendrimers (Generation 0)
This protocol describes the synthesis of Generation 0 (G0) PAMAM dendrimer using an ethylenediamine core.
Materials:
-
Ethylenediamine (EDA), distilled over CaH2
-
Methyl acrylate (MA)
-
Methanol (B129727) (HPLC grade)
-
Argon or Nitrogen gas supply
-
Ice bath
-
Rotary evaporator
Procedure:
Step 1: Michael Addition (Formation of Half-Generation, G-0.5)
-
Dissolve distilled ethylenediamine in methanol in a round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet.
-
Cool the mixture in an ice bath.
-
Add methyl acrylate dropwise to the stirred ethylenediamine solution under an inert atmosphere. A slight excess of methyl acrylate (~10%) is recommended.[11]
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 days, followed by heating at 45°C for 2-3 days to ensure the reaction goes to completion.[11]
-
Remove the excess methyl acrylate and methanol under vacuum using a rotary evaporator at a temperature below 50°C. The product will be a nearly colorless, viscous syrup (G-0.5 ester-terminated dendrimer).
Step 2: Amidation (Formation of Full-Generation, G0)
-
Dissolve the G-0.5 dendrimer obtained in Step 1 in methanol and cool the solution in an ice bath.
-
In a separate flask, dissolve a large excess of ethylenediamine in methanol.
-
Add the G-0.5 solution dropwise to the stirred ethylenediamine solution under an inert atmosphere.
-
Keep the reaction mixture in the ice bath for 3 hours, and then continue stirring at room temperature for 4 days.[2]
-
Remove the excess ethylenediamine and methanol using a rotary evaporator. Azeotropic distillation with a methanol/toluene mixture can be employed to ensure complete removal of unreacted ethylenediamine.[2]
-
The resulting product is the amine-terminated G0 PAMAM dendrimer.
Workflow for PAMAM Dendrimer Synthesis (G0)
Caption: Workflow for the divergent synthesis of G0 PAMAM dendrimer.
Solid-State Polymerization of Hyperbranched Polyamides
This protocol outlines the synthesis of hyperbranched polyamides from ethylenediaminetetraacetic acid (EDTA) and ethylenediamine (EDA) via solid-state polymerization.[1][3]
Materials:
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ethylenediamine (EDA)
-
Deionized water
-
Oven or furnace for thermal treatment
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
Step 1: Salt Formation
-
Prepare aqueous solutions of EDTA and EDA.
-
Mix the solutions to allow for an acid-base reaction, forming EDTA-EDA salts. In this reaction, EDTA acts as the acid and EDA as the base.[3]
-
Heat the solution to 65°C to facilitate a slow precipitation process, which encourages the formation of an organized solid crystal structure driven by Coulombic interactions between the counter-ions.[3]
-
Dry the resulting precipitate to obtain a yellowish, hygroscopic solid.
Step 2: Solid-State Polymerization
-
Place the dried EDTA-EDA salt in a suitable container for thermal treatment.
-
Heat the solid material in an oven or furnace at a temperature between 120°C and 160°C for a duration of 2 to 24 hours. The specific temperature and time will influence the molecular weight and dispersity of the resulting polymer.[3]
-
During heating, an amide formation reaction occurs in the solid state, leading to the polymerization of EDTA and EDA into a hyperbranched polyamide.[1]
Step 3: Purification
-
Dissolve the solid product obtained after thermal treatment in deionized water.
-
Purify the polymer solution using size-exclusion chromatography (SEC) to separate the hyperbranched polyamide from unreacted monomers and low molecular weight oligomers.[3]
Caption: General workflow for curing epoxy resin with an amine-based hardener.
III. Quantitative Data
Table 1: Synthesis Parameters for PAMAM Dendrimers
| Generation | Starting Material | Reactant | Solvent | Reaction Time (Amidation) |
| G-0.5 | Ethylenediamine | Methyl Acrylate | Methanol | - |
| G0 | G-0.5 | Ethylenediamine | Methanol | 4 days [2] |
| G1 | G0.5 | Ethylenediamine | Methanol | 4 days [2] |
| G2 | G1.5 | Ethylenediamine | Methanol | 4 days [2] |
This data is compiled from representative synthetic procedures.[2][11]
Table 2: Properties of Hyperbranched Polyamides from Solid-State Polymerization
| Polymerization Time (h) at 160°C | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity Index (Mw/Mn) |
| 2 | 1200 | 1400 | 1.17 |
| 4 | 1800 | 2100 | 1.17 |
| 8 | 2500 | 2900 | 1.16 |
| 12 | 3200 | 3700 | 1.16 |
| 24 | 4500 | 5200 | 1.15 |
Data adapted from a study on the solid-state polymerization of EDTA and EDA.[3]
Table 3: Thermal Properties of Epoxy Resins Cured with Different Amine Hardeners
| Curing Agent | Tg (°C) from DSC | Decomposition Temp. (°C, TGA) |
| Triethylenetetramine (TETA) | ~120-150 | ~350 |
| Diaminodiphenyl sulphone (DDS) | ~200-250 | ~400 |
| m-phenylenediamine (mPDA) | ~150-180 | ~380 |
These are typical value ranges and can vary based on the specific epoxy resin and curing conditions.[15][17]
References
- 1. Solid-state polymerization of EDTA and ethylenediamine as one-step approach to monodisperse hyperbranched polyamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Solid-state polymerization of EDTA and ethylenediamine as one-step approach to monodisperse hyperbranched polyamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. archivepp.com [archivepp.com]
- 5. Systematic Investigation of Polyamidoamine Dendrimers Surface-Modified with Poly(ethylene glycol) for Drug Delivery Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. l-i.co.uk [l-i.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kirj.ee [kirj.ee]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. pcimag.com [pcimag.com]
- 14. threebond.co.jp [threebond.co.jp]
- 15. ijert.org [ijert.org]
- 16. CN112867747A - Curing agent for epoxy resins - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethylenediamine Dihydrochloride in Electroplating Baths
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethylenediamine (B42938) dihydrochloride (B599025) as a key component in electroplating baths. It covers its role as a complexing agent in gold, copper, and palladium alloy plating, offering insights into bath composition, operating parameters, and expected outcomes.
Introduction to Ethylenediamine Dihydrochloride in Electroplating
Ethylenediamine dihydrochloride, and its free base form, ethylenediamine, are widely utilized in electroplating as potent complexing or chelating agents. The primary function of ethylenediamine in these baths is to form stable complexes with metal ions, which offers several advantages:
-
Enhanced Bath Stability: By complexing with the metal ions, ethylenediamine prevents their precipitation as hydroxides or other insoluble salts, particularly in alkaline or neutral solutions.
-
Control over Deposition Potential: The formation of metal-ethylenediamine complexes shifts the reduction potential of the metal ions, which can be beneficial for alloy plating and for achieving finer-grained deposits.
-
Improved Deposit Properties: The use of ethylenediamine can lead to brighter, more uniform, and less stressed deposits. It can also influence the hardness and ductility of the plated layer.
This document will detail the application of ethylenediamine dihydrochloride in gold, copper, and palladium alloy electroplating, providing specific bath formulations and operating protocols.
Gold Electroplating
In gold electroplating, ethylenediamine and its salts are often used in cyanide-free or low-cyanide formulations as a stabilizing and complexing agent.
The following table summarizes a typical bath composition and operating parameters for a cyanide-free gold plating solution using an ethylenediamine compound.
| Parameter | Value | Reference |
| Gold Salt | Gold Sodium Sulfite (B76179) | [1] |
| Gold Content | 8 - 12 g/L | [1] |
| Ethylenediamine Hydrochloride | 15 g/L (based on ethylenediamine content) | [1] |
| Sodium Sulfite | 75 - 100 g/L | [1] |
| Brightener/Stabilizer | Sodium 3-nitrobenzoate (3 - 5 g/L) | [1] |
| pH | 7.2 - 7.5 | [1] |
| Temperature | 60 - 65 °C | [1] |
| Current Density | 0.2 - 0.6 A/dm² | [1] |
| Current Efficiency | > 96% | [1] |
This protocol describes the preparation and use of a cyanide-free gold electroplating bath containing this compound.
2.2.1. Materials:
-
Gold Sodium Sulfite
-
Sodium Sulfite
-
Ethylenediamine Dihydrochloride
-
Sodium 3-nitrobenzoate
-
Sulfuric Acid (for pH adjustment)
-
Deionized Water
-
Hull Cell (267 mL)
-
DC Power Supply
-
Hot Plate with Magnetic Stirrer
-
Brass or Copper Hull Cell Panels (for testing)
-
Substrate to be plated
2.2.2. Bath Preparation (1 L):
-
Heat 800 mL of deionized water to 60-65 °C in a clean beaker on a hot plate with stirring.
-
Dissolve 100 g of sodium sulfite in the heated water.
-
Add the amount of gold sodium sulfite required to achieve a gold concentration of 8 g/L.
-
Dissolve 3 g of sodium 3-nitrobenzoate in the solution.
-
In a separate beaker, dissolve 15 g of ethylenediamine dihydrochloride in a small amount of deionized water.
-
Slowly add the ethylenediamine dihydrochloride solution to the main bath while stirring.
-
Adjust the pH to 7.5 using a dilute sulfuric acid solution.
-
Add deionized water to bring the total volume to 1 L.
-
Maintain the bath temperature at 65 °C for 15 minutes before use.[1]
2.2.3. Electroplating Procedure:
-
Substrate Preparation:
-
Degrease the substrate by ultrasonic cleaning in an alkaline cleaner.
-
Rinse thoroughly with deionized water.
-
Activate the surface by dipping in a dilute acid solution (e.g., 10% sulfuric acid).
-
Rinse thoroughly with deionized water.
-
-
Electroplating:
-
Heat the gold plating bath to the operating temperature of 60-65 °C.
-
Immerse the prepared substrate (cathode) and an appropriate anode (e.g., platinized titanium) into the bath.
-
Apply a DC current to achieve a current density of 0.2 - 0.6 A/dm².
-
Plate for the required time to achieve the desired thickness.
-
After plating, rinse the substrate thoroughly with deionized water and dry.
-
References
Application Notes and Protocols for the Use of Ethylenediamine Hydrochloride in Fungicide Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of ethylenediamine (B42938) hydrochloride as a precursor in the synthesis of various fungicidal compounds. The information presented herein is intended to guide researchers in the development of novel antifungal agents by providing quantitative data on their efficacy, detailed experimental procedures for their synthesis, and standardized protocols for their biological evaluation.
Introduction: The Role of Ethylenediamine Hydrochloride in Fungicide Synthesis
Ethylenediamine and its hydrochloride salt are versatile building blocks in the synthesis of a wide range of agrochemicals, including fungicides. The presence of two primary amine groups allows for the construction of various heterocyclic systems and the facile introduction of nitrogen-containing functionalities, which are often crucial for biological activity. This compound is frequently employed as a stable and water-soluble source of the ethylenediamine moiety. Its applications in fungicide development primarily fall into three main categories:
-
Succinate Dehydrogenase Inhibitors (SDHIs): Ethylenediamine derivatives are key components in the synthesis of chiral amines that form the backbone of several potent SDHI fungicides. These fungicides act by inhibiting the mitochondrial respiratory chain in fungi.
-
Copper-Based Fungicides: Ethylenediamine readily forms stable chelate complexes with copper ions. These ethylenediamine copper complexes exhibit broad-spectrum fungicidal activity.
-
Pyrazine (B50134) and Other Heterocyclic Fungicides: The diamine structure of ethylenediamine is a convenient starting point for the synthesis of pyrazine rings and other nitrogen-containing heterocycles that can possess fungicidal properties.
Quantitative Data on Fungicidal Activity
The following tables summarize the in vitro and in vivo fungicidal activities of compounds synthesized using ethylenediamine derivatives.
Table 1: In Vitro Antifungal Activity of Chiral Succinate Dehydrogenase Inhibitors (SDHIs) Derived from Ethylenediamine Precursors [1][2]
| Compound ID | Target Fungus | EC50 (µM) | Commercial Fungicide | EC50 (µM) |
| (S)-5f | Botrytis cinerea | 0.48 | Boscalid | 1.36 |
| (R)-5f | Botrytis cinerea | 36.70 | Boscalid | 1.36 |
| (S)-5f | Sclerotinia sclerotiorum | 0.06 | Boscalid | 0.20 |
| (R)-5f | Sclerotinia sclerotiorum | 0.38 | Boscalid | 0.20 |
| 34 | Rhizoctonia solani | 0.04 | Fluxapyroxad | 0.18 |
| 34 | Rhizoctonia solani | 0.04 | Boscalid | 3.07 |
| 34 | Sclerotinia sclerotiorum | 1.13 | Fluxapyroxad | - |
| 34 | Monilinia fructicola | 1.61 | Fluxapyroxad | - |
| 34 | Botrytis cinerea | 1.21 | Fluxapyroxad | - |
| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 mg/L | Thifluzamide | 23.1 mg/L |
| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 mg/L | Thifluzamide | 23.1 mg/L |
| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 mg/L | Thifluzamide | 23.1 mg/L |
| 9cd | Sclerotinia sclerotiorum | 0.8 mg/L | Thifluzamide | 4.9 mg/L |
| A1 | Rhizoctonia solani | 0.0214 mg/L | Fluxapyroxad | 0.0237 mg/L |
| A13 | Rhizoctonia solani | 0.0189 mg/L | Fluxapyroxad | 0.0237 mg/L |
| A15 | Rhizoctonia solani | 0.0223 mg/L | Fluxapyroxad | 0.0237 mg/L |
| A18 | Rhizoctonia solani | 0.0173 mg/L | Fluxapyroxad | 0.0237 mg/L |
Table 2: In Vitro Antifungal Activity of Copper(II) Complexes with Ethylenediamine Derivatives [3][4]
| Complex ID | Target Fungus | Inhibition Zone Diameter (mm) |
| 1 | Candida albicans | 28 |
| 2 | Candida albicans | 30 |
| 3 | Candida albicans | 32 |
| 4 | Candida albicans | 35 |
| 1 | Sporobolomyces salmonicolor | 25 |
| 2 | Sporobolomyces salmonicolor | 28 |
| 3 | Sporobolomyces salmonicolor | 30 |
| 4 | Sporobolomyces salmonicolor | 32 |
| 1 | Penicillium notatum | 22 |
| 2 | Penicillium notatum | 25 |
| 3 | Penicillium notatum | 28 |
| 4 | Penicillium notatum | 30 |
| Amphotericin (Control) | Candida albicans | 20 |
| Amphotericin (Control) | Sporobolomyces salmonicolor | 18 |
| Amphotericin (Control) | Penicillium notatum | 15 |
Table 3: In Vitro Antifungal Activity of Pyrazinecarboxamide Derivatives [5]
| Compound ID | Target Fungus | MIC (µg/mL) |
| 19 | Mycobacterium tuberculosis H37Rv | 3.13 |
| 14 | Trichophyton mentagrophytes | 62.5 (µmol/mL) |
Table 4: In Vivo Antifungal Activity of Ethylenediamine-Derived Fungicides [6][7]
| Compound ID | Target Disease | Host Plant | Efficacy |
| 34 | Protective Efficacy | Rapeseed Leaves | Comparable to Fluxapyroxad |
| 34 | Curative Efficacy | Rapeseed Leaves | Comparable to Fluxapyroxad |
| 34 | Protective Efficacy | Tomato Fruits | Comparable to Fluxapyroxad |
| 34 | Curative Efficacy | Tomato Fruits | Comparable to Fluxapyroxad |
| 9ac | Rhizoctonia solani | - | 90% control at 10 mg/L |
| Thifluzamide (Control) | Rhizoctonia solani | - | 80% control at 10 mg/L |
| 9ac | Rhizoctonia solani (Field) | - | 74.4% efficacy |
| Thifluzamide (Control) | Rhizoctonia solani (Field) | - | 83.3% efficacy |
| A12 | Rhizoctonia solani | - | 57.1% control at 5 mg/L |
Experimental Protocols
Synthesis of Fungicides
Protocol 1: One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors (SDHIs) [1][2]
This protocol describes a general one-pot synthesis for chiral SDHIs starting from a substituted aniline (B41778), which can be prepared from precursors derived from ethylenediamine.
Materials:
-
Substituted aniline derivative
-
Ketoester
-
Rhodium catalyst (e.g., [Rh(cod)2]BF4)
-
Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP)
-
Hydrogen gas
-
Acid chloride
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
In a high-pressure reactor, dissolve the substituted aniline (1.0 eq), ketoester (1.1 eq), rhodium catalyst (0.5 mol%), and chiral phosphine ligand (0.55 mol%) in a mixture of DCM and MeOH.
-
Pressurize the reactor with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at a specified temperature (e.g., 50 °C) for a set duration (e.g., 24 hours).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Cool the reaction mixture to 0 °C and add triethylamine (2.0 eq).
-
Slowly add the acid chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chiral SDHI.
Protocol 2: Preparation of Ethylenediamine Copper Fungicide Composition [8][9]
This protocol outlines the preparation of a fungicidal composition based on an ethylenediamine copper chelate.
Materials:
-
Copper sulfate (CuSO₄)
-
Ethylenediamine
-
Water
-
Other additives (e.g., surfactants, plant growth regulators, other fungicides)
Procedure:
-
Preparation of Ethylenediamine Copper Chelate Aqueous Solution:
-
Dissolve a specified amount of copper sulfate in water. For example, add 26 parts of copper sulfate to 60 parts of water.
-
Under stirring, slowly add a specified amount of ethylenediamine. For example, add 14 parts of ethylenediamine. The reaction is exothermic.
-
Allow the solution to cool to room temperature to obtain the ethylenediamine copper chelate solution.
-
-
Preparation of the Fungicide Formulation:
-
To the prepared ethylenediamine copper chelate solution, add other components under stirring. These can include other fungicides (e.g., copper citrate), surfactants (e.g., AES ammonium (B1175870) surfactant), and plant growth regulators (e.g., naphthalene (B1677914) acetic acid) in specified proportions.
-
Stir the mixture until a homogeneous formulation is obtained.
-
Antifungal Bioassays
Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition) [6][7]
This protocol details the determination of the half-maximal effective concentration (EC50) of a fungicide against fungal mycelial growth.
Materials:
-
Fungicide compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal culture
-
Sterile Petri dishes
-
Cork borer or sterile pipette tip
-
Incubator
Procedure:
-
Prepare a stock solution of the fungicide in DMSO.
-
Prepare a series of dilutions of the fungicide in sterile molten PDA medium to achieve the desired final concentrations. A control plate containing only DMSO should also be prepared.
-
Pour the PDA medium containing the fungicide (or DMSO for the control) into sterile Petri dishes and allow it to solidify.
-
From the edge of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the mycelial plug in the center of each PDA plate (both treatment and control).
-
Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
-
Determine the EC50 value by probit analysis of the inhibition percentages at different concentrations.
Protocol 4: In Vivo Antifungal Activity Assay (Protective and Curative Activity) [6][10][11]
This protocol describes the evaluation of a fungicide's ability to protect a plant from fungal infection and to cure an existing infection.
Materials:
-
Fungicide compound
-
Wetting agent (e.g., Tween-20)
-
Healthy host plants
-
Fungal spore suspension
-
Humid chamber
Procedure:
-
Protective Activity:
-
Prepare a solution of the fungicide at various concentrations containing a wetting agent.
-
Spray the fungicide solution onto the leaves of healthy host plants until runoff. A control group should be sprayed with a solution containing only the wetting agent.
-
After the leaves have dried (e.g., 24 hours later), inoculate the treated and control plants by spraying them with a fungal spore suspension of a known concentration.
-
Place the plants in a humid chamber for a period suitable for infection to occur (e.g., 48-72 hours).
-
Remove the plants from the humid chamber and maintain them in a greenhouse under optimal conditions for disease development.
-
Assess the disease severity after a specific period (e.g., 7-14 days) by visually scoring the percentage of leaf area infected or by counting the number of lesions.
-
Calculate the protective efficacy of the fungicide.
-
-
Curative Activity:
-
Inoculate healthy host plants with a fungal spore suspension.
-
After a specific period to allow for infection to establish (e.g., 24-48 hours), spray the infected plants with the fungicide solution at various concentrations. A control group of infected plants should be sprayed with a solution containing only the wetting agent.
-
Maintain the plants in a greenhouse under optimal conditions for disease development.
-
Assess the disease severity as described for the protective activity assay.
-
Calculate the curative efficacy of the fungicide.
-
Visualization of Methodologies
Diagram 1: Synthesis of Chiral Succinate Dehydrogenase Inhibitors (SDHIs)
Caption: Workflow for the one-pot synthesis of chiral SDHI fungicides.
Diagram 2: Preparation of Ethylenediamine Copper Fungicide
Caption: Process for preparing an ethylenediamine copper fungicide.
Diagram 3: In Vitro Antifungal Bioassay Workflow
Caption: Workflow for in vitro antifungal activity determination.
Diagram 4: In Vivo Antifungal Bioassay (Protective vs. Curative)
Caption: Comparison of protective and curative in vivo antifungal assays.
References
- 1. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antifungal Activities of Novel Potent Fluoroalkenyl Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylenediamine copper fungicide composition and preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN105309427B - Ethylenediamine copper fungicide composition and preparation method - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethylenediamine Hydrochloride as a Latent Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the use of ethylenediamine (B42938) hydrochloride as a potential latent curing agent for epoxy resin systems. Due to the limited availability of direct experimental data for ethylenediamine hydrochloride, this document outlines the theoretical basis for its function, proposes experimental protocols for investigation, and presents comparative data from its free-base counterpart, ethylenediamine (EDA).
Introduction
Ethylenediamine (EDA) is a well-known aliphatic amine curing agent for epoxy resins, valued for its high reactivity that allows for room temperature curing. However, this high reactivity also results in a very short pot life, limiting its application in pre-impregnated composites and one-component adhesive systems. The use of its salt, this compound (C₂H₈N₂·2HCl), presents a potential solution by functioning as a latent curing agent.
In its hydrochloride form, the amine groups are protonated, forming ammonium (B1175870) salts. This blocks their nucleophilic character, rendering them unreactive towards the epoxy rings at ambient temperatures. Upon heating, the salt is expected to decompose, releasing the reactive free-base ethylenediamine and hydrogen chloride (HCl), which then initiates the curing process. This thermal activation provides a desirable "on-demand" curing mechanism.
Key Theoretical Advantages:
-
Latency: Formulations can be prepared as a stable, one-component system with an extended shelf life at room temperature.
-
Controlled Curing: The curing process is initiated by a specific thermal trigger, allowing for precise control over the start of the reaction.
Key Challenges and Research Areas:
-
Activation Temperature: Determining the precise temperature at which the salt dissociates to release the free amine is critical for designing a curing profile.
-
Byproduct Effects: The release of hydrogen chloride (HCl) gas can lead to corrosion of substrates and may catalyze undesirable side reactions with the epoxy resin, potentially affecting the final properties of the cured material.
-
Solubility: this compound is a solid salt with low solubility in non-polar epoxy resins, which can pose challenges for achieving a homogeneous dispersion.
-
Lack of Data: There is a significant gap in the scientific literature regarding specific curing protocols and the resulting material properties.
Proposed Curing Mechanism
The curing process is hypothesized to occur in two main stages: thermal activation followed by the standard amine-epoxy addition reaction.
-
Thermal Activation: At elevated temperatures, the ethylenediamine dihydrochloride (B599025) salt dissociates, releasing the free ethylenediamine and hydrogen chloride.
H₃N⁺-CH₂-CH₂-N⁺H₃ · 2Cl⁻ (s) --(Heat)--> H₂N-CH₂-CH₂-NH₂ (l) + 2HCl (g)
-
Curing Reaction: The liberated, nucleophilic primary amines of the ethylenediamine attack the electrophilic carbon atoms of the epoxy rings, initiating a chain of addition polymerization reactions that lead to a cross-linked polymer network.
A potential side reaction involves the interaction of HCl with the epoxy group, which can lead to the formation of chlorohydrins.
Experimental Protocols
The following protocols are proposed as a starting point for research and require optimization based on experimental observations.
Protocol 2.1: Stoichiometric Calculation
The amount of curing agent is calculated based on the Amine Hydrogen Equivalent Weight (AHEW). For this compound, all four hydrogens on the two amine groups are theoretically available for reaction after deprotonation.
-
Molecular Weight of Ethylenediamine Dihydrochloride: 133.02 g/mol
-
Number of Active Hydrogens: 4
-
AHEW of Ethylenediamine Dihydrochloride: 133.02 / 4 = 33.26 g/eq
The required parts by weight of curing agent per 100 parts of epoxy resin (phr) can be calculated as:
phr = (AHEW / EEW) * 100
Where EEW is the Epoxy Equivalent Weight of the resin.
Example Calculation: For an epoxy resin with an EEW of 190 g/eq: phr = (33.26 / 190) * 100 ≈ 17.5 phr
Protocol 2.2: Preparation and Curing of Test Specimen
Materials:
-
Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Ethylenediamine Dihydrochloride (fine powder)
-
High-shear mixer or three-roll mill
-
Vacuum oven
-
Molds for test specimens
Procedure:
-
Dispersion: Weigh the desired amount of epoxy resin into a mixing vessel. Gradually add the calculated amount of finely ground ethylenediamine dihydrochloride powder to the resin under high-shear mixing. Mix until a uniform dispersion is achieved. Note: Due to low solubility, achieving a perfect solution is unlikely. The goal is a stable, fine dispersion.
-
Degassing: Place the mixture in a vacuum chamber at room temperature to remove any entrapped air bubbles from the mixing process.
-
Casting: Pour the degassed mixture into pre-heated molds.
-
Curing: Transfer the molds to a programmable oven. The curing schedule must be determined experimentally. A suggested starting point is a dynamic scan using Differential Scanning Calorimetry (DSC) to identify the onset of the exothermic curing reaction. A proposed multi-stage curing schedule could be:
-
Initial Stage: Heat to a temperature just below the determined activation temperature (e.g., 100-120 °C) and hold for 1 hour to allow for improved flow and wetting.
-
Curing Stage: Ramp up to the main curing temperature (e.g., 140-160 °C) and hold for 2-3 hours.
-
Post-Curing Stage: Increase the temperature to slightly above the expected glass transition temperature (Tg) (e.g., 170-180 °C) and hold for 1-2 hours to ensure full cross-linking.
-
-
Cooling: Allow the cured specimens to cool slowly to room temperature within the oven to prevent thermal stress.
Protocol 2.3: Characterization of Cured Epoxy
Standard analytical techniques should be employed to characterize the thermal and mechanical properties of the cured epoxy.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the degree of cure.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition temperature.
-
Dynamic Mechanical Analysis (DMA): To measure storage modulus, loss modulus, and tan delta, providing insights into viscoelastic properties and Tg.
-
Mechanical Testing: Perform tensile, flexural, and impact strength tests according to ASTM standards (e.g., ASTM D638, D790).
-
FTIR Spectroscopy: To confirm the disappearance of the epoxy group peak, indicating reaction completion.
Data Presentation
The following tables summarize typical quantitative data for epoxy resins cured with free-base Ethylenediamine (EDA) . These values serve as a benchmark for comparison. The corresponding tables for this compound are left blank, as this data is not currently available in the literature and must be determined experimentally.
Table 1: Thermal Properties of Cured Epoxy Resins
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% wt loss) (°C) |
| Ethylenediamine (EDA) | 110 - 125 | ~300 - 340 |
| This compound | Data to be determined experimentally | Data to be determined experimentally |
Table 2: Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Tensile Strength (MPa) | Flexural Modulus (GPa) | Young's Modulus (GPa) |
| Ethylenediamine (EDA) | 60 - 80 | 2.5 - 3.5 | ~3.0 |
| This compound | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Visualizations
Logical Workflow for Using this compound
Caption: Experimental workflow for epoxy curing.
Proposed Reaction Pathway
Caption: Curing mechanism of epoxy with amine salt.
Troubleshooting & Optimization
Ethylenediamine Hydrochloride: A Technical Safety & Handling Guide
This technical support center provides essential safety and handling information for researchers, scientists, and drug development professionals working with ethylenediamine (B42938) hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common concerns and potential issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with ethylenediamine hydrochloride?
A1: this compound is a hazardous substance that can cause significant health effects. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause allergy or asthma symptoms or breathing difficulties if inhaled and may trigger an allergic skin reaction.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial to ensure personal safety. The recommended PPE includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3][4] In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[3][4]
Q3: What should I do in case of accidental exposure?
A3: Immediate action is critical in the event of an exposure. The appropriate first aid measures depend on the route of exposure and are summarized in the table below. Always seek medical attention after any exposure.[1][3]
Q4: How should I properly store this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area.[2][3] It is important to keep the container tightly closed to prevent moisture absorption, as it is hygroscopic.[1][5] Store it away from incompatible materials such as strong oxidizing agents.[3]
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound and its containers must be disposed of as hazardous waste.[5] It is recommended to use a licensed disposal company.[1][5] Do not dispose of it down the drain or with regular trash.
Troubleshooting Guide
Problem: I observe skin irritation after handling the substance.
Solution:
-
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3]
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.[4]
-
Review your glove selection and handling procedures to prevent future exposure. Ensure you are using appropriate chemical-resistant gloves.
Problem: The material has become clumpy or appears moist.
Solution: This indicates that the material has absorbed moisture from the air. While it may still be usable for some applications, its purity could be compromised. To prevent this:
-
Always store this compound in a tightly sealed container.[2][3]
-
Store the container in a desiccator or a dry box if working in a humid environment.
-
Minimize the time the container is open to the atmosphere.
Data & Protocols
Personal Protective Equipment (PPE) Summary
| Body Part | Recommended Protection | Standard |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | OSHA 29 CFR 1910.133 or EN 166[1][3] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing. | |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for dusts/mists if ventilation is inadequate or dust is generated. | OSHA 29 CFR 1910.134 or ANSI Z88.2[3] |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Wash with soap and water. Seek medical attention.[1][3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Experimental Workflows & Diagrams
Spill Response Protocol
The following diagram outlines the appropriate steps to take in the event of an this compound spill.
Caption: Workflow for responding to an this compound spill.
Personal Protective Equipment (PPE) Selection Logic
This diagram illustrates the decision-making process for selecting the correct PPE when working with this compound.
Caption: Decision tree for selecting appropriate PPE.
References
Technical Support Center: Safe Handling of Ethylenediamine Dihydrochloride
This guide provides essential information on the appropriate personal protective equipment (PPE) for handling ethylenediamine (B42938) dihydrochloride (B599025) to ensure the safety of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with ethylenediamine dihydrochloride?
A1: Ethylenediamine dihydrochloride is a hazardous substance that can cause significant health effects. The primary hazards include:
-
Skin irritation and sensitization: It can cause skin irritation and may lead to an allergic skin reaction upon contact.[1][2]
-
Serious eye irritation: Contact with eyes can cause serious irritation.[1][2]
-
Respiratory issues: Inhaling the dust may cause allergy or asthma symptoms, breathing difficulties, and respiratory irritation.[1][2][3]
-
Harmful if swallowed: Ingestion of the substance is harmful.[1][2]
Q2: What is the minimum required PPE when working with small quantities of ethylenediamine dihydrochloride in a well-ventilated area?
A2: For handling small quantities in a laboratory setting with adequate ventilation, the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles are necessary.[2][4] If there is a significant splash risk, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Appropriate chemical-resistant gloves must be worn.[1][4]
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.[4]
Q3: I've developed a skin rash after working with ethylenediamine dihydrochloride. What should I do?
A3: If you develop a skin rash, it may be an allergic reaction.[2][3] You should:
-
Immediately wash the affected area with plenty of soap and water.[5]
-
Remove any contaminated clothing.[4]
-
Seek medical attention and show the Safety Data Sheet (SDS) for ethylenediamine dihydrochloride to the physician.[5]
-
Report the incident to your institution's environmental health and safety department.
-
Review your glove selection and handling procedures to prevent future exposure.
Q4: Can I use standard latex or vinyl gloves when handling this chemical?
A4: It is not recommended. While specific breakthrough data for ethylenediamine dihydrochloride is limited, data for the base compound, ethylenediamine, suggests that specialized gloves are necessary. Standard latex gloves may not provide adequate protection.[6] Nitrile or neoprene gloves are generally recommended for handling many chemicals, but you should always consult a chemical resistance chart.[7][8]
Q5: When is respiratory protection necessary?
A5: Respiratory protection is required when there is a risk of inhaling dust, especially when handling large quantities of the solid or when working in an area with inadequate ventilation.[1][2] If dust is generated, a NIOSH-approved particulate respirator (e.g., N95, P95, or P100) should be used.[1] For higher concentrations or potential vapor exposure, a respirator with cartridges appropriate for organic vapors and particulates may be necessary.[1][9]
Data Presentation: Glove Selection for Handling Amines
| Glove Material | Breakthrough Time (hours) | Rating |
| Butyl Rubber | > 8 | Excellent |
| Neoprene | > 8 | Excellent |
| Nitrile | Variable (dependent on thickness and formulation) | Fair to Good |
| Natural Rubber (Latex) | < 1 | Not Recommended |
| PVC (Polyvinyl Chloride) | < 1 | Not Recommended |
This table is a summary of qualitative recommendations and does not imply specific breakthrough times which can vary by manufacturer, glove thickness, and concentration of the chemical.
Experimental Protocols: Safe Handling Procedures
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Before handling the chemical, ensure an eyewash station and safety shower are accessible.[4] Put on all required PPE: chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (refer to the glove table).
-
Weighing: Conduct all weighing operations of the solid ethylenediamine dihydrochloride within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1][5]
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing. If the process generates heat, use a cooling bath.
-
Cleanup: Clean any spills immediately. Decontaminate the work surface thoroughly after completion.
-
Waste Disposal: Dispose of contaminated gloves and any waste material in a designated hazardous waste container according to your institution's guidelines.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Mandatory Visualization: PPE Selection Workflow
Caption: PPE selection workflow for ethylenediamine dihydrochloride.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethylenediamine [cdc.gov]
- 2. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. dnacih.com [dnacih.com]
Technical Support Center: Purification of Ethylenediamine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethylenediamine (B42938) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial ethylenediamine dihydrochloride?
A1: Commercial ethylenediamine dihydrochloride can contain several impurities, including water, absorbed carbon dioxide (forming ethylenediamine carbamate), and by-products from its synthesis.[1] Synthesis-related impurities can include higher polyethylene (B3416737) amines (such as diethylenetriamine (B155796) and triethylenetetramine), piperazine, and similar cyclic compounds.[1] Residual starting materials like ethylene (B1197577) dichloride may also be present.[1]
Q2: My purified ethylenediamine dihydrochloride is discolored (e.g., yellow or brown). What is the likely cause?
A2: Discoloration, such as a yellow or brownish tint, can occur due to air oxidation of the ethylenediamine.[2] This is more likely to happen if the material is heated in the presence of air, for instance, during the concentration of a solution.[2]
Q3: How should I store purified ethylenediamine dihydrochloride to maintain its purity?
A3: Ethylenediamine dihydrochloride is hygroscopic and can absorb atmospheric carbon dioxide.[1][3] Therefore, it should be stored in a well-filled, tight, glass container to protect it from moisture and air.[3] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen) is recommended.[4]
Q4: What is the solubility of ethylenediamine dihydrochloride in common laboratory solvents?
A4: Ethylenediamine dihydrochloride is highly soluble in water.[5] It is also soluble in ethanol (B145695). However, it is practically insoluble in solvents like acetone (B3395972) and toluene (B28343), a property that can be utilized for precipitation during purification.[2][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent system has high solubility for ethylenediamine dihydrochloride even at low temperatures.- Insufficient cooling of the crystallization mixture.- Premature precipitation during hot filtration. | - Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water mixtures).- Cool the solution in an ice bath or freezer to maximize crystal formation.[2]- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper. |
| Persistent Impurities Detected by Analysis (e.g., GC-MS, NMR) | - The impurity has similar solubility to the product in the chosen recrystallization solvent.- The impurity is a thermally stable byproduct.- Incomplete removal of the free base (ethylenediamine). | - Try a different solvent system for recrystallization.- For volatile impurities, consider sublimation of the product if applicable.- If other amines are present, consider derivatization followed by chromatographic purification.[7]- Ensure the correct stoichiometry of hydrochloric acid was used during the salt formation. |
| Product is Oily or Fails to Crystallize | - Presence of excess water.- Presence of other amine impurities that form oily salts. | - Ensure the starting material is sufficiently dry. If starting from the free base, ensure it is anhydrous.[1]- Attempt to precipitate the product by adding a non-polar solvent like cold toluene or acetone to an ethanol solution.[2] |
| Vigorous, Uncontrolled Reaction During Synthesis/Neutralization | - Adding concentrated hydrochloric acid directly to pure ethylenediamine. | - Dilute the hydrochloric acid before addition.[2]- Cool the ethylenediamine solution in an ice bath during the addition of acid.- Alternatively, bubble HCl gas through a solution of ethylenediamine in a suitable solvent like DCM.[2] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This method is suitable for removing less polar impurities and those with different solubility profiles.
Materials:
-
Crude ethylenediamine dihydrochloride
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for color removal)
-
Standard recrystallization glassware (Erlenmeyer flasks, Büchner funnel, filter paper)
Procedure:
-
Dissolve the crude ethylenediamine dihydrochloride in a minimal amount of hot deionized water.
-
Add hot ethanol to the solution until it becomes slightly turbid.
-
Add a small amount of deionized water dropwise until the solution becomes clear again.
-
(Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Precipitation from an Alcoholic Solution
This method is effective for separating the dihydrochloride salt from impurities that are soluble in the precipitation solvent.
Materials:
-
Crude ethylenediamine dihydrochloride or an aqueous solution of it
-
Ethanol or another suitable alcohol[2]
-
Toluene or acetone[2]
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude ethylenediamine dihydrochloride in a minimal amount of ethanol. If starting from an aqueous solution, it may be necessary to first concentrate it, though be mindful of potential discoloration with heating.[2]
-
Once dissolved, chill the solution in an ice bath.
-
Slowly add cold toluene or acetone to the chilled solution while stirring until precipitation is complete.[2]
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of the cold precipitation solvent (toluene or acetone).
-
Dry the purified product under vacuum.
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | Highly Soluble | Water | [5] |
| Soluble (100 mg/mL) | Water | ||
| Soluble | Ethanol | ||
| Practically Insoluble | Acetone, Toluene | [2][6] | |
| Melting Point | >300 °C (decomposes) | N/A |
Diagrams
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. parchem.com [parchem.com]
- 7. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for ethylenediamine dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ethylenediamine (B42938) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store ethylenediamine dihydrochloride?
A: Ethylenediamine dihydrochloride should be stored in a cool, dry, well-ventilated area away from incompatible substances.[1] The container must be kept tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][2][3] It is recommended to store the compound below +30°C.[2][4][5][6][7]
Q2: Is ethylenediamine dihydrochloride sensitive to moisture?
A: Yes, ethylenediamine dihydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[2][4][5][6][7][8][9] Exposure to moist air or water should be avoided to maintain the integrity of the compound.[1]
Q3: What are the signs of decomposition or instability?
A: While stable under normal conditions, exposure to incompatible materials or improper storage can lead to decomposition.[3][10][11] Signs of degradation are not explicitly detailed in the provided results, but any change in physical appearance (e.g., color change, clumping) or odor could indicate impurity or decomposition.
Q4: What substances are incompatible with ethylenediamine dihydrochloride?
A: Ethylenediamine dihydrochloride is incompatible with strong oxidizing agents.[1][2][3][4][5][6][7][11] Contact with these substances should be strictly avoided to prevent hazardous reactions.
Q5: What happens when ethylenediamine dihydrochloride is heated?
A: Ethylenediamine dihydrochloride decomposes at temperatures above 300°C.[1][11][12] When heated to decomposition, it can emit toxic fumes of hydrogen chloride and nitrogen oxides.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Caking or clumping of the solid | Absorption of moisture due to its hygroscopic nature.[2][8] | Ensure the container is tightly sealed and stored in a dry environment. If clumping is minor, the product may still be usable depending on the application, but it is best to use a fresh, dry sample for sensitive experiments. |
| Discoloration of the powder | Potential contamination or degradation. | Discard the product and obtain a new batch. Ensure storage conditions are optimal to prevent future issues. |
| Unexpected reaction with other reagents | Incompatibility with strong oxidizing agents.[1][2][3][4][5][6][7][11] | Review all reagents in the experimental protocol for potential incompatibilities. |
| Poor solubility in water | While highly soluble in water, this could indicate an issue with the product's purity or the presence of contaminants.[13] | Test the solubility of a small sample in deionized water. If solubility is an issue, consider using a new lot of the compound. |
Quantitative Data Summary
| Property | Value | Source |
| Appearance | White to off-white crystalline solid/powder.[2][10] | [2][10] |
| Molecular Formula | C₂H₈N₂·2HCl | [1][12] |
| Molecular Weight | 133.02 g/mol | [8][10] |
| Decomposition Temperature | > 300°C | [1][11][12] |
| Solubility in Water | Highly soluble.[13] 100 mg/mL in water, resulting in a clear, colorless to very faintly yellow solution.[4][12] 300 g/L at 20°C.[4][6][7][14] | [4][6][7][12][13][14] |
| pH | 5 (100 g/L in H₂O at 20°C) | [4][6][7] |
Experimental Protocols
Cited Experiment: Solubility Test
A simple, qualitative solubility test can be performed to assess the quality of ethylenediamine dihydrochloride.
Methodology:
-
Preparation: Measure 100 mg of ethylenediamine dihydrochloride powder.
-
Dissolution: Add the powder to 1 mL of deionized water in a clean glass vial at room temperature (approximately 20°C).
-
Observation: Gently agitate the vial and observe the dissolution process. The powder should completely dissolve, yielding a clear, colorless to very faintly yellow solution.[4][12] The presence of significant particulate matter or turbidity may indicate impurities.
Logical Relationship Diagram
Caption: Logical workflow for maintaining ethylenediamine dihydrochloride stability.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Ethylenediamine dihydrochloride | 333-18-6 [chemicalbook.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Ethylenediamine dihydrochloride [chembk.com]
- 7. 333-18-6 CAS MSDS (Ethylenediamine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-1-Naphthylethylenediamine dihydrochloride | C12H16Cl2N2 | CID 15106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Ethylenediamine 98 333-18-6 [sigmaaldrich.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Ethylenediamine Hydrochloride Incompatibilities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the chemical incompatibilities of ethylenediamine (B42938) hydrochloride. Below you will find troubleshooting guides and frequently asked questions to ensure the safe and effective handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ethylenediamine hydrochloride and why is understanding its incompatibilities crucial?
A1: this compound is the salt formed from the reaction of ethylenediamine with hydrochloric acid.[1] It is a versatile chemical used in various applications, including as a precursor in organic synthesis and in the formulation of pharmaceuticals.[2] Understanding its incompatibilities is critical to prevent hazardous situations such as violent reactions, the release of toxic gases, and corrosion of equipment.
Q2: What are the primary categories of chemicals incompatible with this compound?
A2: The primary categories of chemicals incompatible with this compound include strong oxidizing agents, strong acids, certain metals, and some organic compounds. It is also sensitive to moisture and high temperatures.
Q3: How should I store this compound to avoid degradation and incompatible reactions?
A3: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture, as it is hygroscopic. Keep it away from incompatible substances, direct sunlight, and heat sources.
Q4: What are the signs of an incompatible reaction when using this compound?
A4: Signs of an incompatible reaction can include a rapid increase in temperature (exothermic reaction), gas evolution (fizzing or bubbling), color change, formation of a precipitate, or even a violent reaction or explosion in severe cases.
Troubleshooting Guides
Issue 1: Unexpected Exothermic Reaction
Q: I mixed this compound with another reagent and the mixture became unexpectedly hot. What should I do?
A: An unexpected exothermic reaction is a sign of a chemical incompatibility.
-
Immediate Action: If it is safe to do so, move the reaction vessel to a fume hood and ensure proper ventilation. If the reaction is vigorous, evacuate the immediate area and follow your laboratory's emergency procedures.
-
Identify the Reactant: Determine the chemical that was mixed with the this compound. It is likely a strong acid, a strong oxidizing agent, or a reactive organic compound.
-
Consult Incompatibility Data: Refer to the data table below and the Safety Data Sheet (SDS) for the specific reactant to confirm the incompatibility.
-
Future Prevention: Always conduct a small-scale test in a controlled environment when mixing this compound with a new reagent, especially if its compatibility is not well-documented.
Issue 2: Formation of an Unexpected Precipitate
Q: I dissolved this compound in a solvent and an unexpected precipitate formed after adding another solution. What could be the cause?
A: The formation of a precipitate can occur for several reasons.
-
Check Solubility: Ensure that the this compound and all other reactants are soluble in the chosen solvent at the concentrations used. Changes in temperature can also affect solubility.
-
Incompatible Reaction: The precipitate may be the product of an incompatible reaction. For example, reacting this compound with a strong base can neutralize the hydrochloride, leading to the precipitation of the free base, ethylenediamine, or a salt.[3]
-
Contamination: The precipitate could be the result of a contaminant in one of the reagents or the solvent.
-
Troubleshooting Steps:
-
Attempt to isolate and identify the precipitate using analytical techniques such as FTIR or NMR spectroscopy.
-
Review the intended reaction to ensure that the formation of a salt or other insoluble product is not an expected outcome.
-
Consider running a blank experiment with just the solvents and other reagents (excluding the this compound) to rule out other sources of precipitation.
-
Caption: Troubleshooting workflow for an unexpected precipitate.
Summary of Incompatibilities
The following table summarizes known incompatibilities of this compound with other chemicals. Note that the reactivity can be influenced by factors such as temperature, concentration, and the presence of other substances.
| Incompatible Chemical Class | Specific Examples | Observed Effects & Hazards | Quantitative Data |
| Strong Oxidizing Agents | Perchlorates (e.g., Silver Perchlorate), Potassium Permanganate, Nitrates | Can form explosive mixtures or react violently, leading to fire or explosion.[4] | The thermal decomposition of ethylenediamine diperchlorate begins at temperatures below 250°C.[5] |
| Strong Acids | Nitric Acid, Sulfuric Acid, Concentrated Hydrochloric Acid | Vigorous and highly exothermic reactions can occur, leading to boiling and splattering of corrosive materials.[6] | The reaction of ethylenediamine with sulfuric acid is highly exothermic and requires careful cooling to control the temperature.[7] |
| Reactive Organic Compounds | Acetic Anhydride (B1165640), Vinyl Acetate, Acrolein | Can cause temperature and pressure increases in closed containers.[2] | The reaction of ethylenediamine with acetic anhydride is a key step in the synthesis of tetraacetylethylenediamine (B84025) (TAED) and is conducted at elevated temperatures (140-150°C).[8] |
| Metals | Aluminum, Zinc, Copper and its alloys | Can cause corrosion, leading to the formation of flammable hydrogen gas and degradation of equipment.[2] | Ethylenediamine can act as a corrosion inhibitor for aluminum under certain conditions.[9] |
| Other | Sodium Hypochlorite (B82951) | Causes a rapid and dramatic loss of available chlorine, rendering the sodium hypochlorite ineffective as a disinfectant. The reaction is exothermic.[10][11] | Mixing a 1% sodium hypochlorite solution with EDTA (a related compound) in a 1:1 ratio can lead to a near-total loss of available chlorine.[11][12] |
Detailed Experimental Protocols
Protocol 1: Assessing Thermal Stability with an Oxidizing Agent using Differential Scanning Calorimetry (DSC)
This protocol provides a general method for evaluating the thermal hazards of mixing this compound with an oxidizing agent.
Objective: To determine the onset temperature of an exothermic reaction and the energy released.
Materials:
-
This compound
-
Oxidizing agent of interest (e.g., potassium permanganate)
-
Differential Scanning Calorimeter (DSC) with appropriate crucibles (e.g., high-pressure gold-plated stainless steel)
-
Mortar and pestle
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Carefully grind the this compound and the oxidizing agent separately into fine powders using a clean mortar and pestle.
-
Prepare a series of mixtures with varying ratios of this compound to the oxidizing agent (e.g., 1:1, 1:2, 2:1 by mass).
-
Accurately weigh 1-3 mg of the mixture into a DSC crucible.
-
Hermetically seal the crucible to contain any evolved gases.
-
-
DSC Analysis:
-
Place the sealed sample crucible and a reference crucible (usually empty) into the DSC instrument.
-
Set the temperature program to ramp from ambient temperature to a temperature well above the expected decomposition temperature (e.g., 30°C to 400°C) at a constant heating rate (e.g., 10°C/min).
-
Run the DSC analysis under an inert atmosphere (e.g., nitrogen).
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify any exothermic events (peaks).
-
Determine the onset temperature of the exotherm, which indicates the start of the decomposition or reaction.
-
Integrate the area under the exothermic peak to calculate the heat of reaction (ΔH) in J/g.
-
Caption: Workflow for assessing thermal incompatibility using DSC.
Protocol 2: Evaluating Corrosion of Aluminum by this compound Solution
This protocol is based on standard immersion corrosion testing methods.
Objective: To determine the corrosion rate of aluminum in an aqueous solution of this compound.
Materials:
-
Aluminum coupons of a known alloy and surface area
-
This compound solution of a specific concentration
-
Analytical balance
-
Beakers or other suitable immersion vessels
-
Abrasive paper for cleaning coupons
-
Acetone (B3395972) or other suitable degreasing solvent
-
Drying oven
Procedure:
-
Coupon Preparation:
-
Clean the aluminum coupons by abrading the surface with fine-grit abrasive paper.
-
Degrease the coupons by rinsing with acetone and allow them to air dry.
-
Accurately weigh each coupon to the nearest 0.1 mg.
-
-
Immersion Test:
-
Place each coupon in a separate beaker containing the this compound solution, ensuring the coupon is fully submerged.
-
Cover the beakers to prevent evaporation.
-
Maintain the test at a constant temperature for a specified duration (e.g., 24, 48, or 96 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the coupons from the solution.
-
Gently clean the coupons to remove any corrosion products, following a standard procedure such as ASTM G1-03.[13]
-
Rinse the coupons with deionized water and then with acetone.
-
Dry the coupons in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.
-
Accurately reweigh each coupon.
-
-
Corrosion Rate Calculation:
-
Calculate the mass loss for each coupon.
-
Calculate the corrosion rate using the following formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where: K = a constant (8.76 × 10^4 for mm/year) W = mass loss in grams A = surface area of the coupon in cm^2 T = immersion time in hours D = density of the aluminum alloy in g/cm^3
-
Material Compatibility Decision Guide
Caption: Decision tree for assessing material compatibility.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 3. Ethylenediamine and diethylenetriamine reactions with copper (II)-triglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. scielo.br [scielo.br]
- 7. Copper(ii) complexes with terpene derivatives of ethylenediamine: synthesis, and antibacterial, antifungal and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Complex of Zinc (II) Dichloroethylenediamine: Synthesis, Characterization, In-silico, and In-vitro Evaluation against Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. Influence of ethylenediaminetetraacetic acid on the active chlorine content of sodium hypochlorite solutions when mixed in various proportions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interactions of ethylenediamine tetraacetic acid with sodium hypochlorite in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tft-pneumatic.com [tft-pneumatic.com]
Technical Support Center: Managing the Hygroscopic Nature of Ethylenediamine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of ethylenediamine (B42938) dihydrochloride (B599025). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What does it mean that ethylenediamine dihydrochloride is hygroscopic?
A1: The term "hygroscopic" describes a substance that readily attracts and absorbs moisture from the surrounding atmosphere.[1] Ethylenediamine dihydrochloride, a white to off-white crystalline solid, has a strong affinity for water and will become damp and form clumps if exposed to humid air.[1] This can impact its physical and chemical properties.
Q2: Why is the hygroscopic nature of ethylenediamine dihydrochloride a concern for my experiments?
A2: Absorbed moisture can lead to several experimental issues, including:
-
Inaccurate Weighing: The measured weight of the substance will be higher than the actual amount of ethylenediamine dihydrochloride, leading to errors in concentration calculations.
-
Altered Chemical Properties: The presence of water can affect reaction kinetics, yields, and potentially lead to unwanted side reactions.
-
Physical Handling Difficulties: The solid may become clumpy or sticky, making it difficult to handle and transfer accurately.
-
Degradation: For some compounds, absorbed water can promote degradation over time.
Q3: How should I properly store ethylenediamine dihydrochloride to minimize moisture absorption?
A3: To maintain its integrity, ethylenediamine dihydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For enhanced protection, consider storing the container inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride).
Q4: What are the immediate signs that my ethylenediamine dihydrochloride has absorbed moisture?
A4: Visual signs of moisture absorption include a change in the physical appearance of the solid from a free-flowing powder to clumps or a paste-like consistency. In severe cases of moisture absorption, a process known as deliquescence can occur, where the solid dissolves in the absorbed water to form a liquid solution.
Q5: Can I dry ethylenediamine dihydrochloride if it has been exposed to moisture?
A5: Yes, it is possible to dry ethylenediamine dihydrochloride that has absorbed moisture. A common laboratory practice is to dry the solid under a vacuum at a slightly elevated temperature. However, it is crucial to ensure the temperature is not too high to cause decomposition. Always consult the material's technical data sheet for specific recommendations.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving ethylenediamine dihydrochloride.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or kinetics. | The hygroscopic nature of ethylenediamine dihydrochloride is leading to inaccurate weighing and, consequently, incorrect molar ratios of reactants. | 1. Dry the ethylenediamine dihydrochloride in a vacuum oven before use.2. Weigh the reagent quickly in a low-humidity environment (e.g., a glove box).3. Store the reagent in a desiccator between uses.4. Perform a moisture content analysis (e.g., Karl Fischer titration) to determine the exact water content and adjust the mass accordingly. |
| The solid has formed hard clumps and is difficult to handle. | The reagent has absorbed a significant amount of moisture from the atmosphere due to improper storage or prolonged exposure to air. | 1. Carefully break up the clumps with a clean, dry spatula inside a low-humidity environment.2. For future use, ensure the container is always tightly sealed and stored in a desiccator.3. Consider aliquoting the reagent into smaller, single-use containers upon receipt to minimize exposure of the entire stock. |
| Difficulty in achieving a clear solution when dissolving the reagent. | While ethylenediamine dihydrochloride is highly soluble in water, absorbed moisture can sometimes affect the dissolution process or the final appearance of the solution. | 1. Use a fresh, unopened container of the reagent if possible.2. Ensure the solvent is of high purity.3. If the solution remains hazy, it may be due to insoluble impurities. Filtration through a suitable membrane filter may be necessary. |
| Formation of an oily sludge or failure of the hydrochloride salt to precipitate during synthesis. | This can occur if the amine starting material is not fully protonated or if excess moisture interferes with the crystallization process. This is a common issue with amine hydrochloride salts. | 1. Ensure the use of anhydrous solvents during the reaction and workup.2. Consider using a solution of HCl in an organic solvent (e.g., dioxane, isopropanol) instead of aqueous HCl for the salt formation.3. If an oily product forms, try triturating with a non-polar solvent like ether or hexane (B92381) to induce crystallization. |
| The pH of the reaction mixture is not as expected. | Ethylenediamine dihydrochloride is the salt of a weak base and a strong acid and will produce a slightly acidic solution. Absorbed water can dilute the reagent, affecting the final pH. | 1. Measure the pH of the solution after dissolving the reagent and adjust as necessary with a non-interfering acid or base.2. Use freshly dried ethylenediamine dihydrochloride for applications where pH is critical. |
Data Presentation
Moisture Sorption Isotherm of Ethylenediamine Dihydrochloride
Disclaimer: Specific experimental data for the moisture sorption isotherm of ethylenediamine dihydrochloride is not publicly available. The following table is a representative example based on the typical behavior of hygroscopic amine hydrochloride salts and should be used for illustrative purposes only. For accurate data, experimental determination via Dynamic Vapor Sorption (DVS) is required.
| Relative Humidity (%) | Temperature (°C) | % Weight Gain (Moisture) - Example |
| 10 | 25 | 0.1 |
| 20 | 25 | 0.3 |
| 30 | 25 | 0.6 |
| 40 | 25 | 1.2 |
| 50 | 25 | 2.5 |
| 60 | 25 | 4.8 |
| 70 | 25 | 8.9 |
| 80 | 25 | 15.2 |
| 90 | 25 | 25.1 |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Volumetric Karl Fischer Titration
This protocol outlines the steps for determining the water content in a sample of ethylenediamine dihydrochloride.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (CombiTitrant 5 or similar)
-
Anhydrous Methanol (B129727)
-
Salicylic (B10762653) acid or Benzoic acid (for pH buffering)
-
Airtight sample vials
-
Syringe and needle
-
Analytical balance
Procedure:
-
Preparation of the Titration Vessel:
-
Add a suitable volume of anhydrous methanol to the titration vessel.
-
Add a buffering agent such as salicylic acid or benzoic acid to the methanol. This is crucial as ethylenediamine is a strong base, and the Karl Fischer reaction is pH-sensitive (optimal range pH 5.5-8). The acidic buffer will prevent a pH shift into the alkaline range which can cause side reactions and inaccurate results.
-
Titrate the solvent to a dry endpoint with the Karl Fischer reagent to eliminate any residual moisture.
-
-
Sample Preparation:
-
Due to the hygroscopic nature of ethylenediamine dihydrochloride, handle the sample quickly in a low-humidity environment (e.g., a glove box or under a nitrogen blanket) to prevent absorption of atmospheric moisture.
-
Accurately weigh approximately 100-200 mg of the ethylenediamine dihydrochloride sample into a dry, tared vial.
-
-
Titration:
-
Quickly introduce the weighed sample into the conditioned titration vessel.
-
Seal the vessel immediately to prevent the ingress of atmospheric moisture.
-
Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is reached, which is detected electrochemically.
-
-
Calculation:
-
The instrument's software will automatically calculate the percentage of water in the sample based on the volume of titrant consumed and the titer of the reagent.
-
The water content (in %) is calculated as follows: % H₂O = (Volume of KF reagent consumed (mL) × Titer (mg H₂O/mL)) / (Sample weight (mg)) × 100
-
Mandatory Visualizations
Caption: Troubleshooting workflow for issues related to the hygroscopic nature of ethylenediamine dihydrochloride.
References
Technical Support Center: Ethylenediamine Condensation Reactions
Welcome to the technical support center for ethylenediamine (B42938) condensation method reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you resolve experimental challenges.
Question 1: I am experiencing very low yields in my Schiff base condensation reaction. What are the common causes and how can I improve it?
Answer: Low yields in Schiff base synthesis involving ethylenediamine are a frequent issue. The problem can often be traced back to several key factors related to reactants, reaction conditions, and equilibrium.
-
Purity of Reactants: Ethylenediamine is highly hygroscopic and readily absorbs atmospheric water and carbon dioxide.[1][2] Water can inhibit the reaction and lead to the formation of a stable azeotrope with ethylenediamine (boiling at 118.5 °C with 15% water), making its removal difficult.[1][3] Impurities in the carbonyl compound (aldehyde or ketone) can also lead to side reactions.
-
Solution: Always use freshly purified or anhydrous ethylenediamine. If the purity is uncertain, it should be dried over NaOH or KOH, followed by distillation from sodium metal under an inert atmosphere (e.g., nitrogen).[1][2] Ensure the carbonyl compounds and solvents are of high purity and anhydrous.
-
-
Reaction Equilibrium: The condensation reaction to form an imine (Schiff base) is a reversible process.[4][5] The presence of water, a byproduct of the reaction, can shift the equilibrium back toward the starting materials.
-
Solution: To drive the reaction forward, water must be removed as it is formed. This can be achieved by:
-
Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water.
-
Adding a dehydrating agent to the reaction mixture, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves.
-
-
-
Reaction Conditions: Sub-optimal temperature, pH, or reaction time can significantly impact yield.
-
Solution: The reaction is often acid-catalyzed, with an optimal pH typically around 4-5.[5] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step.[5] For many simple Schiff base syntheses, refluxing for 2-3 hours is sufficient.[6] Optimization of temperature and reaction time for your specific substrates is recommended.
-
-
Steric Hindrance: Bulky substituents on either the ethylenediamine or the carbonyl compound can sterically hinder the reaction, slowing it down or preventing it from going to completion.
-
Solution: In cases of significant steric hindrance, longer reaction times, higher temperatures, or the use of a more effective catalyst may be necessary.
-
Question 2: My reaction is producing a mixture of products, including a significant amount of an insoluble polymer-like substance. What is happening?
Answer: The formation of multiple products and polymers is a common side effect of the bifunctional nature of ethylenediamine.
-
Side Reactions: Ethylenediamine has two primary amine groups, allowing it to react at both ends. This can lead to the formation of oligomers or polymers if the stoichiometry is not carefully controlled. Other potential side reactions include cyclization to form byproducts like piperazine (B1678402), especially under high temperatures and pressures.[7][8] When using aldehydes with α-hydrogens, self-condensation (an aldol (B89426) reaction) can compete with the desired Schiff base formation.[4][9]
-
Solution:
-
Stoichiometry Control: Use a precise molar ratio of reactants. For a simple N,N'-disubstituted product, a 2:1 molar ratio of the carbonyl compound to ethylenediamine is typically used. Adding the carbonyl compound slowly to the ethylenediamine solution can sometimes minimize polymerization.
-
Temperature Management: Avoid excessively high temperatures which can promote side reactions like cyclization and decomposition.[4][7]
-
Aldol Condensation: When using enolizable aldehydes, consider strategies to minimize self-condensation, such as pre-forming the imine at a lower temperature before heating or using a non-enolizable aldehyde if the experimental design permits.[4]
-
-
Logical Workflow: Troubleshooting Low Yield
Caption: A flowchart for diagnosing and solving low-yield issues.
Question 3: I am having difficulty purifying my final product. How can I effectively remove unreacted starting materials and byproducts?
Answer: Purification can be challenging due to the physical properties of ethylenediamine and potential byproducts.
-
Removing Unreacted Ethylenediamine: Ethylenediamine is a polar, water-soluble liquid. If your product is a solid, you can often wash it with cold water to remove unreacted ethylenediamine.[6] If your product is an oil or soluble in organic solvents, an aqueous wash (e.g., with brine) can be used to extract the unreacted diamine.[10][11]
-
Removing Unreacted Carbonyl: Unreacted aldehydes or ketones can often be removed through recrystallization or column chromatography. The choice of solvent for recrystallization is critical; a common choice is ethanol (B145695) or an ethanol/water mixture.[6]
-
Fractional Distillation: For industrial-scale synthesis of ethylenediamine itself, fractional distillation is a key purification step to separate it from water and other amine byproducts like diethylenetriamine (B155796) (DETA) and piperazine (PIP).[7][12] While less common for lab-scale Schiff base purification, it can be effective if the product is a thermally stable liquid with a distinct boiling point.
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism for an ethylenediamine condensation reaction with an aldehyde? A: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic amine group of ethylenediamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by an acid-catalyzed dehydration (elimination of water) to form the C=N double bond of the imine. Since ethylenediamine has two amine groups, this process occurs at both ends to form the final di-imine product.[5][13]
Q2: Can I use ketones instead of aldehydes for this reaction? A: Yes, ketones can be used, but they are generally less reactive electrophiles than aldehydes.[9][14] Reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, or a more effective catalyst to achieve good yields.[9]
Q3: Why is my isolated product a different color than expected? A: Schiff bases, particularly those derived from aromatic aldehydes, are often colored due to the extended conjugation in the molecule.[15] The color can vary from pale yellow to deep orange or red. An unexpected color, however, could indicate the presence of impurities or degradation products. Characterization via NMR, IR, and mass spectrometry is recommended to confirm the structure and purity.
Q4: How should I store ethylenediamine? A: Ethylenediamine should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container to prevent reaction with atmospheric CO₂ and water.[1][2] It is also corrosive and should be handled with appropriate personal protective equipment.[12]
Data & Reaction Parameters
The optimal conditions for ethylenediamine condensations are highly dependent on the specific substrates used. Below are tables summarizing typical conditions for Schiff base synthesis and optimized conditions for the industrial synthesis of ethylenediamine as a reference for process optimization.
Table 1: Typical Conditions for Lab-Scale Schiff Base Synthesis
| Parameter | Value / Condition | Purpose / Comment | Reference |
| Carbonyl:EDA Molar Ratio | 2:1 | To form the N,N'-disubstituted di-imine product. | [16] |
| Solvent | Ethanol, Methanol, Toluene, Water | Ethanol is common for recrystallization. Toluene allows for azeotropic water removal. Water can be a "green" solvent option. | [16],[6] |
| Temperature | Room Temperature to Reflux (~70-110 °C) | Higher temperatures drive the reaction by removing water but can increase side products. | [6] |
| Catalyst | None, or catalytic Glacial Acetic Acid | Mild acid catalysis (pH ~4-5) is often optimal for the dehydration step. | [17],[5] |
| Reaction Time | 1 - 8 hours | Highly substrate-dependent. Monitor by TLC. | [17] |
| Typical Yield | 75 - 95% | Yields can be high under optimized conditions with pure starting materials. | [6],[17] |
Table 2: Optimized Catalytic Conditions for Industrial Ethylenediamine (EDA) Synthesis
| Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity / Yield (%) | Reference |
| Ethylene Glycol (EG) + NH₃ | Cu-MOR | 340 | - | - | 9.6% (Yield) | [7],[8] |
| EG + NH₃ | Cu/Ni/Ti/Zr/Sn/Co/Mn/ZSM-5 | 250 | 14 | 93% (EG Conv.) | 87% (EDA Selectivity) | [7] |
| EG + NH₃ | Co–Cu/γ-Al₂O₃ | 200 | 4 | 54.4% (EG Conv.) | 24.7% (EDA Yield) | [7] |
| Monoethanolamine (MEA) + NH₃ | Alkali-Treated H-MOR | 280 | 4 | 52.8% (MEA Conv.) | 93.6% (EDA Selectivity) | [18] |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from an Aromatic Aldehyde and Ethylenediamine
This protocol describes a general method for synthesizing an N,N'-bis(benzylidene)ethane-1,2-diamine derivative.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (20 mmol) in 30 mL of ethanol.
-
Addition of Ethylenediamine: To this solution, add purified ethylenediamine (10 mmol, ~0.60 g) dropwise while stirring. A 2:1 molar ratio of aldehyde to diamine is used.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-4 hours).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid Schiff base product should precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals several times with cold ethanol or water to remove unreacted starting materials and the catalyst.[6][19]
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, NMR). The formation of the imine is confirmed by a characteristic C=N stretch in the IR spectrum (around 1620-1650 cm⁻¹).[19]
Protocol 2: Purification of Commercial Ethylenediamine
This protocol is essential for obtaining high-purity, anhydrous ethylenediamine, which is critical for successful condensation reactions.[1][2]
-
Initial Drying: To 500 mL of commercial ethylenediamine (which may contain up to 30% water), add 300 g of solid sodium hydroxide (B78521) (NaOH) pellets. Heat the mixture on a water bath for 10 hours. Above 60°C, the mixture may separate into two layers.
-
Decantation: Carefully decant the upper ethylenediamine layer from the aqueous NaOH layer.
-
Reflux with Sodium: Transfer the decanted ethylenediamine to a dry distillation flask. Add 20 g of sodium metal shavings. Caution: Handle sodium metal with extreme care. The reaction is exothermic and produces flammable hydrogen gas.
-
Distillation: Fit the flask with a distillation apparatus and reflux the ethylenediamine over the molten sodium for 2 hours under a dry nitrogen atmosphere.
-
Final Distillation: After refluxing, distill the purified ethylenediamine, collecting the fraction that boils at 116-117 °C at atmospheric pressure.
-
Storage: Store the freshly distilled, anhydrous ethylenediamine over molecular sieves in a tightly sealed bottle under a nitrogen atmosphere to prevent re-absorption of water and CO₂.[1]
Reaction Pathway: Schiff Base Formation and Potential Side Reactions
Caption: The desired reaction pathway and common competing side reactions.
References
- 1. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. SA516371832B1 - Method for the distillative purification of ethylenediamine (eda) - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijraset.com [ijraset.com]
- 7. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 13. Reactions of Aldehydes and Ketones with Amines-Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. mocedes.org [mocedes.org]
- 16. journalajacr.com [journalajacr.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions with Ethylenediamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving ethylenediamine (B42938) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of ethylenediamine hydrochloride in chemical synthesis?
This compound serves as a versatile reagent in various chemical transformations. Its primary applications include:
-
Precursor in Synthesis: It is a fundamental building block for synthesizing more complex molecules, including pharmaceuticals, polymers, and other nitrogen-containing compounds. Its bifunctional nature, with two amine groups, allows for the construction of heterocyclic structures.[1]
-
Buffering Agent: In aqueous solutions, it can act as a buffering agent to maintain a stable pH, which is critical in many biological and chemical systems.[1]
-
Coordination Chemistry: As the dihydrochloride (B599025) salt of ethylenediamine, it can be used to introduce the ethylenediamine ligand in coordination chemistry. Ethylenediamine is a bidentate ligand, forming stable complexes with various metal ions, which is valuable in catalysis and for the stabilization of metal ions.[1]
-
pH Adjustment: It can be used to adjust the pH of a reaction mixture.[1]
Q2: What are the key safety precautions to consider when working with this compound?
This compound is a hazardous substance that requires careful handling. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.[2]
-
Avoid Contact: Prevent contact with skin and eyes, as it can cause irritation.[2][3]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a suitable respirator.[3]
-
Ingestion: Avoid ingestion, as it can cause gastrointestinal issues.[3]
-
Allergic Reactions: Be aware that some individuals may have allergic reactions to ethylenediamine compounds.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in chemical reactions.
Issue 1: Low Reaction Yield or Incomplete Conversion
Q3: My reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Several factors can contribute to low yields in reactions involving this compound. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
-
Solubility Issues: this compound is a salt and may have limited solubility in common organic solvents.[5]
-
Solution:
-
Use a co-solvent system (e.g., water, methanol, or ethanol) to aid dissolution.
-
Consider in-situ generation of the free base by adding a suitable base to a suspension of the hydrochloride salt.
-
-
-
Incorrect pH: The reaction pH is critical. The amine groups of ethylenediamine need to be sufficiently nucleophilic to react. As a dihydrochloride salt, both amine groups are protonated.
-
Solution:
-
Add a stoichiometric amount of a base (e.g., triethylamine, sodium carbonate, or sodium hydroxide) to neutralize the hydrochloride and free the amine. Careful control of the amount of base is crucial to avoid side reactions.
-
-
-
Reagent Quality and Stoichiometry: Impurities in the starting materials or incorrect stoichiometry can lead to low yields.
-
Solution:
-
Ensure the purity of this compound and other reactants.
-
Carefully verify the molar equivalents of all reagents.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution:
-
Systematically vary the reaction temperature to find the optimum.
-
Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.
-
-
Issue 2: Formation of Side Products and Impurities
Q4: I am observing significant side product formation in my reaction. What are the common side reactions with this compound and how can I minimize them?
The bifunctional nature of ethylenediamine can lead to several side reactions.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Over-alkylation/ Multiple Substitution | Both amine groups react with the electrophile, leading to di-substituted products or polymers. | - Use a large excess of this compound relative to the electrophile.- Employ a protecting group strategy to selectively react one amine group.[6]- Control the stoichiometry of the added base carefully. |
| Cyclization | Intramolecular reactions can lead to the formation of cyclic byproducts, such as piperazines.[7] | - Optimize reaction conditions (temperature, concentration) to favor the desired intermolecular reaction.- Use a dilute solution to minimize intermolecular side reactions. |
| Side reactions with the catalyst | Ethylenediamine can act as a ligand and poison certain metal catalysts.[2][8] | - Choose a catalyst that is less susceptible to poisoning by amines.- Increase the catalyst loading, though this is not always ideal.- Protect the amine groups before the catalytic step. |
Issue 3: Catalyst Deactivation
Q5: My catalyst (e.g., Palladium on Carbon) seems to be inactive in the presence of this compound. What could be the cause and how can I address this?
Catalyst deactivation is a common issue when working with amines, including ethylenediamine.
Logical Flow for Diagnosing Catalyst Deactivation
Caption: Diagnosing catalyst deactivation.
-
Cause: Diamines like ethylenediamine are known to be strong chelating ligands for many transition metals, including palladium. The ethylenediamine can bind strongly to the active sites of the catalyst, forming a stable, inactive complex and preventing it from participating in the catalytic cycle.[2][8]
-
Solutions:
-
Increase Catalyst Loading: While not always economical, increasing the amount of catalyst can sometimes compensate for the poisoning effect.[8]
-
Use a Different Catalyst: Research and select a catalyst that is known to be more tolerant to amine-containing substrates.
-
Protecting Group Strategy: Temporarily protect the amine groups of ethylenediamine before the catalytic step. The protecting groups can be removed in a subsequent step.[6][8]
-
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using this compound
This protocol outlines a general procedure for the reductive amination of a carbonyl compound with this compound.
Reductive Amination Workflow
Caption: General workflow for reductive amination.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃))
-
Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))[9]
-
Aqueous solutions for workup (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (2.0-2.2 eq) at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the neutralization and formation of the free ethylenediamine.
-
Add the carbonyl compound (0.8-1.0 eq, depending on whether mono- or di-substitution is desired and other optimization parameters) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.
-
Slowly add the reducing agent (1.2-1.5 eq) to the reaction mixture. The addition may be exothermic, so cooling might be necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization as needed.
Note: This is a general protocol and may require optimization for specific substrates and desired products.
Data Presentation
Table 1: Solubility of Ethylenediamine and its Dihydrochloride Salt
| Compound | Water | Ethanol | Acetone | Toluene |
| Ethylenediamine | Miscible[10] | Soluble[10] | Soluble | Slightly Soluble |
| Ethylenediamine Dihydrochloride | Highly Soluble[5] | Soluble | Sparingly Soluble[11] | Insoluble[11] |
Table 2: Typical Reaction Parameters for Reductive Amination
| Parameter | Typical Range | Notes |
| Temperature | 0 °C to reflux | Substrate dependent; higher temperatures may be needed for less reactive substrates but can also lead to side reactions. |
| pH | 5-7 | Optimal for imine formation. Can be adjusted with a mild acid (e.g., acetic acid) if starting from the free base. When starting with the dihydrochloride, the added base will determine the final pH. |
| Solvent | DCM, THF, MeOH, EtOH | Choice of solvent can affect solubility of reagents and reaction rate. Protic solvents like MeOH can participate in the reaction. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | NaBH(OAc)₃ is often preferred for its mildness and selectivity. NaBH₃CN is effective at slightly acidic pH.[9] |
| Reaction Time | 1 to 24 hours | Monitor by TLC or LC-MS to determine completion. |
References
- 1. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 2. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]
- 3. What are the side effects of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. parchem.com [parchem.com]
Technical Support Center: Ethylenediamine Hydrochloride Waste Disposal
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe disposal of ethylenediamine (B42938) hydrochloride waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with ethylenediamine hydrochloride waste?
A1: this compound is harmful if swallowed, causes skin and eye irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1] It is crucial to handle this chemical and its waste with appropriate personal protective equipment (PPE).
Q2: Can I dispose of this compound waste down the drain?
A2: No, direct disposal of this compound waste down the drain is prohibited.[2] The compound can be harmful to aquatic life.[2] All waste solutions must be collected and treated as hazardous waste.[3]
Q3: What is the general procedure for disposing of solid this compound waste?
A3: Solid waste should be placed in a designated, chemically resistant, and clearly labeled hazardous waste container.[3] The container must be kept closed and stored in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3] Disposal should be handled by a licensed hazardous waste disposal company.
Q4: Is it permissible to neutralize this compound waste before disposal?
A4: Yes, neutralization is a recommended procedure for corrosive wastes. For wastes that are hazardous solely due to their corrosive nature, neutralization to a pH between 5.5 and 9.5 can render them non-hazardous for drain disposal, provided they do not contain other regulated substances.[4] However, always consult your institution's environmental health and safety (EHS) department for specific guidance.
Q5: What personal protective equipment (PPE) should I wear when handling this compound waste?
A5: When handling this waste, you must wear safety goggles, chemical-resistant gloves, and a lab coat.[3] All handling, including neutralization, should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Violent reaction or excessive heat during neutralization. | The neutralizing agent was added too quickly, or the waste solution is too concentrated. | Immediately stop adding the neutralizing agent. Allow the solution to cool. Proceed by adding the neutralizing agent much more slowly, drop by drop, while continuously stirring and cooling the container in an ice bath.[4] |
| The pH of the waste solution does not change significantly upon adding a neutralizer. | The waste may contain other buffering agents, or the concentration of the neutralizing agent is too low. | Use a higher concentration of the neutralizing agent. If the pH still does not change, the waste may have a complex composition. Cease neutralization and consult your EHS department for guidance on disposal. |
| A precipitate forms during neutralization. | A salt is forming from the neutralization reaction (e.g., sodium chloride if using sodium hydroxide). | This is a normal part of the neutralization process. Continue with the procedure. The resulting salt solution can typically be disposed of down the drain after pH confirmation, provided no other hazardous materials are present. |
Experimental Protocols
Protocol: Neutralization of Aqueous this compound Waste
This protocol outlines the steps for neutralizing aqueous solutions of this compound waste in a laboratory setting. This procedure should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
Aqueous this compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least twice the volume of the waste)
-
Ice bath
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
Procedure:
-
Preparation:
-
Neutralization:
-
Slowly add the 1 M NaOH solution dropwise to the stirring waste solution.
-
Monitor the pH of the solution frequently using a pH meter or pH strips.
-
Continue adding NaOH until the pH of the solution is stable within the neutral range of 6.0 to 8.0.
-
-
Disposal:
-
Once the pH is confirmed to be in the neutral range and the solution is at room temperature, it can be disposed of down the sanitary sewer, followed by flushing with a large volume of water (at least 20 parts water).[4]
-
This is only permissible if the original waste did not contain any other hazardous materials (e.g., heavy metals, regulated organic solvents). If other hazardous materials are present, the neutralized solution must still be collected as hazardous waste.[4]
-
-
Decontamination:
-
Thoroughly rinse all glassware and equipment used in the neutralization process with water.
-
Visualizations
Caption: Workflow for this compound Waste Disposal.
Caption: Logical flow for the neutralization of aqueous waste.
References
Ethylenediamine Dihydrochloride Exposure: First Aid and Emergency Procedures
This guide provides essential first aid information for researchers, scientists, and drug development professionals who may encounter ethylenediamine (B42938) dihydrochloride (B599025) during their experiments. The following question-and-answer format directly addresses potential exposure scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards and symptoms associated with ethylenediamine dihydrochloride exposure?
Ethylenediamine dihydrochloride is a hazardous substance that can cause significant irritation and allergic reactions.[1][2] Key hazards include:
-
Skin Irritation: Causes skin irritation and may lead to an allergic skin reaction.[1][2]
-
Serious Eye Irritation: Contact with eyes can cause serious irritation.[1][2]
-
Respiratory Issues: Inhalation may cause allergy or asthma symptoms, breathing difficulties, and respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion of the substance is harmful.[1][3]
Symptoms can range from redness and pain upon contact to coughing, shortness of breath, and digestive tract irritation.[4][5]
Q2: What are the immediate first aid measures for skin contact with ethylenediamine dihydrochloride?
If skin contact occurs, follow these steps immediately:
-
Remove all contaminated clothing and shoes as quickly as possible.[4][5][6]
-
Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][4][5][7] Be thorough, cleaning all folds and crevices of the skin.[7]
-
Seek medical attention if skin irritation or a rash develops or persists.[4][6]
-
Contaminated clothing should be washed thoroughly before reuse.[1][4]
Q3: What should I do if I get ethylenediamine dihydrochloride in my eyes?
Eye exposure requires immediate and thorough rinsing:
-
Immediately flush the eyes with large amounts of lukewarm water for at least 15-20 minutes.[4][8][9]
-
While rinsing, occasionally lift the upper and lower eyelids to ensure water reaches all parts of the eye.[4][9]
-
If contact lenses are present, remove them if it is easy to do so, and continue rinsing.[1][2][6]
-
Do not use an eye ointment.[7]
-
Seek immediate medical attention from an ophthalmologist after rinsing.[1][4][6]
Q4: What is the proper first aid response to inhaling ethylenediamine dihydrochloride dust?
If you inhale ethylenediamine dihydrochloride dust:
-
Move the exposed person to fresh air immediately.[2][4][5][9]
-
Allow the victim to rest in a position that is comfortable for breathing.[1][8]
-
If the person is not breathing, begin artificial respiration.[2][4] If breathing is difficult, trained personnel may administer oxygen.[4][8]
-
Seek immediate medical attention, especially if respiratory symptoms such as coughing, shortness of breath, or asthma-like reactions occur.[1][2][5]
Q5: What steps should be taken if ethylenediamine dihydrochloride is accidentally ingested?
Ingestion is a serious medical emergency:
-
If the person is conscious and alert, rinse their mouth thoroughly with water.[1][4]
-
Have the person drink 2-4 cupfuls of water or milk.[4]
-
Never give anything by mouth to an unconscious person.[2][4]
-
Seek immediate medical attention. Call a poison control center or doctor.[10]
Data Presentation: First Aid Summary
The following table summarizes the recommended actions and durations for different types of exposure.
| Exposure Route | Immediate Action | Decontamination / Flushing Time | When to Seek Medical Attention |
| Skin Contact | Remove contaminated clothing. Wash with soap and water.[2][4][7] | At least 15 minutes.[4][5] | If irritation or rash persists.[4][6] |
| Eye Contact | Flush with lukewarm water, removing contact lenses if possible.[1][2][4] | At least 15-20 minutes.[4][8] | Immediately.[1][4] |
| Inhalation | Move to fresh air. Provide respiratory support if needed.[2][4] | N/A | Immediately, especially if breathing is difficult.[2][4] |
| Ingestion | Rinse mouth. Give water or milk. Do not induce vomiting .[1][4] | N/A | Immediately.[2][4] |
Experimental Protocols: Detailed First Aid Methodologies
For the purpose of this guide, "experimental protocols" are interpreted as detailed step-by-step first aid procedures. Always ensure an eyewash station and safety shower are readily accessible when working with this chemical.[4]
Protocol for Managing Accidental Exposure:
-
Scene Safety: Before assisting a colleague, ensure the area is safe. If there is a large spill or significant airborne dust, evacuate the area and follow emergency procedures.[1] Emergency personnel should wear appropriate personal protective equipment (PPE).[5]
-
Initiate First Aid: Based on the route of exposure, begin the appropriate first aid measures as detailed in the FAQs and the summary table.
-
Seek Professional Medical Help: For any exposure, it is crucial to seek professional medical advice. For eye contact, inhalation, and ingestion, this should be done immediately.[2][4] When seeking medical help, provide the Safety Data Sheet (SDS) for ethylenediamine dihydrochloride to the attending physician.[2]
-
Decontamination of Area: Spills should be cleaned up by trained personnel wearing appropriate PPE. Sweep or vacuum the material and place it into a suitable, closed container for disposal.[2][4] Avoid generating dust.[2][4]
Mandatory Visualization: First Aid Workflow
The diagram below illustrates the logical workflow for responding to an ethylenediamine dihydrochloride exposure event.
Caption: First aid decision workflow for different exposure routes.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ETHYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. Page loading... [wap.guidechem.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
Validation & Comparative
A Comparative Guide to Ethylenediamine Hydrochloride and Other Diamines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the development of coordination complexes, Schiff bases, and heterocyclic compounds with therapeutic potential, the choice of the diamine building block is a critical parameter that dictates the stereochemistry, stability, and biological activity of the final product. Ethylenediamine (B42938), a cornerstone of coordination chemistry, is frequently employed as its hydrochloride salt to improve handling and stability. This guide provides an objective comparison of ethylenediamine hydrochloride with other structurally similar diamines—1,2-diaminopropane (B80664), 1,3-diaminopropane (B46017), and 1,4-diaminobutane (B46682) (putrescine)—supported by experimental data to inform synthetic strategies.
Performance in Synthesis: A Quantitative Comparison
The selection of a diamine influences not only the geometry of the resulting metal complexes but also the kinetics and thermodynamics of the synthetic process. The following tables summarize key performance indicators for ethylenediamine and its counterparts in the synthesis of Schiff bases and coordination complexes.
| Diamine | Aldehyde/Ketone | Product | Solvent | Reaction Time | Yield (%) | Reference |
| Ethylenediamine | Salicylaldehyde (B1680747) | N,N'-bis(salicylidene)ethylenediamine | Ethanol (B145695) | 1-4 hours | 90-100% | [1] |
| 1,2-Diaminopropane | 3,5-di-tert-butylsalicylaldehyde | (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine | Ethanol | 4 hours | ~90% | |
| 1,3-Diaminopropane | Salicylaldehyde | N,N'-bis(salicylidene)-1,3-propanediamine | Methanol | 10-30 min | 70-85% | |
| Ethylenediamine | 2,4-dimethoxybenzaldehyde | N,N-bis(2,4-dimethoxybenzilidene) Ethylenediamine | Methanol | Not Specified | 73% | [2] |
Table 1: Comparison of Diamines in Schiff Base Synthesis. This table highlights the reaction conditions and yields for the synthesis of various Schiff base ligands. Ethylenediamine often provides high to quantitative yields in relatively short reaction times. 1,3-Diaminopropane also demonstrates high reactivity, affording good yields in shorter reaction times under mild conditions.
| Metal Ion | Ligand | log K1 | log K2 | log K3 |
| Ethylenediamine (en) | ||||
| Cu(II) | 10.55 | 9.28 | - | |
| Ni(II) | 7.45 | 6.23 | 4.34 | |
| Zn(II) | 5.71 | 4.89 | 2.0 | |
| 1,2-Diaminopropane (pn) | ||||
| Cu(II) | 10.65 | 9.40 | - | |
| Ni(II) | 7.55 | 6.45 | 4.65 | |
| Zn(II) | 5.82 | 5.12 | 2.4 | |
| 1,3-Diaminopropane (tn) | ||||
| Cu(II) | 9.60 | 6.55 | - | |
| Ni(II) | 6.40 | 4.25 | 1.1 | |
| Zn(II) | 4.75 | 3.25 | - |
Table 2: Stepwise Stability Constants (log K) of Divalent Metal Complexes. The stability of the resulting metal complex is a crucial factor. This table demonstrates that for Cu(II), Ni(II), and Zn(II), both ethylenediamine and 1,2-diaminopropane form more stable complexes (higher log K values) than 1,3-diaminopropane.[3] This is attributed to the formation of more thermodynamically favored 5-membered chelate rings with ethylenediamine and 1,2-diaminopropane, compared to the 6-membered ring formed with 1,3-diaminopropane.[3]
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. Below are representative protocols for the synthesis of Schiff base ligands using different diamines.
Protocol 1: Synthesis of N,N'-bis(salicylidene)ethylenediamine
-
Materials: Salicylaldehyde (0.0598 mol), ethylenediamine (0.0299 mol), anhydrous ethanol.
-
Procedure:
-
Mix salicylaldehyde with ethylenediamine in anhydrous ethanol.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol.
-
Dry the product in air.
-
-
Expected Yield: 90%[1]
Protocol 2: Synthesis of (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine
-
Materials: (R)-1,2-diaminopropane (1.0 mmol), 3,5-di-tert-butylsalicylaldehyde (2.0 mmol), absolute ethanol (50 mL).
-
Procedure:
-
Slowly add a solution of (R)-1,2-diaminopropane in absolute ethanol (20 mL) to a stirred solution of 3,5-di-tert-butylsalicylaldehyde in absolute ethanol (30 mL).
-
Heat the resulting mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature to allow for the formation of a yellow precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Expected Yield: ~90%
Protocol 3: Synthesis of N,N'-bis(salicylidene)-1,3-propanediamine
-
Materials: Salicylaldehyde (2 equivalents), 1,3-diaminopropane (1 equivalent), anhydrous methanol.
-
Procedure:
-
Reflux and stir a mixture of two equivalents of salicylaldehyde with one equivalent of 1,3-diaminopropane in anhydrous methanol.
-
The reaction time is typically between 10-30 minutes.
-
Isolate the product upon completion of the reaction.
-
-
Expected Yield: 70-85%
Visualization of Synthetic and Signaling Pathways
To further elucidate the comparative aspects and potential applications in drug development, the following diagrams visualize a typical synthetic workflow and a relevant biological signaling pathway.
Figure 1. Comparative workflow for Schiff base and metal complex synthesis.
Figure 2. Polyamine metabolism and its role in cancer signaling.
Diamines in Drug Development and Signaling Pathways
The diamine moiety is a common pharmacophore in numerous bioactive molecules.[4] Ethylenediamine and its derivatives, for instance, are found in antihistamines and the anti-tuberculosis drug candidate SQ109. Furthermore, metal complexes of Schiff bases derived from these diamines are extensively studied for their anticancer properties.[5][6]
The relevance of diamines in oncology is underscored by their relationship to polyamine metabolism. Polyamines, such as putrescine (1,4-diaminobutane), spermidine, and spermine, are essential for cell growth, proliferation, and differentiation.[1][7] Cancer cells often exhibit dysregulated polyamine metabolism, with elevated levels of these molecules, making the polyamine biosynthetic pathway a key target for cancer therapy and chemoprevention.[1][7][8][9]
The enzyme ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine, is a critical rate-limiting step in this pathway and is often upregulated by oncogenes like Myc and Ras.[8] Synthetic diamine analogs, including derivatives of ethylenediamine, can act as inhibitors of polyamine metabolism, thereby impeding tumor growth.[10] For example, N¹,N¹¹-bis(ethyl)norspermine (BENSpm), a symmetrically substituted spermine analog, depletes intracellular polyamines and has shown cytotoxic effects in preclinical models.[1] The cytotoxic effects of some N,N'-bis(2-hydroxylbenzyl) ethylenediamine derivatives have been demonstrated in human lung, breast, and prostate cancer cell lines, where they were found to cause cell cycle arrest and loss of mitochondrial membrane potential.
Conclusion
The choice between this compound and other short-chain diamines in synthesis depends on the desired properties of the final product.
-
Ethylenediamine and 1,2-diaminopropane are preferred for forming highly stable, five-membered chelate rings with metal ions, which is advantageous in the design of robust catalysts and coordination complexes.
-
1,3-Diaminopropane , while forming less stable six-membered chelate rings, offers a different geometry that can be exploited in the synthesis of specific macrocycles and has shown utility as an enzyme inhibitor.[3]
-
The introduction of a methyl group in 1,2-diaminopropane provides a chiral center, enabling the synthesis of enantiomerically pure ligands for asymmetric catalysis.
For drug development professionals, the structural similarities of these simple diamines to endogenous polyamines make their derivatives promising candidates for targeting cancer cell proliferation through the modulation of polyamine metabolism. Further investigation into the specific interactions of metal complexes derived from these diamines with biological signaling pathways will continue to be a fertile area of research for the development of novel therapeutics.
References
- 1. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schiff base complexes, cancer cell lines, and anticancer evaluation: a review | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of newly synthesized schiff base Pd(II) complexes for prostate cancer treatment through in vitro cytotoxicity and molecular mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyamine metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine metabolism and its importance in neoplastic growth and a target for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ethylenediamine Hydrochloride vs. Ethylenediamine as a Ligand
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and its applications in catalysis and pharmaceutical development, the choice of ligand is paramount to controlling reaction outcomes and ensuring the stability of metal complexes. Ethylenediamine (B42938), a widely utilized bidentate ligand, and its hydrochloride salt, ethylenediamine hydrochloride, are often considered for these purposes. This guide provides an objective comparison of their efficacy as ligands, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific needs. The core difference in their application lies in the control of pH and the resulting impact on the protonation state of the ethylenediamine molecule, which directly influences its ability to coordinate with metal ions.
The Fundamental Difference: pH and Ligand Availability
Ethylenediamine (en) is a weak base and the active chelating agent. Its two nitrogen atoms each possess a lone pair of electrons that can be donated to a metal ion, forming a stable five-membered chelate ring.[1][2] However, in acidic conditions, these nitrogen atoms can be protonated. This compound is the dihydrochloride (B599025) salt of ethylenediamine, meaning it is the fully protonated form.[3] In aqueous solution, it dissociates, releasing protons and lowering the pH.[3]
The efficacy of ethylenediamine as a ligand is therefore critically dependent on the pH of the solution. The free, unprotonated form of ethylenediamine is required for chelation. The equilibrium between the protonated and unprotonated forms is described by its pKa values.
Table 1: Protonation Constants (pKa) of Ethylenediamine
| Equilibrium | pKa (25 °C) |
| enH₂²⁺ ⇌ enH⁺ + H⁺ | 7.11 - 7.56 |
| enH⁺ ⇌ en + H⁺ | 9.92 - 10.71 |
(Note: The range of pKa values reflects variations in experimental conditions such as ionic strength and temperature as reported in different studies.)
This equilibrium illustrates that at low pH, the predominant species is the fully protonated enH₂²⁺, which is incapable of acting as a bidentate ligand. As the pH increases, the amine groups deprotonate, increasing the concentration of the active chelating agent, en. Therefore, using this compound is functionally equivalent to using ethylenediamine in an acidic medium, where the free ligand concentration is low. To achieve effective chelation when starting with this compound, a base must be added to raise the pH and deprotonate the ligand.
Quantitative Comparison of Ligand Efficacy: The Effect of pH on Metal Complex Stability
The stability of metal-ethylenediamine complexes is a direct measure of the ligand's efficacy. This stability is quantified by the formation or stability constant (K) or its logarithm (log K). A higher stability constant indicates a more stable complex and thus a more effective ligand under the given conditions. The stability of these complexes is significantly influenced by pH.
While direct comparative studies of stability constants using ethylenediamine versus this compound are not common in the literature (as the latter simply modifies the pH), the effect of pH on the stability of metal-ethylenediamine complexes is well-documented.
Table 2: pH-Dependent Electrochemical Behavior of Copper(II)-Ethylenediamine Complexes
| pH | Molar Ratio [Cu(II)]:[en] | Anodic Peak Potential (Epa) vs. Ag/AgCl | Cathodic Peak Potential (Epc) vs. Ag/AgCl | Interpretation |
| 7.10 | 1:100 | -0.18 V | -0.40 V | Quasi-reversible redox process. |
| 9.10 | 1:100 | -0.20 V | -0.42 V | Shift to more negative potentials indicates a more stable complex. |
| 10.85 | 1:100 | -0.25 V | -0.45 V | Further negative shift, suggesting greater stability at higher pH. |
This data, derived from cyclic voltammetry studies, demonstrates that as the pH increases, the copper-ethylenediamine complex becomes more stable, as indicated by the shift in the redox potentials to more negative values. This is consistent with the increased availability of the deprotonated, active form of the ethylenediamine ligand at higher pH.
Experimental Protocols
A common and robust method for determining the stability constants of metal-ligand complexes is potentiometric titration. This technique allows for the precise measurement of the hydrogen ion concentration (pH) as a function of added titrant, from which the protonation constants of the ligand and the stability constants of the metal complexes can be calculated.
Experimental Protocol: Potentiometric Titration for Determination of Ni(II)-Ethylenediamine Stability Constants
1. Materials and Reagents:
-
Ethylenediamine (high purity, distilled)
-
Ethylenediamine dihydrochloride (analytical grade)
-
Nickel(II) chloride hexahydrate (analytical grade)
-
Potassium nitrate (B79036) (KNO₃) or Potassium chloride (KCl) (for maintaining constant ionic strength)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized potassium hydroxide (B78521) (KOH) solution (carbonate-free, e.g., 0.1 M)
-
High-purity deionized water
2. Instrumentation:
-
A high-precision pH meter with a combination glass electrode
-
A thermostated titration vessel
-
A magnetic stirrer
-
A calibrated burette
3. Procedure:
-
Calibration of the Electrode: The pH electrode is calibrated using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired temperature (e.g., 25 °C).
-
Determination of Ligand Protonation Constants:
-
A known volume of a solution containing a known concentration of ethylenediamine (or its hydrochloride salt) and an inert electrolyte (e.g., 0.1 M KNO₃) is placed in the titration vessel.
-
The solution is titrated with a standardized solution of HCl.
-
The pH is recorded after each addition of the titrant.
-
The obtained titration data (pH vs. volume of HCl) is used to calculate the protonation constants (pKa values) of ethylenediamine using appropriate software.
-
-
Determination of Metal-Ligand Stability Constants:
-
A solution containing known concentrations of the metal salt (e.g., NiCl₂), ethylenediamine, and the inert electrolyte is prepared in the titration vessel.
-
The solution is titrated with a standardized KOH solution.
-
The pH is recorded after each addition of the titrant.
-
The titration is repeated with different metal-to-ligand ratios to verify the stoichiometry of the formed complexes.
-
The titration data is analyzed using specialized software (e.g., HYPERQUAD) to determine the stepwise and overall stability constants (log K₁, log K₂, etc.) of the Ni(II)-ethylenediamine complexes.
-
4. Data Analysis:
The titration data is used to calculate the average number of ligands bound per metal ion (n̄) and the concentration of the free ligand ([L]) at each point of the titration. A formation curve is then plotted (n̄ vs. -log[L]), from which the stability constants are derived.
Application in Synthesis: pH Control in the Preparation of Platinum-Based Anticancer Drug Analogs
The choice between ethylenediamine and its hydrochloride salt is critical in syntheses where pH control is essential. A pertinent example is the synthesis of dichloro(ethylenediamine)platinum(II), an analog of the anticancer drug cisplatin (B142131). The synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ethylenediamine.
The use of ethylenediamine dihydrochloride in the initial stages of such a synthesis can be a method to control the pH and the rate of reaction. Starting with the protonated form of the ligand and gradually increasing the pH allows for a more controlled release of the active chelating agent, which can be crucial for obtaining the desired product in high purity and yield.
Caption: Workflow for the synthesis of a cisplatin analog using ethylenediamine dihydrochloride for pH control.
Logical Relationship: Ligand Efficacy as a Function of pH
The relationship between pH, ligand protonation, and complex formation can be visualized as a logical flow. The choice of starting material (ethylenediamine or its hydrochloride salt) determines the initial pH, which in turn dictates the concentration of the active ligand and, consequently, the efficacy of complexation.
References
- 1. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Kinetics of copper(II)–ethylenediamine complex formation - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Chelating Agents for Ethylenediamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative chelating compounds to ethylenediamine (B42938) hydrochloride and its widely used, more powerful derivative, Ethylenediaminetetraacetic acid (EDTA). Ethylenediamine is a foundational bidentate chelating ligand, but its derivatives like EDTA, while highly effective, face scrutiny due to their persistence in the environment and potential for toxicity.[1][2][3] This has spurred the development of greener, biodegradable alternatives that offer comparable or superior performance in various applications, from heavy metal remediation to pharmaceutical formulations.
This document outlines the performance of key alternatives, supported by experimental data, and provides detailed protocols for their evaluation.
General Mechanism of Chelation
Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it and altering its chemical properties, such as solubility and reactivity.[4] This process is crucial for applications ranging from preventing metal-catalyzed degradation in drug formulations to treating heavy metal poisoning.[5][6]
Caption: General mechanism of heavy metal detoxification via chelation.
Comparative Performance of Chelating Agents
The selection of a chelating agent depends on its binding affinity for specific metals, its safety profile, and its environmental impact. The following tables summarize key quantitative data for ethylenediamine (as a reference), EDTA, and several leading biodegradable alternatives.
Table 1: Stability Constants (Log K) for Metal Complexes
The stability constant (Log K) indicates the strength of the bond between a chelating agent and a metal ion. A higher value signifies a more stable complex.[4]
| Chelating Agent | Fe³⁺ | Cu²⁺ | Zn²⁺ | Pb²⁺ | Ca²⁺ | Mg²⁺ | Reference(s) |
| Ethylenediamine (en) | - | 18.7 | 11.1 | - | - | 5.4 | [4] |
| EDTA | 25.1 | 18.8 | 16.5 | 18.0 | 10.6 | 8.7 | [2][7] |
| [S,S]-EDDS (Ethylenediaminedisuccinic acid) | 20.6 | 18.4 | 13.5 | 12.8 | 5.8 | 5.2 | [2][8] |
| MGDA (Methylglycine diacetic acid) | 15.9 | 16.9 | 10.2 | 9.8 | 7.0 | 5.8 | [2][8] |
| GLDA (Glutamic acid diacetic acid) | 15.1 | 13.1 | 10.0 | 9.8 | 6.2 | 5.9 | [7][8] |
| IDS (Iminodisuccinic acid) | 15.5 | 13.0 | 10.7 | - | 5.2 | 5.9 | [2][7] |
Note: Stability constants can vary with experimental conditions (pH, temperature, ionic strength).
Table 2: Toxicity and Biodegradability Profile
An ideal alternative should exhibit low toxicity and be readily biodegradable to minimize environmental impact.
| Chelating Agent | Acute Oral Toxicity (LD₅₀, rat) | Biodegradability (%) | Key Characteristics | Reference(s) |
| Ethylenediamine | 1200 mg/kg | Readily | Potent sensitizer, can cause contact dermatitis.[9][10] Corrosive.[6] | [6] |
| EDTA | >2000 mg/kg | <10% (Poor) | Persistent in the environment, can mobilize heavy metals in soil.[1][2] | [1][2] |
| [S,S]-EDDS | >2000 mg/kg | >80% (Readily) | Structural isomer of EDTA, considered a highly effective and eco-friendly replacement.[1][8] | [1][11] |
| MGDA | >2000 mg/kg | >80% (Readily) | High thermal and pH stability (effective from pH 2 to 13.5).[1][8] | [1][8] |
| GLDA | >2000 mg/kg | >60% (Readily) | Derived from the natural amino acid L-glutamic acid.[7][8] | [7][8] |
| IDS | >2000 mg/kg | >80% (Readily) | Good chelating power, particularly for calcium.[1][2] | [1][2] |
Signaling Pathway: Mitigation of Heavy Metal-Induced Oxidative Stress
Heavy metals like lead (Pb) and cadmium (Cd) can induce cellular damage by generating reactive oxygen species (ROS), leading to oxidative stress. Chelating agents can mitigate this by sequestering the metal ions, preventing them from participating in redox reactions that produce ROS.
Caption: Mitigation of heavy metal-induced oxidative stress by chelators.
Experimental Protocols
Accurate and reproducible data are essential for comparing chelating agents. The following are standard protocols for evaluating key performance parameters.
Protocol 1: Determination of Stability Constants via Potentiometric Titration
This method is widely used to determine the stability constants of metal-ligand complexes in solution.
Objective: To determine the equilibrium constant (Log K) for the formation of a complex between a metal ion and a chelating agent.
Methodology:
-
Solution Preparation: Prepare solutions of the chelating agent (ligand), the metal salt (e.g., metal perchlorate), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a constant ionic strength medium (e.g., 0.1 M KCl).
-
Calibration: Calibrate a pH electrode using standard buffer solutions.
-
Titration: Place a solution containing the chelating agent, the metal salt, and the acid into a thermostated vessel. Titrate this solution with the standardized strong base.
-
Data Acquisition: Record the pH of the solution after each addition of the base.
-
Calculation: The titration data (volume of base added vs. pH) are processed using a computer program (e.g., SUPERQUAD, Hyperquad).[2] The program refines the stability constants by minimizing the difference between the experimental and calculated pH values based on a model of all chemical species in equilibrium.
Protocol 2: Assessment of Inherent Cytotoxicity using Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[12]
Objective: To determine the concentration of a chelating agent that causes a 50% reduction in cell viability (TC₅₀).
Methodology:
-
Cell Culture: Plate cells (e.g., H9c2 cardiomyocytes) in a 96-well plate and incubate until they reach a desired confluency.
-
Compound Exposure: Expose the cells to a range of concentrations of the chelating agent for a specified period (e.g., 24 or 72 hours). Include untreated cells as a control.
-
Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red dye (e.g., 50 µg/mL) for approximately 2-3 hours.
-
Dye Extraction: Wash the cells to remove unincorporated dye. Add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
Measurement: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of ~540 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the TC₅₀ value from the dose-response curve.
Experimental Workflow for Comparative Evaluation
A systematic approach is crucial when comparing multiple chelating agents for a specific application, such as heavy metal detoxification.
Caption: A logical workflow for the comparative evaluation of chelating agents.
Conclusion
The search for alternatives to ethylenediamine hydrochloride and its derivatives has led to the development of several promising biodegradable chelating agents.
-
[S,S]-EDDS emerges as a top performer, offering strong metal chelation comparable to EDTA for key metals like Cu²⁺, but with the significant advantage of being readily biodegradable.[1][8]
-
MGDA is another excellent alternative, notable for its efficacy across a very broad pH range, making it versatile for various industrial and pharmaceutical processes.[1][8]
-
GLDA and IDS , derived from natural amino acids, also provide good chelation capabilities and high biodegradability, representing a move towards more sustainable chemistry.[2][7]
For researchers and drug development professionals, these "green" chelators offer a compelling combination of high performance and improved environmental and safety profiles. The choice of agent will ultimately depend on the specific metal of interest, the required stability, the operational pH, and the toxicity constraints of the application. The experimental protocols outlined in this guide provide a robust framework for making an evidence-based selection.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 4. chemistry.beloit.edu [chemistry.beloit.edu]
- 5. benchchem.com [benchchem.com]
- 6. Ethylene diamine functions as a chelating agent. [thinkdochemicals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dermnetnz.org [dermnetnz.org]
- 10. researchgate.net [researchgate.net]
- 11. Environmental risk assessment for trisodium [S,S]-ethylene diamine disuccinate, a biodegradable chelator used in detergent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods Utilizing Ethylenediamine Dihydrochloride
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of analytical methods that use ethylenediamine (B42938) dihydrochloride (B599025), with a primary focus on its role as a key reagent in the widely used Griess assay for the determination of nitrite (B80452) and nitrate (B79036). We will also explore its application in the quantification of ethylenediamine as a potential genotoxic impurity and compare its performance with alternative analytical techniques, supported by experimental data and detailed protocols.
Core Applications of Ethylenediamine Dihydrochloride in Analytical Validation
Ethylenediamine dihydrochloride, particularly in the form of N-(1-naphthyl)ethylenediamine dihydrochloride, is a versatile chemical reagent with significant applications in analytical chemistry. Its primary uses in method validation include:
-
Derivatizing Agent in Colorimetric Assays: It is a critical component of the Griess reagent, used for the colorimetric quantification of nitrite ions. This reaction is widely employed in environmental analysis, food science, and biomedical research to measure nitrite and, after a reduction step, nitrate.
-
Chelating Agent: Ethylenediamine dihydrochloride can act as a bidentate ligand, forming stable complexes with metal ions. This property can be utilized in various analytical procedures.[1]
-
Pharmaceutical Analysis: It is used in the synthesis of many pharmaceutical compounds. Consequently, analytical methods are required to quantify residual ethylenediamine, which is often considered a potential genotoxic impurity.[2]
Comparison of Analytical Methods for Nitrite and Nitrate Determination
The Griess assay, which relies on N-(1-naphthyl)ethylenediamine dihydrochloride as a coupling agent, is a well-established method for nitrite determination.[3] For nitrate analysis, a preliminary reduction step is required to convert nitrate to nitrite.[4] This section compares the performance of the Griess assay with other common analytical techniques for nitrite and nitrate quantification.
Data Presentation: Performance Characteristics of Nitrite and Nitrate Detection Methods
| Feature | Griess Assay (using Ethylenediamine Dihydrochloride) | Fluorescent Probe (e.g., NT555) | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) |
| Principle | Colorimetric | Fluorometric | Separation and UV detection | Separation and conductivity detection |
| Detection Limit | ~0.02 - 2 µM[3][5] | High sensitivity (turn-on from zero background)[3] | Varies; can be lower than Griess with appropriate detector | 0.01 to 1 mg/L (ppm)[6] |
| Linear Range | Typically up to 100 µM[3] | Broader linear ranges reported compared to Griess[3] | Dependent on detector and analyte concentration | Wide linear range |
| Advantages | Inexpensive, well-established, simple instrumentation[3] | Superior detection kinetics, addresses limitations of Griess assay[3] | High specificity and selectivity, can separate nitrite and nitrate | Can simultaneously analyze multiple anions |
| Disadvantages | Slow kinetics, potential for interference from complex biological media[3] | Newer method, may require more specialized equipment[3] | More expensive instrumentation, complex method development | Requires specific columns and eluents |
| Typical Application | Initial screening of nitric oxide release, quantification in aqueous solutions[3] | A practical alternative for various applications, including biological samples[3] | Quantification in complex matrices like meat products[7] | Analysis of environmental and biological samples[6] |
Experimental Protocols
Protocol for Nitrite and Nitrate Determination using the Griess Assay with N-(1-naphthyl)ethylenediamine Dihydrochloride
This protocol describes the quantification of nitrite and nitrate in aqueous samples. For nitrate determination, a nitrate reduction step must be performed first.
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) Sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.
-
Note: Mix equal volumes of Component A and Component B immediately before use. This mixture is stable for up to 8 hours.[3]
-
-
Nitrite Standard Solution: A solution of sodium nitrite of known concentration (e.g., 1 mM) for generating a standard curve.
-
Nitrate Reductase and co-factors (for nitrate analysis)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure for Nitrite Determination:
-
Sample Preparation: If using biological samples, centrifuge to remove particulate matter. Deproteinization may be necessary for complex samples.[3]
-
Standard Curve Preparation: Prepare a series of dilutions of the nitrite standard solution in the same buffer or medium as the samples. A typical range is from 1 µM to 100 µM.[3]
-
Assay:
-
Pipette 50 µL of each standard and sample into separate wells of the 96-well microplate.
-
Add 50 µL of the freshly prepared Griess Reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.[3]
Procedure for Nitrate Determination:
-
Nitrate Reduction: Before the Griess assay, incubate the samples and nitrate standards with nitrate reductase and its co-factors (e.g., NADPH) to convert nitrate to nitrite. Follow the enzyme manufacturer's instructions for optimal reduction conditions.[4]
-
Griess Assay: Proceed with the nitrite determination protocol as described above to measure the total nitrite concentration (initial nitrite + nitrite from nitrate reduction).
-
Calculation: Subtract the initial nitrite concentration (measured in a separate assay without the reduction step) from the total nitrite concentration to determine the original nitrate concentration.
Alternative Protocol: High-Performance Liquid Chromatography (HPLC) for Nitrite and Nitrate in Meat Products
This method is suitable for the quantification of nitrite and nitrate in complex matrices like cured meats.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column
Mobile Phase:
-
A suitable aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for the specific column and instrument.
Procedure:
-
Sample Preparation:
-
Homogenize the meat sample.
-
Extract nitrite and nitrate from the sample using hot water.
-
Centrifuge and filter the extract to remove particulates.
-
-
Chromatographic Analysis:
-
Inject the filtered extract into the HPLC system.
-
Separate nitrite and nitrate on the C18 column using an isocratic or gradient elution.
-
Detect the analytes using the UV-Vis detector at a wavelength of approximately 210-230 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of sodium nitrite and sodium nitrate.
-
Quantify the nitrite and nitrate concentrations in the sample by comparing their peak areas to the standard curve.[7]
-
Mandatory Visualization
Caption: The Griess reaction pathway involves a two-step diazotization and coupling process.[3][5]
Caption: A generalized workflow for performing the Griess assay in a 96-well plate format.[3]
Caption: Logical workflow comparison of different analytical techniques for nitrite/nitrate analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Griess test - Wikipedia [en.wikipedia.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. digicomst.ie [digicomst.ie]
A Comparative Analysis of Ethylenediamine Hydrochloride-Derived Catalysts in Carbon-Carbon Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of heterogeneous catalysts derived from ethylenediamine (B42938) functionalization against traditional palladium catalysts in Heck coupling reactions, supported by experimental data and detailed protocols.
Catalysts derived from the functionalization of supports with ethylenediamine are emerging as a promising class of heterogeneous catalysts, particularly for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients. This guide provides a comparative analysis of a representative ethylenediamine-derived catalyst—palladium nanoparticles supported on ethylenediamine-functionalized cellulose (B213188) (PdNPs@EDACs)—with conventional palladium catalysts for the Heck coupling reaction. The data presented herein is a synthesis of reported experimental results.
Performance Comparison in the Heck Coupling Reaction
The Heck reaction, a cornerstone of C-C bond formation, was chosen as the benchmark for comparing the catalytic performance of PdNPs@EDACs against the widely used commercial palladium on activated carbon (Pd/C) and homogeneous palladium(II) acetate (B1210297) (Pd(OAc)₂). The reaction model is the coupling of an aryl halide with an alkene.
| Catalyst | Support/Ligand | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reusability |
| PdNPs@EDACs | Ethylenediamine-functionalized Cellulose | 0.2 | Water | K₂CO₃ | 100 | 2 | 90-96 (for aryl iodides) | Up to 4 cycles with minimal loss of activity[1] |
| PdNPs@EDACs | Ethylenediamine-functionalized Cellulose | 0.2 | Water | K₂CO₃ | 100 | 10 | 55-76 (for aryl bromides) | Up to 4 cycles with minimal loss of activity[1] |
| Pd/C (10%) | Activated Carbon | 1-5 | Organic (e.g., DMF, NMP) | Organic (e.g., Et₃N) | 100-140 | 12-24 | 70-95 | Possible, but often with leaching and deactivation[2][3] |
| Pd(OAc)₂ | None (Homogeneous) | 1-5 | Organic (e.g., DMF, CH₃CN) | Organic (e.g., Et₃N) | 80-120 | 4-16 | 85-98 | Not reusable |
Key Observations:
-
Activity: The PdNPs@EDACs catalyst demonstrates high activity, particularly for the coupling of more reactive aryl iodides, achieving excellent yields in a relatively short reaction time.[1] Its performance with less reactive aryl bromides is moderate.
-
Green Chemistry: A significant advantage of the PdNPs@EDACs catalyst is its efficacy in water as a solvent, which is a more environmentally benign medium compared to the organic solvents typically required for traditional palladium catalysts.[1]
-
Reusability: The heterogeneous nature of the PdNPs@EDACs allows for its recovery and reuse for several cycles with minimal loss of activity, a critical factor for cost-effective and sustainable chemical synthesis.[1] Homogeneous catalysts like Pd(OAc)₂ are not recoverable, and while Pd/C is reusable, it often suffers from palladium leaching.
-
Catalyst Loading: The reported catalyst loading for PdNPs@EDACs is significantly lower than what is often required for traditional systems to achieve comparable yields, indicating a high efficiency of the catalytic centers.
Experimental Protocols
I. Synthesis of Ethylenediamine-Functionalized Cellulose (EDACs)
This protocol describes the modification of cellulose to introduce ethylenediamine functionalities, which serve as anchoring sites for the palladium nanoparticles.
-
Preparation of Cellulose Tosylate:
-
To a suspension of microcrystalline cellulose (5.0 g) in pyridine (B92270) (50 mL), add p-toluenesulfonyl chloride (10.0 g) portion-wise at 0 °C with stirring.
-
Allow the mixture to warm to room temperature and stir for 8 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) to precipitate the product.
-
Filter the solid, wash thoroughly with water and then with ethanol, and dry under vacuum to obtain cellulose tosylate.
-
-
Functionalization with Ethylenediamine:
-
A mixture of cellulose tosylate (4.0 g) and ethylenediamine (40 mL) is heated at 100 °C for 16 hours under a nitrogen atmosphere.
-
After cooling, the mixture is poured into distilled water (200 mL).
-
The resulting solid is collected by filtration, washed extensively with water to remove excess ethylenediamine, and then with ethanol.
-
The product, ethylenediamine-functionalized cellulose (EDACs), is dried under vacuum.
-
II. Preparation of Palladium Nanoparticles on Ethylenediamine-Functionalized Cellulose (PdNPs@EDACs)
This procedure details the immobilization of palladium nanoparticles onto the functionalized cellulose support.
-
Palladium Loading:
-
Disperse the prepared EDACs (2.0 g) in distilled water (50 mL) and sonicate for 15 minutes.
-
To this suspension, add an aqueous solution of palladium(II) chloride (PdCl₂, 0.088 g in 10 mL of water) dropwise with vigorous stirring.
-
Continue stirring the mixture at room temperature for 24 hours to ensure complexation of Pd²⁺ ions with the ethylenediamine groups.
-
-
Reduction to Palladium Nanoparticles:
-
Cool the suspension to 0 °C in an ice bath.
-
Add a freshly prepared aqueous solution of sodium borohydride (B1222165) (NaBH₄, 0.1 g in 10 mL of water) dropwise with continuous stirring.
-
A color change to black indicates the formation of palladium nanoparticles.
-
Stir the mixture for an additional 2 hours at room temperature.
-
Collect the solid catalyst by filtration, wash thoroughly with distilled water and then with ethanol.
-
Dry the PdNPs@EDACs catalyst in a vacuum oven at 60 °C.
-
III. General Procedure for the Heck Coupling Reaction
This protocol outlines the use of the prepared PdNPs@EDACs catalyst in a typical Heck coupling reaction.
-
Reaction Setup:
-
In a round-bottom flask, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the PdNPs@EDACs catalyst (0.2 mol% Pd).
-
Add distilled water (5 mL) as the solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Product Isolation:
-
After completion of the reaction (typically 2-10 hours), cool the mixture to room temperature.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
-
Visualizing the Processes
To better illustrate the synthesis and catalytic application of the ethylenediamine-derived catalyst, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions | MDPI [mdpi.com]
- 3. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Potential Pitfalls: A Comparative Guide to Ethylenediamine Hydrochloride Cross-Reactivity in Biological Assays
For researchers, scientists, and drug development professionals, the choice of buffer components is a critical decision that can significantly impact the accuracy and reliability of biological assays. Ethylenediamine (B42938) hydrochloride, a compound sometimes utilized in buffer formulations, presents a unique set of properties that warrant careful consideration due to its potential for cross-reactivity and interference. This guide provides an objective comparison of ethylenediamine hydrochloride with common alternative buffering agents, supported by an analysis of their chemical properties and potential interactions within biological assays. Detailed experimental protocols are also provided to enable researchers to assess potential interference in their specific assay systems.
Understanding the Potential for Interference
Cross-reactivity and interference in biological assays can arise from various sources, leading to erroneous results.[1][2] For a compound like this compound, its chemical nature as a primary amine and a metal chelator are key factors that can contribute to such interference.[3][4][5] Primary amines are known to be reactive and can interact with various components of an assay, while the chelation of metal ions can disrupt the function of metalloenzymes or other metal-dependent interactions.[3][6][7]
Comparative Analysis of Buffer Components
To aid in the selection of the most appropriate buffer for a given application, the following table summarizes the key properties of this compound and common alternative buffers, highlighting their potential for interference in biological assays.
| Buffer Component | Chemical Class | pKa (at 25°C) | Key Properties & Potential for Interference | Common Applications |
| This compound | Primary Amine | ~7.5, ~10.7 | Metal Chelator: Can sequester divalent cations (e.g., Mg2+, Ca2+, Zn2+), potentially inhibiting metalloenzymes or other metal-dependent interactions.[3][7][8] Reactive Primary Amine: May react with amine-reactive probes or other assay components.[4][9] Can cause non-specific binding in immunoassays. | Historically used in some buffer systems; less common now due to potential for interference. |
| Tris (Tris(hydroxymethyl)aminomethane) | Primary Amine | 8.1 | Reactive Primary Amine: Can react with amine-reactive reagents and may interfere in assays involving such components.[4] Its pKa is temperature-dependent.[10] | General purpose buffer for biochemistry and molecular biology.[10] |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Zwitterionic | 7.5 | Low Metal Binding: Generally considered non-coordinating with most metal ions.[11] Interference: Can interfere with the Lowry protein assay and may not be suitable for assays involving redox reactions.[1][2] | Cell culture media, enzymatic assays, and protein purification.[11] |
| PBS (Phosphate-Buffered Saline) | Inorganic Phosphate | 7.2 | Precipitation: Can precipitate with divalent cations like Ca2+ and Mg2+.[2][11] Inhibition: Phosphate ions can inhibit some enzymes.[6] Mass Spectrometry Interference: Not ideal for mass spectrometry-based analyses due to ion suppression. | General purpose biological buffer, particularly for immunoassays and cell culture.[2][11] |
Experimental Protocols for Assessing Interference
To empirically determine the suitability of a buffer component and to identify potential cross-reactivity, the following experimental protocols are recommended.
Protocol 1: Spike and Recovery Analysis
This method assesses whether the presence of the buffer component affects the measurement of a known amount of analyte.[12][13]
Objective: To determine if the buffer matrix interferes with the accurate quantification of the analyte.
Procedure:
-
Prepare two sets of samples:
-
Spiked Buffer: A known concentration of the analyte is added to the assay buffer containing the component being tested (e.g., this compound).
-
Spiked Matrix: The same known concentration of the analyte is added to the complete sample matrix (without the analyte).
-
-
Prepare a control sample of the analyte in a well-characterized, non-interfering buffer.
-
Run all samples in the assay according to the standard protocol.
-
Calculate the percent recovery of the analyte in the test buffers compared to the control buffer.
Interpretation of Results:
-
Recovery between 80-120%: Generally considered acceptable, indicating minimal interference.[12]
-
Recovery <80%: Suggests suppression of the signal, indicating potential interference.[12]
-
Recovery >120%: Suggests enhancement of the signal, also indicating potential interference.[12]
Protocol 2: Serial Dilution Linearity
This protocol evaluates whether the assay response is linear across a range of sample dilutions, which can reveal matrix effects.[14][15]
Objective: To assess if the buffer component causes non-linear dilution effects.
Procedure:
-
Prepare a sample containing a high concentration of the analyte in the buffer being tested.
-
Perform a series of dilutions of the sample in the same buffer.
-
Measure the analyte concentration in each dilution.
-
Plot the measured concentration against the expected concentration (based on the dilution factor).
Interpretation of Results:
-
Linear Relationship: A linear plot indicates that the buffer is not causing significant interference.
-
Non-Linear Relationship: Deviation from linearity suggests the presence of an interfering substance in the buffer.[14]
Protocol 3: Comparison with an Alternative Method
Comparing the results obtained from the assay with those from a different, well-established method can help identify discrepancies caused by buffer interference.[14]
Objective: To validate assay results against a reference method.
Procedure:
-
Analyze a set of samples using the assay with the buffer component under investigation.
-
Analyze the same set of samples using an alternative, validated method that is known to be unaffected by the buffer component (e.g., mass spectrometry).
-
Compare the results from both methods.
Interpretation of Results:
-
Good Correlation: Strong agreement between the two methods suggests no significant interference from the buffer.
-
Poor Correlation: A lack of correlation indicates that the buffer component may be interfering with one of the assays.
Visualizing Potential Interference Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate potential mechanisms by which buffer components can interfere in biological assays.
Caption: Potential mechanisms of assay interference by buffer components.
Caption: Experimental workflow for assessing buffer interference.
Conclusion
The selection of an appropriate buffer is paramount for the integrity of biological assay data. While this compound may have historical applications, its inherent properties as a primary amine and a metal chelator present a significant risk of cross-reactivity and interference. For assays that are sensitive to these factors, alternatives such as HEPES or PBS, despite their own potential limitations, may offer a more robust and reliable buffering system. Researchers are strongly encouraged to perform thorough validation studies, such as those outlined in this guide, to identify and mitigate potential interference from any buffer component, thereby ensuring the accuracy and reproducibility of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Ethylene diamine functions as a chelating agent. [thinkdochemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. Ethylene Diamine Chelating Agents and Their Applications in Various Industries [thinkdochemicals.com]
- 8. Metal Chelate Complexes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 11. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 13. westgard.com [westgard.com]
- 14. myadlm.org [myadlm.org]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Performance of Ethylenediamine-Derived Fungicides Versus Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethylenediamine (B42938) and its derivatives are utilized in fungicide formulations, primarily as chelating agents for copper-based active ingredients. The formation of an ethylenediamine copper chelate is intended to create a stable, effective, and broad-spectrum fungicide with potential systemic properties for controlling a range of plant diseases, including various blights and powdery mildews.[1] However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of direct, quantitative comparative studies evaluating the performance of specific ethylenediamine-derived fungicides against a wide array of named commercial standards in agricultural field or greenhouse trials.
This guide provides a comparative overview based on the available information. It focuses on the performance of copper-based fungicides as a category, which includes ethylenediamine-chelated copper, and contrasts their efficacy with that of established commercial fungicides from different chemical groups. The information is synthesized from various studies to offer a benchmark for researchers.
Comparative Efficacy Data
Due to the limited direct comparative data for ethylenediamine-derived fungicides, this section presents the performance of various copper compounds and other commercial standards against common plant pathogens. This data is intended to provide a baseline for the efficacy of different fungicide classes.
Table 1: In-Vivo Efficacy of Various Fungicides Against Late Blight (Phytophthora infestans) on Tomato and Potato
| Fungicide Class | Active Ingredient | Disease Incidence/Severity Reduction | Crop | Reference Commercial Standard(s) | Source |
| Copper Compound | Copper Oxychloride | Variable efficacy; reduced disease in one year but not the next in a two-year study. | Potato | Dimethomorph, Mancozeb | [2] |
| Copper Compound | Copper Hydroxide | Significantly controlled late blight compared to untreated, but less effective than Chlorothalonil or Azoxystrobin. | Carrot | Chlorothalonil, Azoxystrobin | [3] |
| Phenylamide | Metalaxyl-M (Ridomil Gold) | High efficacy, often used as a standard for curative activity. | Tomato | - | [4][5] |
| Strobilurin | Azoxystrobin | Generally lower efficacy against late blight compared to other tested fungicides. | Tomato | Dimethomorph, Cymoxanil | [6] |
| Carbamate | Mancozeb | 40-47% reduction in Area Under Disease Progress Curve (AUDPC). | Potato | Dimethomorph | [2] |
| Morpholine | Dimethomorph | 65-90% reduction in Area Under Disease Progress Curve (AUDPC). | Potato | Mancozeb | [2] |
| Multi-site contact | Chlorothalonil | Effective in reducing late blight incidence. | Tomato | - | [4] |
Table 2: In-Vitro Efficacy of Fungicides Against Powdery Mildew (Erysiphe necator)
| Fungicide Class | Active Ingredient | Efficacy Measure (e.g., EC50) | Pathogen | Reference Commercial Standard(s) | Source |
| Copper Compound | Copper-based products | Generally effective as a protectant.[7] | Erysiphe necator | Sulfur | [8] |
| Strobilurin (QoI) | Azoxystrobin, etc. | Resistance is common (G143A mutation); efficacy is variable depending on the pathogen population. | Erysiphe necator | - | [9] |
| Demethylation Inhibitors (DMI) | Tebuconazole, etc. | Effective, but resistance can develop. | Erysiphe necator | - | [10] |
| Sulfur | Wettable Sulfur | 78.80% mean spore germination inhibition. | Erysiphe polygoni | Zineb | [11] |
Note: The efficacy of fungicides can vary significantly based on environmental conditions, application timing, pathogen pressure, and the presence of resistant pathogen strains.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fungicide performance. Below are generalized protocols for key experiments cited in fungicide efficacy studies.
In-Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen.
Objective: To calculate the half-maximal effective concentration (EC50) of a fungicide.
Methodology:
-
Medium Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (B569324) (PDA), and sterilize it by autoclaving.
-
Fungicide Incorporation: Once the medium has cooled to approximately 45-50°C, add the test fungicide at various concentrations. The fungicide is typically dissolved in a solvent like sterile distilled water or dimethyl sulfoxide (B87167) (DMSO). A control plate with no fungicide is also prepared.
-
Plating: Pour the amended agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target pathogen onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature for the pathogen (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined using probit analysis or by fitting a dose-response curve.[12][13]
In-Vivo Fungicide Efficacy Testing (Detached Leaf Assay)
This assay provides a more realistic assessment of fungicide performance on plant tissue.
Objective: To evaluate the protective or curative activity of a fungicide on detached leaves.
Methodology:
-
Plant Material: Collect healthy, fully expanded leaves from plants grown under controlled conditions.
-
Fungicide Application: For protective assays, spray the leaves with the fungicide solution until runoff and allow them to dry. For curative assays, inoculate the leaves first and then apply the fungicide after a specific time interval (e.g., 24, 48, 72 hours).[5]
-
Inoculation: Place a droplet of a spore suspension (e.g., Phytophthora infestans sporangia) of a known concentration onto the leaf surface.
-
Incubation: Place the leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under controlled light and temperature conditions.
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or the percentage of the leaf area covered by lesions.
-
Analysis: Compare the disease severity in the treated leaves to that in the untreated control leaves to determine the fungicide's efficacy.[14]
In-Vivo Fungicide Efficacy Testing (Whole Plant/Field Trial)
This is the most definitive test for evaluating fungicide performance under realistic growing conditions.
Objective: To assess the efficacy of a fungicide in controlling disease and its impact on crop yield in a greenhouse or field setting.
Methodology:
-
Experimental Design: Use a randomized complete block design (RCBD) with multiple replications for each treatment.[4][15]
-
Treatments: Include an untreated control, the test fungicide(s) at specified rates, and one or more commercial standard fungicides for comparison.
-
Planting and Inoculation: Grow a susceptible crop variety. Inoculation can be natural or artificial, depending on the experimental goals.
-
Fungicide Application: Apply the fungicides at predefined intervals (e.g., 7-10 days) or based on a disease forecasting model like TOM-CAST.[3] Applications are typically made using calibrated sprayers to ensure uniform coverage.
-
Disease and Yield Assessment: Regularly assess disease incidence and severity throughout the growing season. At the end of the season, harvest the crop and measure the yield and quality parameters.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, LSD test) to determine significant differences between treatments.[4]
Mode of Action and Signaling Pathways
Ethylenediamine-Copper Fungicides
The primary mode of action of ethylenediamine-derived fungicides, specifically copper chelates, is based on the activity of the copper ion (Cu²⁺). Ethylenediamine acts as a ligand, forming a stable complex with copper. This chelation can influence the solubility, stability, and uptake of copper by the fungal pathogen.
The fungicidal activity of copper is multi-sited and involves the non-specific denaturation of proteins and enzymes within the fungal cell.[16] Copper ions can disrupt cellular functions by:
-
Enzyme Inhibition: Binding to sulfhydryl groups in amino acids and proteins, leading to the inactivation of essential enzymes.
-
Disruption of Cell Membranes: Interfering with the integrity and function of the cell membrane.
-
Interference with Energy Production: Disrupting key processes in the electron transport chain.
Due to this multi-site activity, the development of resistance to copper-based fungicides is considered to be low risk.[16]
Caption: Mode of action of copper-based fungicides on a fungal cell.
Experimental Workflow for Fungicide Efficacy Evaluation
The process of evaluating a new fungicide involves a logical progression from laboratory-based assays to field trials.
Caption: Generalized workflow for fungicide efficacy evaluation.
References
- 1. CN105309427B - Ethylenediamine copper fungicide composition and preparation method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Managing Foliar Blights on Carrot Using Copper, Azoxystrobin, and Chlorothalonil Applied According to TOM-CAST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. agrojournal.org [agrojournal.org]
- 7. Effective Copper Fungicide Solutions for Controlling Powdery Mildew in Plants [cnagrochem.com]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
- 11. researchtrend.net [researchtrend.net]
- 12. mdpi.com [mdpi.com]
- 13. phytojournal.com [phytojournal.com]
- 14. researchgate.net [researchgate.net]
- 15. jagriculture.com [jagriculture.com]
- 16. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]
A Comparative Guide to the Chronic Toxicity of Ethylenediamine Dihydrochloride in Animal Models
This guide provides a comprehensive comparison of chronic toxicity studies of ethylenediamine (B42938) dihydrochloride (B599025) (EDA·2HCl) in various animal models. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the compound's long-term safety profile. Data is presented in structured tables, with detailed experimental protocols and a visual representation of a standard experimental workflow.
Overview of Chronic Toxicity Findings
Ethylenediamine dihydrochloride, a salt of ethylenediamine (EDA), has been evaluated in several chronic toxicity studies, primarily in rodent models.[1] Most oral toxicity studies have utilized the dihydrochloride salt to avoid technical difficulties associated with the corrosive and reactive nature of the parent compound, ethylenediamine.[1] It is generally accepted that ethylenediamine and its dihydrochloride salt are equitoxic when doses are adjusted for molecular weight differences, as the parent compound is expected to form the hydrochloride salt in the acidic environment of the stomach.[1]
The primary long-term study is a two-year dietary bioassay in Fischer 344 rats, which assessed both chronic toxicity and carcinogenicity.[1][2] Shorter-term subchronic studies, such as 90-day feeding studies, provide supplementary data on dose-related effects.[3][4] The collective findings from these studies indicate that at high doses, ethylenediamine dihydrochloride can lead to reduced body weight gain, alterations in hematological and clinical chemistry parameters, and non-neoplastic lesions in the liver, kidney, and respiratory tract.[2][4] Importantly, under the conditions of the described studies, ethylenediamine dihydrochloride was not found to be carcinogenic in Fischer 344 rats.[2][3]
Comparative Toxicity Data
The following tables summarize the key quantitative data from chronic and subchronic oral toxicity studies of ethylenediamine dihydrochloride in Fischer 344 rats.
Table 1: Two-Year Chronic Toxicity and Carcinogenicity Study in Fischer 344 Rats
| Parameter | Control | Low Dose (20 mg/kg/day) | Mid Dose (100 mg/kg/day) | High Dose (350 mg/kg/day) |
| Mortality | Baseline | No significant increase | Increased (Females) | Increased (Both Sexes)[2] |
| Body Weight Gain | Normal | No significant effect | Equivocal increase (Females, up to 21 mos)[2] | Reduced (Males, throughout study; Females, after 18 mos)[2][3] |
| Hematology (Males) | Normal | No significant effect | No significant effect | Decreased erythrocyte count, hemoglobin, and hematocrit[2] |
| Clinical Chemistry | Normal | No significant effect | No significant effect | Increased water consumption, increased urine volume, decreased urine specific gravity (latter half of study)[2] |
| Organ Weights | Normal | No significant effect | No significant effect | Increased liver and kidney weights (primarily Females)[2] |
| Key Histopathology | Normal | No significant effect | No significant effect | Hepatocellular pleomorphism, Rhinitis, Tracheitis, Enhanced chronic nephropathy[2][3] |
| Carcinogenicity | - | No evidence | No evidence | No evidence[2][3] |
| NOAEL | - | 20 mg/kg/day (equivalent to 9 mg EDA/kg/day)[2] | - | - |
Table 2: 90-Day Subchronic Oral Toxicity Study in Fischer 344 Rats
| Parameter | Control | Low Dose (50 mg/kg/day) | Mid Dose (260 mg/kg/day) | High Dose (1040 mg/kg/day) |
| Mortality | 0% | 0% | 0% | 0%[3] |
| Body Weight Gain | Normal | No significant effect | No significant effect | Significantly decreased (Both Sexes)[3] |
| Clinical Chemistry | Normal | No significant effect | Elevated liver enzymes (Males)[3] | Reduced blood glucose, Elevated liver enzymes (Both Sexes)[3] |
| Key Histopathology | Normal | No significant effect | No significant effect | Hepatocellular pleomorphism (Primarily Females)[3] |
| NOAEL | - | 50 mg/kg/day[3] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of toxicity studies. The protocol for the pivotal two-year bioassay is outlined below.
Protocol: Two-Year Dietary Chronic Toxicity and Carcinogenicity Study of Ethylenediamine Dihydrochloride in Rats [2]
-
Test Substance: Ethylenediamine dihydrochloride (EDA·2HCl).
-
Animal Model: Fischer 344 rats.[2]
-
Number of Animals: 100 males and 100 females per dose group, plus two separate untreated control groups.[2][3]
-
Age: Young adult rats at the start of the study.
-
Housing: Animals were housed under standard laboratory conditions.
-
Diet: The test substance was incorporated into the standard laboratory diet and fed to the animals for two years.[2]
-
Dose Levels: Target doses were 0 (control), 20, 100, or 350 mg/kg/day.[2] These doses are equivalent to approximately 0, 9, 45, and 158 g of free ethylenediamine per kg of body weight per day.[2]
-
Study Duration: 24 months.[2]
-
Observations and Examinations:
-
Clinical Signs: Observed daily for signs of toxicity.
-
Body Weight and Food/Water Consumption: Measured regularly throughout the study.[1]
-
Hematology and Clinical Chemistry: Blood and urine samples were collected at interim sacrifices (6, 12, and 18 months) and at terminal sacrifice (24 months) for analysis of a standard panel of parameters.[1][2]
-
Gross Pathology: A complete necropsy was performed on all animals.
-
Histopathology: A comprehensive set of tissues and organs from all animals in the control and high-dose groups, as well as from animals that died prematurely, were examined microscopically. Target organs from lower-dose groups were also examined.
-
-
Data Analysis: Statistical methods were used to compare dose groups with control groups for all measured parameters.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a chronic toxicity study, based on the protocols of the cited experiments.
Caption: Generalized workflow for a 2-year chronic toxicity and carcinogenicity bioassay.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. Chronic toxicity and carcinogenicity studies of ethylenediamine dihydrochloride by dietary incorporation in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Acute and subchronic toxicity of ethylenediamine in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cost-effectiveness of ethylenediamine hydrochloride in industrial applications
An Objective Guide to the Cost-Effectiveness of Ethylenediamine (B42938) Hydrochloride in Industrial Applications
For researchers, scientists, and professionals in drug development and industrial manufacturing, selecting the right chemical intermediate is a critical decision that balances cost, performance, and safety. Ethylenediamine dihydrochloride (B599025), the salt of the versatile diamine, offers distinct properties for a range of applications. This guide provides a comparative analysis of its cost-effectiveness against common alternatives in key industrial sectors, supported by experimental data and detailed protocols.
Synthesis and Cost Overview
Ethylenediamine dihydrochloride is typically synthesized through the direct acid-base reaction of ethylenediamine (EDA) with hydrochloric acid (HCl).[1][2] The reaction is highly exothermic and is often controlled by using a solvent such as ethanol (B145695), which also facilitates the precipitation of the salt.[3]
The cost of ethylenediamine dihydrochloride is primarily driven by the market price of its precursor, ethylenediamine. While direct bulk pricing for the dihydrochloride salt is less commonly published, it can be estimated from the cost of EDA plus processing. The following table provides an overview of recent approximate pricing for EDA and its common alternatives.
Table 1: Comparative Cost of Ethylenediamine and Alternatives
| Compound | Chemical Family | Typical Purity | Price (USD/ton) | Price (USD/kg) | Applications |
| Ethylenediamine (EDA) | Aliphatic Amine | 99.5%+ | $1,250 - $1,400 | $1.25 - $1.40 | Precursor for Dihydrochloride, Chelating Agents, Curing Agents |
| Ethylenediamine Dihydrochloride | Amine Salt | 99%+ | $1,500 - $1,800 (Est.) | $1.50 - $1.80 (Est.) | Corrosion Inhibition, Pharmaceuticals, Animal Feed |
| Monoethanolamine (MEA) | Alkanolamine | 99%+ | $950 - $1,300 | $0.95 - $1.30 | Corrosion Inhibition, Gas Treating |
| Triethanolamine (TEA) | Alkanolamine | 99% | $880 - $1,400 | $0.88 - $1.40 | Corrosion Inhibition, Cement Grinding, Surfactants |
| Diethylenetriamine (DETA) | Aliphatic Amine | 98.5%+ | ~$2,500 | ~$2.50 | Epoxy Curing, Polyamide Resins |
| Polyamines (Generic) | Aliphatic Amine | Varies | $900 - $2,000 | $0.90 - $2.00 | Epoxy Curing, Water Treatment |
Note: Prices are estimates based on recent market data and can vary significantly based on region, volume, and supplier.
Application-Specific Performance and Cost-Effectiveness
Corrosion Inhibition
In industries such as oil and gas, automotive, and manufacturing, ethylenediamine and its derivatives are used as corrosion inhibitors, particularly in acidic environments.[4] They function by adsorbing onto the metal surface, forming a protective film that slows down both anodic and cathodic reactions.[5][6]
Comparison with Alternatives: Alternatives like Monoethanolamine (MEA) and other organic amines are also widely used.[5] The choice often depends on the specific metal, the corrosive environment, and temperature conditions. While often slightly more expensive than MEA or TEA on a per-kilogram basis, ethylenediamine-based inhibitors can offer superior performance, potentially allowing for lower concentrations and thus being more cost-effective overall.
Table 2: Performance Data for Amine-Based Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Data Source Type |
| Ethylenediamine Derivative | Mild Steel | 1 M HCl | 5 mM | ~90-95% | Electrochemical Study |
| Monoethanolamine (MEA) | Carbon Steel | CO2 Saturated Brine | 100 ppm | ~85% | Electrochemical Study |
| o-phenylenediamine | Aluminum | 1 M HCl | 10 mM | ~80% | Gravimetric Study[7] |
| Alkyl Amines (Generic) | Carbon Steel | Seawater | 15 ppm | >90% | Electrochemical Study[8] |
Experimental Protocol: Evaluating Corrosion Inhibitor Efficiency
The effectiveness of a corrosion inhibitor is commonly determined using gravimetric (weight loss) and electrochemical methods.
Methodology: Weight Loss Measurement
-
Sample Preparation: Mild steel coupons of a standard dimension (e.g., 2cm x 2cm x 0.1cm) are mechanically abraded with successive grades of SiC paper (e.g., 600, 800, 1200), cleaned with ethanol and distilled water in an ultrasonic bath, and dried.[9]
-
Initial Measurement: The initial weight of each coupon is recorded to a high precision (e.g., 0.1 mg).
-
Immersion: Coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a set period (e.g., 6-24 hours) at a constant temperature.
-
Final Measurement: After immersion, coupons are removed, cleaned to remove corrosion products (e.g., using a solution of HCl with an inhibitor like hexamine), rinsed, dried, and re-weighed.
-
Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Methodology: Electrochemical Measurements (Potentiodynamic Polarization & EIS)
-
Cell Setup: A standard three-electrode cell is used, containing the working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Procedure: The metal sample is immersed in the test solution (corrosive medium with/without inhibitor) until a stable open circuit potential (OCP) is reached.
-
Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal over a range of frequencies is applied to measure the impedance of the system. Higher charge transfer resistance (Rct) values indicate better corrosion resistance.[10]
-
Potentiodynamic Polarization: The potential of the working electrode is scanned from a cathodic to an anodic potential relative to the OCP. The resulting plot of current density vs. potential (Tafel plot) is used to determine the corrosion current density (Icorr). Lower Icorr values signify lower corrosion rates.[9]
Epoxy Curing Agent
Aliphatic amines, including ethylenediamine, are common curing agents (hardeners) for epoxy resins. The amine hydrogens react with the epoxide groups to form a cross-linked polymer network. The choice of amine affects cure speed, mechanical properties, and thermal resistance.
Comparison with Alternatives: Ethylenediamine (EDA) is a fast and reactive curing agent. However, its high reactivity can lead to short pot life and high exotherms. For these reasons, it is often modified or used in formulations with other amines like Diethylenetriamine (DETA) and Triethylenetetramine (TETA), which offer more control over the curing process.[11] Polyamides and Mannich bases are other alternatives that can offer improved flexibility and adhesion at a potentially higher cost.[12][13]
Table 3: Comparative Performance of Amine Curing Agents for Epoxy Resins
| Curing Agent | Functionality (Active H) | Characteristic | Flexural Strength (MPa) | Impact Strength (J/m) |
| Ethylenediamine (EDA) | 4 | Fast cure, high rigidity | ~185 | ~60 |
| Diethylenetriamine (DETA) | 5 | Moderate cure speed | ~190 | ~65 |
| IPDI-PETA2-ED (EDA Derivative) | Multiple | Improved toughness | 197 | 68 |
| Polyamide (Typical) | Variable | Slower cure, high flexibility | ~150 | ~80 |
Performance data is illustrative and highly dependent on the specific epoxy resin and formulation. Data for EDA and DETA are typical values for standard epoxy systems. Data for the EDA derivative is from a specific study.[12]
Other Key Applications
-
Pharmaceuticals: As a pH buffer, ethylenediamine hydrochloride is effective, but alternatives like phosphate (B84403) and citrate (B86180) are more common in parenteral formulations.[1][14] Citrate buffers, however, have been associated with pain on injection, which may make ethylenediamine-based systems an area for further research.[14]
-
Chelating Agent Synthesis: Ethylenediamine is the essential precursor for Ethylenediaminetetraacetic acid (EDTA), a powerful and cost-effective chelating agent.[15] While alternatives to EDTA like iminodisuccinic acid (IDS) and polyaspartic acid are being explored due to EDTA's poor biodegradability, the synthesis of EDTA from ethylenediamine remains a major industrial process.[16]
-
Animal Feed: As an iodine source, ethylenediamine dihydroiodide (EDDI) is valued for its high stability and bioavailability.[17][18] It competes with inorganic sources like calcium iodate (B108269) and potassium iodide.[19] While potentially more expensive, its organic form can offer nutritional benefits beyond simple iodine supplementation, including claims of preventing conditions like foot rot in cattle.[19][20]
Synthesis of Ethylenediamine Dihydrochloride
The following diagram illustrates the straightforward synthesis process.
Conclusion
Ethylenediamine dihydrochloride and its parent compound are highly versatile chemicals with established roles in numerous industrial processes.
-
As a corrosion inhibitor, it offers high efficiency, which can justify a potential cost premium over simpler alkanolamines if lower concentrations are effective.
-
In epoxy systems, its high reactivity makes it suitable for applications requiring fast cures, though it is often blended or modified to control pot life and improve mechanical properties.
-
In specialized markets like animal nutrition, its value is enhanced by high bioavailability, making it a preferred choice for iodine supplementation despite a higher cost than inorganic alternatives.
The ultimate cost-effectiveness of this compound depends heavily on the specific performance requirements of the application. For researchers and formulators, a thorough evaluation based on the experimental protocols outlined in this guide is essential to determine the optimal balance of cost and performance.
References
- 1. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 2. JPS5432405A - Preparation of this compound - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - ethylenediamine HCl - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. market.us [market.us]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Studies on Steel Corrosion Resistance of Different Inhibitors in Chloride Environment: The Effects of Multi-Functional Protective Film [mdpi.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. chelating agent edta structure [thinkdochemicals.com]
- 16. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 17. calibrechem.com [calibrechem.com]
- 18. madbarn.com [madbarn.com]
- 19. Ethylenediamine dihydroiodide - Wikipedia [en.wikipedia.org]
- 20. EDDI | Organic Materials Review Institute [omri.org]
Safety Operating Guide
Proper Disposal of Ethylenediamine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of ethylenediamine (B42938) hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical in accordance with established safety protocols.
Immediate Safety and Handling Precautions
Ethylenediamine hydrochloride is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to allergic skin reactions or respiratory difficulties upon inhalation.[1] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.[1][2][3] In case of inadequate ventilation, respiratory protection should be worn.[1]
Spill Management: In the event of a spill, collect the spillage by sweeping or shoveling it into a suitable, closed container for disposal.[1][2][3] Avoid creating dust.[2][3] Spills can also be absorbed with inert solids like clay or diatomaceous earth.[1] Ensure the area is well-ventilated.[1] Do not let the product enter drains.[2][3]
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][3] Adherence to local, regional, national, and international regulations is mandatory.[1]
Step-by-Step Disposal Protocol:
-
Segregation and Storage:
-
Do not mix this compound waste with other chemical waste.[2]
-
Store the waste in its original container or a clearly labeled, compatible container.[2][4] The container must be kept tightly closed in a dry, well-ventilated area.[1][3]
-
Ensure the waste container is properly labeled with "Hazardous Waste" and the chemical name.[5]
-
-
Licensed Disposal:
-
Disposal of Empty Containers:
Prohibited Disposal Methods:
-
DO NOT dispose of this compound in the regular trash.[5]
-
DO NOT attempt to neutralize or treat the chemical waste unless you are specifically trained and equipped to do so, following established and validated protocols.
Summary of Key Information
The following table summarizes critical data regarding the handling and disposal of this compound.
| Parameter | Information | Source |
| Primary Disposal Method | Entrust to a licensed hazardous waste disposal company. | [2][3] |
| Alternative Disposal | Incineration in a chemical incinerator with afterburner and scrubber. | [2][3] |
| Hazard Class | Harmful if swallowed, skin/eye irritant, potential sensitizer. | [1] |
| Personal Protective Equipment | Gloves, safety glasses, lab coat, respiratory protection as needed. | [1][2][3] |
| Container Management | Keep in original, tightly sealed, and properly labeled containers. | [1][2][4] |
| Spill Cleanup | Sweep or absorb with inert material into a closed container for disposal. | [1][2][3] |
Disposal Workflow
The logical steps for the proper disposal of this compound are illustrated in the following diagram.
Caption: Workflow for the safe disposal of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. Ethylenediamine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Safe Handling of Ethylenediamine Hydrochloride: A Guide for Laboratory Professionals
Ethylenediamine hydrochloride is a chemical compound that requires careful handling to ensure the safety of laboratory personnel. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is crucial to minimize risks of exposure and injury. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Summary
This compound is harmful if swallowed and can cause significant skin and eye irritation.[1][2] It may also lead to an allergic skin reaction or cause allergy or asthma-like symptoms and respiratory irritation if inhaled.[1][2] Therefore, minimizing direct contact and airborne dust generation is paramount.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required protective gear for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear chemical safety goggles or a face shield.[2] Equipment should be approved under standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[3] | Protects against eye irritation from dust or splashes.[1][3] |
| Skin Protection | Wear chemical-resistant gloves (e.g., butyl-rubber or chloroprene) and a lab coat or a protective suit that covers the entire body.[2] Gloves should be inspected before use and disposed of properly after handling the chemical.[2] | Prevents skin irritation and the potential for allergic reactions upon contact.[1][2] |
| Respiratory Protection | Use a NIOSH-approved respirator (e.g., P95 or P1 type) when working in areas with inadequate ventilation or when dust generation is likely.[2][4] | Protects against inhalation of dust, which can cause respiratory irritation and allergic sensitization.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this chemical from receipt to disposal is essential for safety and regulatory compliance.
Pre-Handling Preparations
-
Safety Information Review: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1][2][3]
-
Work Area Setup: Ensure the work area is clean and well-ventilated.[3] An eyewash station and a safety shower must be readily accessible.[3]
-
PPE Inspection: Inspect all PPE for damage before use. Ensure gloves are of the correct material and thickness.[2]
Handling Procedures
-
Weighing and Transferring: Handle this compound in a designated area, such as a chemical fume hood, to minimize dust generation and accumulation.[3] Avoid creating dust clouds.[2]
-
Spill Prevention: Keep the container tightly closed when not in use.[3][5] Use appropriate tools for transfers to avoid spills.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[1][6]
Storage
-
Container: Store in a tightly sealed container to prevent moisture absorption, as the compound is hygroscopic.[3][5]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]
Accidental Release Measures
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a suitable, labeled container for disposal.[1][2]
-
Large Spills: Evacuate the area. Wear full protective equipment, including respiratory protection.[2] Contain the spill and then collect the material as you would for a small spill.
-
Ventilation: Ensure the area is well-ventilated after a spill.[1]
First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[3] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan
-
Waste Characterization: this compound waste is considered hazardous.[7]
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed disposal company.[2] One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always follow local, regional, and national regulations for hazardous waste disposal.[1] Do not dispose of it down the drain.[2]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Ethylenediamine dihydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
